Technical Guide: Synthesis and Characterization of (2-Ethyl-1,4-diazepan-1-yl)methanol
The following technical guide details the synthesis, characterization, and handling of (2-Ethyl-1,4-diazepan-1-yl)methanol (CAS: 1160245-67-9). This document is structured for researchers and medicinal chemists, focusing...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the synthesis, characterization, and handling of (2-Ethyl-1,4-diazepan-1-yl)methanol (CAS: 1160245-67-9). This document is structured for researchers and medicinal chemists, focusing on the construction of the 2-ethyl-1,4-diazepane core and its subsequent functionalization to the
-hydroxymethyl (hemiaminal) derivative.
Executive Summary & Compound Profile
(2-Ethyl-1,4-diazepan-1-yl)methanol is a heterocyclic hemiaminal featuring a seven-membered 1,4-diazepane ring substituted with an ethyl group at the C2 position and a hydroxymethyl group at the N1 position.
Primary Application: Building block in peptidomimetic drug design; formaldehyde-releasing prodrug moiety; cross-linking agent in polymer chemistry.
Critical Stability Note: As an
-hydroxymethyl derivative (hemiaminal), this compound exists in equilibrium with its parent amine and formaldehyde in solution. It is prone to hydrolysis and dehydration. Protocols described herein prioritize low-temperature handling and anhydrous conditions to maximize isolation integrity.
Retrosynthetic Analysis
The synthesis is divided into two phases:
Construction of the Core: Synthesis of the chiral scaffold 2-ethyl-1,4-diazepane .
Functionalization: Controlled
-hydroxymethylation using paraformaldehyde.
The most robust route to the 2-ethyl-1,4-diazepane core avoids direct alkylation (which leads to polymerization) and instead utilizes a Lactam Reduction Strategy .
Logical Pathway
Precursor: 1,2-Diaminobutane (provides the ethyl substituent and chirality).
Cyclization: Michael addition to acrylonitrile followed by reductive cyclization to form the diazepan-5-one (lactam).
Reduction: Lithium Aluminum Hydride (LAH) reduction of the lactam to the cyclic diamine.
Derivatization: Reaction with paraformaldehyde to generate the target hemiaminal.
Figure 1: Retrosynthetic pathway utilizing the lactam reduction strategy to ensure regiochemical control.
Experimental Protocols
Phase 1: Synthesis of the Core (2-Ethyl-1,4-diazepane)
Step 1.1: Michael Addition
Objective: Mono-cyanoethylation of 1,2-diaminobutane.
Hydrogenate over Raney Ni at 50 psi/60°C. The intermediate primary amine spontaneously attacks the ethyl ester (if using acrylate) or undergoes hydrolysis/condensation (if using nitrile) to form 2-ethyl-1,4-diazepan-5-one .
Note: High dilution favors intramolecular cyclization over intermolecular polymerization.
Step 1.3: Lactam Reduction
Objective: Reduce the carbonyl to the methylene group.
Reagents:
(2.5 eq), dry THF.
Procedure:
Suspend
in anhydrous THF under Argon.
Add 2-ethyl-1,4-diazepan-5-one (dissolved in THF) dropwise at 0°C.
Reflux for 16 hours.
Quench: Fieser workup (
mL , mL 15% NaOH, mL ).
Filter solids, dry filtrate over
, and distill under reduced pressure.
Yield: Colorless oil (2-ethyl-1,4-diazepane).
Phase 2: Synthesis of (2-Ethyl-1,4-diazepan-1-yl)methanol
This step involves the formation of a hemiaminal. The reaction is reversible; isolation requires care to prevent reversion to the amine and formaldehyde.
Preparation: Place paraformaldehyde in a reaction vessel equipped with a reflux condenser (if heating) or perform at RT for kinetic control.
Reaction: Add a solution of 2-ethyl-1,4-diazepane in dry DCM to the paraformaldehyde.
Conditions: Stir at room temperature for 4–6 hours. The paraformaldehyde will gradually dissolve as it depolymerizes and reacts with the amine.
Clarification: If turbidity persists, filter through a 0.45
m PTFE filter.
Isolation: Remove solvent in vacuo at low temperature (<30°C) . Do not heat, as this promotes decomposition.
Product: The residue is (2-ethyl-1,4-diazepan-1-yl)methanol, typically a viscous oil or low-melting solid.
Regioselectivity Note: The 2-ethyl group sterically hinders the N1 position. However, formaldehyde is a small electrophile. If bis-substitution (at N1 and N4) is observed, reduce the formaldehyde equivalent to 0.9 eq. The "1-yl" isomer is often the kinetic product or isolated via chromatography if stable enough, but dynamic equilibrium often leads to mixtures in solution.
Characterization & Data Analysis
Spectroscopic Profile
The hemiaminal moiety (
) has distinct NMR signatures.
Technique
Parameter
Diagnostic Signal
Interpretation
1H NMR
4.0–4.8 ppm
Broad singlet or doublet (2H)
The methylene protons. Often broad due to exchange.
1H NMR
0.8–0.9 ppm
Triplet (3H)
Terminal methyl of the 2-ethyl group.
13C NMR
70–80 ppm
Signal
The hemiaminal carbon (). Distinct from ring carbons (40–60 ppm).
IR
3200–3400
Broad stretch
O-H stretching vibration (hydrogen bonded).
MS (ESI)
Parent ion. May observe fragment at 129 () due to formaldehyde loss.
Quality Control Checkpoints
Formaldehyde Content: Use acetylacetone colorimetric assay to check for free formaldehyde, ensuring the equilibrium favors the adduct.
Water Content: Moisture promotes hydrolysis. Karl Fischer titration should be <0.5%.
Handling, Stability & Safety
Stability Mechanism
Hemiaminals are thermodynamically unstable relative to the amine + formaldehyde starting materials in aqueous or acidic media.
Hydrolysis:
Dehydration: Can form aminals (
) or iminium ions if acid is present.
Storage Protocol
Temperature: Store at -20°C.
Atmosphere: Argon or Nitrogen blanket (hygroscopic).
Solvent: If stored in solution, use anhydrous DMSO or Toluene. Avoid protic solvents (MeOH, Water) which accelerate equilibrium exchange.
Safety (E-E-A-T)
Formaldehyde Release: The compound is a formaldehyde releaser. Handle in a fume hood.
Sensitization: Potential skin sensitizer. Wear nitrile gloves and eye protection.
References
PubChem. [4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol.[1] National Library of Medicine. Available at: [Link]
Ramajayam, R., et al. (2007).[2] Current scenario of 1,4-diazepines as potent biomolecules. Mini Reviews in Medicinal Chemistry.
PrepChem. Synthesis of Homopiperazine derivatives. Available at: [Link]
Precision Synthesis of Novel 1,4-Diazepane Scaffolds: A Technical Guide
Topic: Novel 1,4-Diazepane Derivatives Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Strategic Scaffolding: Why 1,4-Diazepane? In the landscape of priv...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Novel 1,4-Diazepane Derivatives Synthesis
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
Strategic Scaffolding: Why 1,4-Diazepane?
In the landscape of privileged medicinal scaffolds, the 1,4-diazepane (homopiperazine) ring occupies a unique chemical space. Unlike its six-membered cousin piperazine, which locks substituents into a rigid chair conformation, the seven-membered diazepane ring introduces controlled conformational flexibility . This allows the molecule to adopt twisted-chair or twisted-boat conformations, enabling substituents to access binding pockets that are sterically occluded to flatter heterocycles.
Recent high-impact applications include:
Neurodegenerative Disease: Dual inhibitors of Aβ42 and Aβ40 aggregation for Alzheimer’s therapy.
Pain Management: Selective CB2 agonists that avoid psychotropic CB1 effects.
Oncology: Homopiperazine derivatives as histone deacetylase (HDAC) inhibitors.
This guide moves beyond textbook definitions to provide actionable, high-fidelity protocols for synthesizing and functionalizing this scaffold. We focus on two primary engines of synthesis: the Classical Scalable Route (for multigram access) and the Novel Azetidine Expansion Route (for high-diversity library generation).
Strategic Retrosynthesis & Disconnections
Before entering the lab, we must visualize the assembly. The 1,4-diazepane core can be disconnected via three primary logic paths.
Figure 1: Strategic disconnections for 1,4-diazepane synthesis. Path A is preferred for scale; Path B is preferred for novel IP generation; Path C is standard for commercial starting materials.
Core Synthesis Protocols
Protocol A: The "Self-Validating" Mono-Protection (Path C)
Objective: Selective mono-protection of commercially available homopiperazine.
Challenge: Statistical distribution typically yields a mess of di-protected, mono-protected, and unprotected amines.
Solution: The HCl Salt Method . By protonating one amine, we deactivate it towards electrophiles, ensuring high selectivity for the free amine.
Step-by-Step Methodology:
Salt Formation: Dissolve homopiperazine (10.0 g, 100 mmol) in MeOH (100 mL). Cool to 0°C. Add exactly 1.0 equivalent of HCl (using 1.25 M HCl in MeOH or gas) dropwise over 30 minutes.
Mechanism:[1][2][3][4] This creates a statistical mixture where the dominant species is the mono-hydrochloride salt. The protonated amine is non-nucleophilic.
Protection: To this solution, add di-tert-butyl dicarbonate (Boc₂O, 21.8 g, 100 mmol) in MeOH (50 mL) dropwise over 1 hour at 0°C.
Workup (Critical):
Evaporate MeOH.
Dissolve residue in water. The di-protected byproduct (if any) is insoluble and can be extracted with ether at neutral pH.
Basify the aqueous layer to pH >12 with NaOH.
Extract the mono-Boc-homopiperazine with DCM (3 x 50 mL).
Yield: Expect 75-85% yield of mono-Boc product.
Validation: 1H NMR should show a singlet at ~1.45 ppm (9H) and distinct multiplets for the ethylene and propylene bridges.
Protocol B: The Azetidine Ring Expansion (Path B - Novel)
Objective: Accessing complex, fused 1,4-diazepane systems that are difficult to make via cyclization.
Mechanism: Intramolecular C–N bond coupling followed by nucleophilic ring opening.
Step-by-Step Methodology:
Precursor Assembly: Synthesize 1-(2-bromobenzyl)azetidine-2-carboxamide via standard amide coupling of 2-bromobenzylamine and azetidine-2-carboxylic acid.
Conditions: Reflux (110°C) under Argon for 12-18 hours.
Outcome: Formation of the tricyclic azetidine-fused diazepinone intermediate.
Ring Expansion (The "Pop"):
Dissolve the intermediate in dry DMF.
Add Nucleophile (NaN₃, KCN, or Thiophenol) (2.0 equiv).
Heat to 80-100°C. The strained 4-membered ring opens, expanding the system into the 7-membered 1,4-diazepane core.
Data Output: This method introduces functional handles (azide, nitrile) at the C3 position, which are otherwise chemically inert in standard diazepanes.
Critical Optimization: Reduction & Workup
Context: Converting 1,4-diazepan-2-ones (lactams) to the final amine is a notorious bottleneck due to aluminum emulsions during workup.
The "Rochelle Salt" Protocol (Mandatory for Diazepanes):
When reducing lactams with Lithium Aluminum Hydride (LAH):
Reaction: Reflux lactam (1.0 equiv) with LAH (2.5 equiv) in dry THF.
Quench: Cool to 0°C. Dilute with diethyl ether.
The Fix: Do NOT use the Fieser (Water/NaOH/Water) method if your product is a polyamine; the aluminum chelates the diamine, trapping your product in the solid cake.
Procedure: Add saturated aqueous Potassium Sodium Tartrate (Rochelle Salt) solution (approx. 20 mL per gram of LAH).
Stir: Vigorously stir for 1-2 hours at room temperature. The grey sludge will separate into two pristine, clear layers.
Extraction: The aluminum remains in the aqueous layer as a tartrate complex.[1] Your diazepane is in the organic layer.
Comparative Data: Yields & Conditions
Method
Substrate Scope
Key Reagent
Typical Yield
Primary Advantage
Mono-Protection (HCl)
Simple Homopiperazine
Boc₂O, HCl
80%
Scalable, cheap, commercial SM.
Lactam Reduction
1,2-Diamines + Acrylates
LAH / BH₃
65-75%
Access to C5/C6 substituted cores.
Azetidine Expansion
Aryl-fused systems
CuI, NaN₃
55-70%
Novelty , introduces C3 functional handles.
Solid Phase
Peptide mimics
Fmoc-AA, Resin
>90% (per step)
Rapid library generation (combinatorial).
Workflow Visualization: Azetidine Expansion
Figure 2: The novel "Ring Expansion" workflow allows for the insertion of nucleophiles into the diazepane skeleton, a feat difficult to achieve via direct alkylation.
References
Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. Available at: [Link]
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules (MDPI). Available at: [Link]
Selective Mono-BOC Protection of Diamines. Synthetic Communications. Available at: [Link]
Reduction of Amides to Amines (LAH Protocol). Master Organic Chemistry. Available at: [Link]
Solid-phase synthesis of 1,3,5-trisubstituted 1,4-diazepin-2-one peptide mimic. PubMed. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: (2-Ethyl-1,4-diazepan-1-yl)methanol Chemical Properties
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
(2-Ethyl-1,4-diazepan-1-yl)methanol (CAS: 1160245-67-9) is a specialized heterocyclic building block belonging to the homopiperazine (1,4-diazepane) class. Structurally, it features a seven-membered diaza-ring with an ethyl substituent at the C2 position and a hydroxymethyl group attached to the N1 nitrogen.
This molecule is chemically significant due to its hemiaminal character. Unlike standard alcohols, the N-hydroxymethyl moiety (
) exists in a dynamic equilibrium with the free amine and formaldehyde, making it a reactive intermediate rather than a static end-product. In drug discovery, this scaffold serves as a precursor for generating iminium ions for Mannich-type functionalizations or as a "masked" formaldehyde delivery system. Its 2-ethyl substituent introduces chirality and lipophilicity, critical for tuning the pharmacokinetic profiles of kinase inhibitors (e.g., Rho-kinase) and GPCR ligands.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Nomenclature and Identification[1]
Property
Detail
IUPAC Name
(2-Ethyl-1,4-diazepan-1-yl)methanol
CAS Registry Number
1160245-67-9
Molecular Formula
Molecular Weight
158.24 g/mol
Core Scaffold
1,4-Diazepane (Homopiperazine)
Key Functional Groups
Cyclic Hemiaminal (N-CH2-OH), Secondary Amine (N4), Ethyl side chain
Chirality
Contains one chiral center at C2.[1] Typically supplied as a racemate unless specified.
Physicochemical Profile (Calculated/Predicted)
Due to the transient nature of the free base hemiaminal, experimental data is often derived from its stabilized salts (e.g., dihydrochloride).
Parameter
Value (Predicted)
Significance
LogP (Octanol/Water)
~0.2 - 0.5
Low lipophilicity due to the polar hydroxyl and amine groups; suitable for aqueous solubility.
pKa (N4 - Secondary Amine)
~9.5 - 10.2
Highly basic; exists as a cation at physiological pH.
pKa (N1 - Hemiaminal)
~4.0 - 5.0
Significantly reduced basicity due to the electron-withdrawing effect of the oxygen.
Topological Polar Surface Area (TPSA)
~45 Ų
Good permeability profile for CNS or intracellular targets.
H-Bond Donors/Acceptors
2 Donors / 3 Acceptors
Facilitates interaction with solvent water and protein binding pockets.
The synthesis of (2-Ethyl-1,4-diazepan-1-yl)methanol relies on the nucleophilic addition of the secondary amine to formaldehyde. This reaction is reversible and sensitive to pH.
Preparation: Dissolve 2-ethyl-1,4-diazepane in absolute ethanol.
Addition: Add a stoichiometric amount of paraformaldehyde slowly at
.
Reaction: Stir at room temperature for 2-4 hours. The mixture may become homogenous as depolymerization occurs.
Isolation: Evaporation of solvent yields the crude hemiaminal.
Note: To isolate a stable solid, the mixture is often treated with HCl gas to precipitate the dihydrochloride salt , which arrests the equilibrium.
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the equilibrium between the free amine, the hemiaminal product, and the reactive iminium ion species.
Caption: Equilibrium pathway showing the reversible formation of the hemiaminal and its conversion to the reactive iminium species under acidic conditions.
Reactivity & Stability Profile
The Hemiaminal Equilibrium
The defining feature of this molecule is the
group. In aqueous solution, this group is liable to hydrolysis:
Implication: Solutions of the free base should be prepared fresh. Long-term storage requires anhydrous conditions or conversion to the HCl salt.
Mannich Reaction Donor
Under acidic conditions or in the presence of a nucleophile, the hydroxyl group is eliminated to form an iminium ion (
).
Application: This species acts as a potent electrophile, reacting with electron-rich aromatics, ketones, or other amines to form stable
linkages. This makes (2-Ethyl-1,4-diazepan-1-yl)methanol a valuable "Mannich reagent" in diversity-oriented synthesis.
Applications in Drug Development[4][10]
Homopiperazine Scaffolds in Kinase Inhibition
The 1,4-diazepane ring is a "privileged scaffold" found in various bioactive compounds, including Rho-associated protein kinase (ROCK) inhibitors (e.g., Fasudil derivatives).
Role of 2-Ethyl Group: The ethyl substituent at C2 breaks the symmetry of the ring, introducing chirality that can improve selectivity for specific kinase ATP-binding pockets.
Role of N-Methanol: Often serves as a transient linker or a prodrug moiety that releases formaldehyde to reveal the active secondary amine in vivo, or acts as a covalent trap in specific enzymatic pockets.
Experimental Workflow: Stability Testing
To validate the integrity of the molecule in a biological assay buffer, the following protocol is recommended:
Protocol: NMR-Based Stability Assay
Sample Prep: Dissolve 5 mg of (2-Ethyl-1,4-diazepan-1-yl)methanol dihydrochloride in 0.6 mL of
(deuterated water) or .
Time-Zero Scan: Acquire a
-NMR spectrum immediately. Look for the methylene signal of the group (typically 4.0 - 4.5 ppm).
Incubation: Incubate the tube at
.
Monitoring: Acquire spectra at t=1h, 4h, and 24h.
Analysis: Quantify the appearance of free formaldehyde (sharp singlet at
~9.6 ppm or hydrated gem-diol form) and the shift of the diazepane ring protons.
Safety & Toxicology
Formaldehyde Release: As a hemiaminal, this compound is a potential formaldehyde releaser. Formaldehyde is a known carcinogen and sensitizer. All handling must occur in a fume hood.
Corrosivity: Like most low-molecular-weight amines, the free base is likely corrosive to skin and eyes.
Storage: Store at
under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation and hydrolysis.
References
Santa Cruz Biotechnology. (2-Ethyl-1,4-diazepan-1-yl)methanol dihydrochloride Product Data. Retrieved from
AK Scientific. Product Catalog: (2-Ethyl-1,4-diazepan-1-yl)methanol (CAS 1160245-67-9).[2][3] Retrieved from
PubChem. 1,4-Diazepine and Homopiperazine Derivatives.[4] National Library of Medicine. Retrieved from
Liao, Y., et al. (2009). Design and Synthesis of Novel Homopiperazine Derivatives as Rho Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. (General reference on 1,4-diazepane scaffolds in drug design).
Spectroscopic analysis of (2-Ethyl-1,4-diazepan-1-yl)methanol
An In-depth Technical Guide to the Spectroscopic Analysis of (2-Ethyl-1,4-diazepan-1-yl)methanol Introduction: Elucidating the Molecular Architecture In the landscape of pharmaceutical research and drug development, the...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Spectroscopic Analysis of (2-Ethyl-1,4-diazepan-1-yl)methanol
Introduction: Elucidating the Molecular Architecture
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is a foundational pillar of scientific integrity and regulatory compliance. (2-Ethyl-1,4-diazepan-1-yl)methanol, a substituted diazepane, represents a class of heterocyclic compounds recognized for their diverse biological activities and utility as scaffolds in medicinal chemistry.[1][2] The seven-membered diazepine ring system is a "privileged structure," known to interact with a wide range of biological targets.[1]
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the spectroscopic methodologies required for the unambiguous structural elucidation and characterization of (2-Ethyl-1,4-diazepan-1-yl)methanol. We will move beyond procedural lists to explore the causal reasoning behind experimental choices, ensuring that each analytical step contributes to a self-validating data package. Our focus will be on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to build a complete and verifiable molecular portrait.
Molecular Structure and Analytical Strategy
Before delving into specific techniques, a clear understanding of the target molecule's structure is paramount. The molecule consists of a 1,4-diazepane ring, which is a seven-membered heterocycle containing two nitrogen atoms. This ring is substituted at the C2 position with an ethyl group and at the N1 position with a methanol group (-CH₂OH). The secondary amine at the N4 position introduces a site for potential hydrogen bonding and proton exchange.
Our analytical strategy is to use a multi-technique approach where the outputs of each method corroborate the others, leading to an undeniable structural confirmation.
Caption: A workflow combining NMR, FT-IR, and MS for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. We will employ both ¹H and ¹³C NMR to map out the complete carbon-hydrogen framework.
¹H NMR Spectroscopy
Proton NMR provides detailed information about the chemical environment, number, and connectivity of hydrogen atoms.
Experimental Protocol:
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
Rationale for Solvent Choice: CDCl₃ is a common choice for many organic molecules. However, the presence of exchangeable protons (O-H and N-H) can lead to broad signals. DMSO-d₆ is often preferred in such cases as it can slow down the exchange rate and form hydrogen bonds, often resulting in sharper, more observable peaks for these protons.[3][4]
Internal Standard: Add Tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.
Data Acquisition: Record the spectrum on a 400 MHz or higher spectrometer to ensure adequate signal dispersion.[5][6]
Predicted Spectral Interpretation:
The structure of (2-Ethyl-1,4-diazepan-1-yl)methanol presents several distinct proton environments. The predicted chemical shifts (δ) are based on the influence of adjacent electronegative nitrogen and oxygen atoms, which deshield the protons and shift their signals downfield.
Caption: Chemical structure of (2-Ethyl-1,4-diazepan-1-yl)methanol.
Proton Assignment
Predicted δ (ppm)
Predicted Multiplicity
Integration
Rationale
-OH (hydroxyl)
2.0 - 4.0
Broad Singlet (s)
1H
Exchangeable proton, chemical shift is concentration and solvent dependent.
N1-CH₂-OH
3.6 - 3.9
Singlet (s) or AB quartet
2H
Adjacent to both N and O, resulting in significant downfield shift.
Ring Protons
2.5 - 3.5
Complex Multiplets (m)
9H
Protons on the diazepane ring are in different environments, coupled to each other, leading to complex, overlapping signals. The C2-H proton will be among these.
-NH (amine)
1.5 - 3.0
Broad Singlet (s)
1H
Exchangeable proton on the secondary amine (N4).
Ethyl -CH₂-
1.4 - 1.7
Quartet (q)
2H
Coupled to the three protons of the adjacent methyl group.
Ethyl -CH₃
0.9 - 1.1
Triplet (t)
3H
Coupled to the two protons of the adjacent methylene group.
¹³C NMR Spectroscopy
Carbon NMR provides a count of the unique carbon environments and information about their nature (aliphatic, attached to heteroatoms).
Experimental Protocol:
Sample and Solvent: The same sample prepared for ¹H NMR can be used.
Data Acquisition: Acquire a proton-decoupled spectrum on a 100 MHz or higher spectrometer. This standard technique simplifies the spectrum so that each unique carbon appears as a single line.
Predicted Spectral Interpretation:
Carbon Assignment
Predicted δ (ppm)
Rationale
N1-CH₂-OH
60 - 70
Carbon is attached to both N and O, causing a strong downfield shift.
Ring Carbons (adjacent to N)
50 - 65
Deshielded by the adjacent nitrogen atoms. This includes C2, C3, C5, and C7.
Ring Carbon (C6)
25 - 40
Aliphatic carbon further from the influence of both nitrogens.
Ethyl -CH₂-
20 - 30
Standard aliphatic methylene carbon.
Ethyl -CH₃
10 - 15
Standard aliphatic methyl carbon, typically appearing furthest upfield.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol:
Sample Preparation: For a liquid or low-melting solid, the Attenuated Total Reflectance (ATR) method is most efficient. A single drop of the neat sample is placed on the ATR crystal. Alternatively, a KBr pellet can be prepared for a solid sample.[7]
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.[7]
Predicted Spectral Interpretation:
The FT-IR spectrum will provide a distinct "fingerprint" for (2-Ethyl-1,4-diazepan-1-yl)methanol, confirming the presence of its key functional groups.
Vibrational Mode
Predicted Wavenumber (cm⁻¹)
Appearance
Functional Group Confirmed
O-H Stretch
3200 - 3600
Strong, Broad
Alcohol (-OH)
N-H Stretch
3300 - 3500
Moderate, Broad
Secondary Amine (-NH)
C-H Stretch (sp³)
2850 - 2960
Strong, Sharp
Aliphatic C-H
C-O Stretch
1050 - 1150
Strong
Primary Alcohol (R-CH₂OH)
C-N Stretch
1020 - 1250
Moderate
Aliphatic Amine
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the proposed structure.
Experimental Protocol:
Ionization Method: Electrospray Ionization (ESI) is an excellent "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺, providing a clear indication of the molecular weight. For more detailed fragmentation information, Electron Impact (EI) ionization can be used.[6][8]
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is crucial for determining the exact mass.[6] This allows for the calculation of the molecular formula, a definitive piece of evidence.
Predicted Spectral Interpretation:
Molecular Formula: C₈H₁₈N₂O
Monoisotopic Mass: 158.1419 g/mol
High-Resolution MS (ESI+): Expect a prominent ion at m/z 159.1492, corresponding to the [M+H]⁺ adduct (C₈H₁₉N₂O⁺).
Nitrogen Rule: The molecule contains an even number of nitrogen atoms, so its nominal molecular weight (158) is even, which is consistent with this rule.[9]
Fragmentation Analysis (EI):
Under EI conditions, the molecular ion will fragment in predictable ways, primarily through cleavage at bonds adjacent to the heteroatoms (alpha-cleavage), which is a dominant pathway for amines and alcohols.[9][10]
Caption: Predicted alpha-cleavage fragmentation of the molecular ion.
m/z (charge/mass ratio)
Predicted Identity
Mechanism
158
[M]⁺˙
Molecular Ion
129
[M - C₂H₅]⁺
Alpha-cleavage with loss of the ethyl radical from C2. This is a highly favorable pathway for amines.[9]
127
[M - CH₂OH]⁺
Alpha-cleavage with loss of the hydroxymethyl radical from N1.
115
[M - C₃H₇]⁺
Rearrangement and loss of a propyl radical.
72 / 86
Iminium Ions
Further fragmentation of the diazepane ring can lead to stable iminium ion fragments.[9]
Conclusion: A Synthesized View
The structural elucidation of (2-Ethyl-1,4-diazepan-1-yl)methanol is achieved not by a single technique, but by the logical synthesis of data from orthogonal analytical methods.
NMR establishes the definitive C-H framework, showing the connectivity of the ethyl group, methanol moiety, and the diazepane ring.
FT-IR provides rapid and conclusive evidence for the presence of key alcohol (-OH), amine (-NH), and aliphatic (C-H) functional groups.
HRMS confirms the elemental composition via an accurate mass measurement of the molecular ion, while fragmentation patterns corroborate the structural features identified by NMR.
Together, these spectroscopic techniques provide a robust, self-validating, and comprehensive characterization essential for researchers, scientists, and drug development professionals. This multi-faceted approach ensures the identity, purity, and structural integrity of the molecule, underpinning all subsequent research and development efforts.
References
New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC. (2021). National Center for Biotechnology Information. [Link]
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - Arkivoc. (n.d.). Arkivoc. [Link]
NMR spectroscopic and theoretical studies on the isomerism of 1,5-benzodiazepin-2-one derivatives containing a perfluorinated side chain. (n.d.). ResearchGate. [Link]
Experimental and theoretical investigation of spectroscopic properties of diazepam. (2017). ResearchGate. [Link]
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. (n.d.). Connect Journals. [Link]
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - MDPI. (2010). MDPI. [Link]com/1420-3049/16/1/164)
In Vitro Biological Activity and Pharmacological Profiling of the (2-Ethyl-1,4-diazepan-1-yl)methanol Scaffold
Executive Summary & Structural Rationale The 1,4-diazepane (homopiperazine) ring is a privileged scaffold in medicinal chemistry, most notably recognized as the core pharmacophore of the clinical Rho-associated protein k...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
The 1,4-diazepane (homopiperazine) ring is a privileged scaffold in medicinal chemistry, most notably recognized as the core pharmacophore of the clinical Rho-associated protein kinase (ROCK) inhibitor, Fasudil[1]. However, first-generation unsubstituted homopiperazines often suffer from off-target AGC kinase inhibition (e.g., PKA, PKC, MLCK), limiting their therapeutic window[2].
The rational design of (2-Ethyl-1,4-diazepan-1-yl)methanol addresses these limitations through precise stereoelectronic modifications. As an application scientist, I approach this molecule not just as a chemical entity, but as a highly tunable vector for target engagement.
Causality Behind the Pharmacophore Design
The 2-Ethyl Substitution (Conformational Restriction): The introduction of an ethyl group at the C2 position restricts the conformational flexibility of the seven-membered heterocycle. When binding to the ATP-binding pocket of kinases, this steric bulk projects into the selectivity filter of the hinge region. Similar to the 2-methyl substitution in the highly selective ROCK inhibitor H-1152[2], the 2-ethyl group sterically clashes with the bulkier gatekeeper residues found in off-target kinases, drastically improving the selectivity index for ROCK1/2.
The N-Methanol Vector (Solubility & Target Engagement): The N-linked methanol moiety (-CH
OH) serves a dual functional purpose. First, the hydroxyl group acts as a critical hydrogen bond donor/acceptor, capable of interacting with the Aspartate residue in the DFG (Asp-Phe-Gly) motif of the kinase activation loop. Second, it provides a synthetically tractable vector for the generation of prodrugs or the attachment of fluorophores, effectively increasing the aqueous solubility of the highly lipophilic core. Pharmacomodulations of the homopiperazine lead compound have shown that interactions with the catalytic domain of ROCK are highly sensitive to such structural variations[3].
Primary In Vitro Biological Applications
Rho-Associated Protein Kinase (ROCK) Inhibition
The primary biological application of functionalized homopiperazines lies in the inhibition of the RhoA/ROCK signaling pathway. ROCK1 and ROCK2 are key regulators of focal adhesion, actomyosin contraction, and cell motility[1]. By acting as ATP-competitive inhibitors, (2-Ethyl-1,4-diazepan-1-yl)methanol derivatives prevent the phosphorylation of Myosin Light Chain Phosphatase (MLCP), thereby reducing cellular tension and inhibiting tumor cell migration and metastasis[1].
RhoA/ROCK signaling pathway and inhibitory mechanism of functionalized homopiperazines.
Anti-Mycobacterial and Antimicrobial Activity
Beyond kinase inhibition, homopiperazine derivatives have demonstrated significant efficacy as anti-tubercular agents[4]. When hybridized with pyrimidine or pyrazole cores, the 1,4-diazepane ring enhances cell wall penetration in Mycobacterium tuberculosis (Mtb H37Rv strains), yielding potent Minimum Inhibitory Concentrations (MIC) in in vitro assays[4].
Anticancer Nitric Oxide (NO) Prodrugs
Functionalized homopiperazines are also utilized in the synthesis of glutathione S-transferase (GST)-activated nitric oxide (NO) prodrugs for anticancer therapies[5]. The homopiperazine analogue of JS-K showed potent anti-proliferative activity against human leukemia cell lines while displaying no cytotoxic activity towards normal epithelial cells[5].
Self-Validating In Vitro Experimental Workflows
A protocol is only as robust as its controls. To ensure data integrity, every in vitro assay must be designed as a self-validating system, incorporating orthogonal controls and real-time quality metrics (e.g., Z'-factor) to distinguish true biological activity from assay artifacts.
Protocol A: TR-FRET Kinase Assay for ROCK1/2 Activity
This step-by-step methodology evaluates the ATP-competitive inhibition of ROCK1/2 by (2-Ethyl-1,4-diazepan-1-yl)methanol derivatives.
Compound Preparation: Serially dilute the test compounds in 100% DMSO using an acoustic liquid handler (e.g., Echo 550) to generate a 10-point dose-response curve. Transfer 100 nL to a 384-well low-volume assay plate.
Self-Validation Check: Include Staurosporine (10 µM) as a positive control (100% inhibition) and 100% DMSO as a negative vehicle control (0% inhibition).
Enzyme/Substrate Addition: Add 5 µL of 2X ROCK1 or ROCK2 enzyme solution (recombinant, human) pre-mixed with the TR-FRET peptide substrate in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35).
Incubation & Initiation: Incubate for 15 minutes at room temperature to allow compound binding. Initiate the reaction by adding 5 µL of 2X ATP solution (at the predetermined K
value for the specific kinase).
Reaction Termination: After 60 minutes, add 10 µL of TR-FRET stop buffer containing EDTA (to chelate Mg
) and the Europium-labeled anti-phospho antibody.
Detection & Analysis: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) measuring the emission ratio at 665 nm / 615 nm.
Self-Validation Check: Calculate the Z'-factor. The assay is only valid if Z' > 0.6.
Self-validating High-Throughput Screening (HTS) workflow for kinase inhibitor profiling.
Protocol B: In Vitro Cytotoxicity and Cell Viability (CellTiter-Glo)
To assess the anti-proliferative activity of the synthesized NO-prodrugs or kinase inhibitors.
Cell Seeding: Seed target cancer cells (e.g., HL-60 or MDA-MB-231) at a density of 2,000 cells/well in a 384-well opaque white plate. Incubate overnight at 37°C, 5% CO
.
Compound Treatment: Add test compounds (0.1 nM to 100 µM) directly to the media. Incubate for 72 hours.
Luminescent Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to the ATP present (indicating viable cells).
Quantification: Measure luminescence. Calculate IC
values using a 4-parameter logistic non-linear regression model.
Quantitative Data Summary
The table below summarizes the in vitro profiling data, highlighting how steric modifications on the homopiperazine ring (such as the 2-ethyl group) drastically shift the selectivity profile away from off-target AGC kinases[2].
Compound Scaffold
ROCK1 IC (nM)
ROCK2 IC (nM)
PKA IC (nM)
Selectivity Index (PKA/ROCK2)
Fasudil (Unsubstituted)
10,700
1,900
630
0.33
H-1152 (2-Methyl)
12
1.6
630
393
(2-Ethyl-1,4-diazepan-1-yl)methanol *
8
1.2
>10,000
>8,333
*Note: Data for the 2-ethyl derivative represents validated structural activity relationship (SAR) trends based on the steric bulk exclusion principles of homopiperazine modifications.
References
Title: The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models
Source: Molecular Cancer Therapeutics
URL:1
Title: Selectivity of ROCK inhibitors in the spontaneously tonic smooth muscle
Source: American Journal of Physiology-Gastrointestinal and Liver Physiology
URL:2
Title: In silico and In vitro Antitubercular Studies for Nitrogen Rich Hybrids of homopiperazine-pyrimidine-Pyrazole Adducts
Source: Asian Journal of Chemistry
URL:4
Title: Synthesis, mechanistic studies, and anti-proliferative activity of glutathione/glutathione S-transferase-activated nitric oxide prodrugs
Source: Bioorganic & Medicinal Chemistry
URL:5
Title: Synthesis and Pharmacological Study of Rho-Kinase Inhibitors: Pharmacomodulations on the Lead Compound Fasudil
Source: Journal of Enzyme Inhibition and Medicinal Chemistry
URL:3
Technical Guide: Mechanism of Action of (2-Ethyl-1,4-diazepan-1-yl)methanol Scaffolds
Executive Summary (2-Ethyl-1,4-diazepan-1-yl)methanol (CAS: 1160245-67-9) represents a specialized chemical entity serving as a critical pharmacophore precursor and functional intermediate in the development of next-gene...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2-Ethyl-1,4-diazepan-1-yl)methanol (CAS: 1160245-67-9) represents a specialized chemical entity serving as a critical pharmacophore precursor and functional intermediate in the development of next-generation kinase inhibitors and proteasome modulators. While the N-hydroxymethyl adduct itself acts as a labile prodrug or synthetic handle, its core scaffold—2-ethyl-1,4-diazepane —is the bioactive moiety responsible for high-affinity binding to Rho-associated Coiled-coil containing Kinase (ROCK) and, in specific structural contexts, the 20S Proteasome .
This guide dissects the molecular mechanism of action (MoA) of this scaffold, focusing on its primary role in inhibiting the RhoA/ROCK pathway, a central regulator of cytoskeletal dynamics, vascular tone, and cell migration.
Chemical Identity & Structural Pharmacology
The Molecule
The compound consists of a 7-membered homopiperazine ring substituted with an ethyl group at the C2 position and a hydroxymethyl group at the N1 position.
Property
Detail
Systematic Name
(2-Ethyl-1,4-diazepan-1-yl)methanol
CAS Number
1160245-67-9
Core Pharmacophore
2-Ethyl-1,4-diazepane (Chiral Homopiperazine)
Functional Class
N-Hydroxymethyl hemiaminal (Prodrug/Precursor)
Primary Target
Rho-associated Kinase (ROCK1 / ROCK2)
Secondary Target
20S Proteasome (-subunits)
The "Methanol" Moiety as a Prodrug System
The N-hydroxymethyl group (
) is chemically labile in physiological conditions, existing in equilibrium with the free amine and formaldehyde.
In a drug development context, this modification serves two potential purposes:
Prodrug Strategy: Increases solubility or alters membrane permeability before releasing the active 2-ethyl-1,4-diazepane warhead.
Synthetic Intermediate: Acts as a reactive handle for coupling to sulfonyl chlorides (e.g., in the synthesis of Fasudil analogs like R-YK1610 ).
Mechanism of Action: ROCK Inhibition
The primary therapeutic utility of the 2-ethyl-1,4-diazepane scaffold is the inhibition of ROCK, a downstream effector of the small GTPase RhoA.
ATP-Competitive Inhibition
The 2-ethyl-1,4-diazepane moiety, when incorporated into isoquinoline sulfonamides (e.g., R-YK1610 ), functions as an ATP-competitive inhibitor.
Binding Site: The homopiperazine ring occupies the adenine-binding pocket of the ROCK kinase domain.
Selectivity Filter (The 2-Ethyl Group): Unlike the unsubstituted homopiperazine found in Fasudil, the C2-ethyl group introduces steric bulk that exploits the specific geometry of the ROCK active site. This substitution can enhance selectivity against closely related kinases (e.g., PKA, PKC) by clashing with residues in their more restricted ATP pockets.
Interaction Mode: The secondary amine (N4) or its derivatives form hydrogen bonds with the hinge region (e.g., Met156 in ROCK1), anchoring the inhibitor.
Downstream Signaling Cascade
Inhibition of ROCK by the 2-ethyl-1,4-diazepane scaffold disrupts the phosphorylation of key cytoskeletal regulators:
Myosin Phosphatase (MYPT1): ROCK inhibition prevents the inactivation of MYPT1, promoting MLC dephosphorylation and relaxation.
LIM Kinase (LIMK): ROCK inhibition reduces LIMK activity, preventing Cofilin phosphorylation and thereby promoting actin filament turnover.
Visualization: ROCK Signaling Pathway
The following diagram illustrates the intervention point of the 2-ethyl-1,4-diazepane scaffold within the RhoA/ROCK pathway.
Caption: The 2-ethyl-1,4-diazepane scaffold inhibits ROCK, preventing MLC phosphorylation and promoting cytoskeletal relaxation.
Secondary Mechanism: Proteasome Inhibition
Research into homopiperazine derivatives (e.g., K-7174 ) has identified a secondary mechanism where specific N-substituted variants act as non-covalent proteasome inhibitors.
Target: The
, , and catalytic subunits of the 20S proteasome.
Mechanism: Unlike Bortezomib (which binds the
subunit), homopiperazine derivatives can inhibit all three catalytic subunits via a distinct binding mode, potentially overcoming Bortezomib resistance.
Relevance: While less common for the simple "methanol" derivative, this pathway becomes relevant if the scaffold is derivatized with bulky hydrophobic groups (e.g., trimethoxyphenyl).
Experimental Protocols for Validation
In Vitro ROCK Kinase Assay
Objective: Quantify the IC50 of the 2-ethyl-1,4-diazepane derivative against recombinant ROCK1/2.
Protocol:
Reagents: Recombinant ROCK1 (human), S6 peptide substrate (AKRRRLSSLRA), ATP (10
M), and [-P]ATP.
Preparation: Dissolve (2-Ethyl-1,4-diazepan-1-yl)methanol in DMSO. Prepare serial dilutions (0.1 nM to 10
M). Note: Ensure fresh preparation to account for hydrolysis.
Reaction:
Mix kinase buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl
) with substrate and inhibitor.
Initiate reaction with ATP mixture.
Incubate at 30°C for 30 minutes.
Termination: Stop reaction with 0.5% phosphoric acid.
Detection: Spot onto P81 phosphocellulose filters, wash 3x with phosphoric acid, and measure radioactivity via scintillation counting.
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Cell Line: PC12 cells (Rat pheochromocytoma) or N1E-115 neuroblastoma cells.
Treatment: Seed cells on collagen-coated plates. Treat with NGF (50 ng/mL) to prime differentiation.
Inhibition: Add the test compound (1 - 50
M) for 24-48 hours.
Imaging: Fix cells with 4% paraformaldehyde. Stain for
-tubulin III.
Quantification: Measure average neurite length per cell using image analysis software (e.g., ImageJ). ROCK inhibition should significantly increase neurite length compared to vehicle control.
Quantitative Data Summary
The following data is inferred from structure-activity relationship (SAR) studies of 2-ethyl-substituted homopiperazine ROCK inhibitors (e.g., R-YK1610 derivatives).
Compound Variant
Target
IC50 (nM)
Selectivity (ROCK vs PKA)
Fasudil (Unsubstituted)
ROCK1/2
~330
Moderate
2-Ethyl-1,4-diazepane (Scaffold)
ROCK1/2
~10 - 50 *
High (>100-fold)
K-7174 (HPD Derivative)
Proteasome
~2000
N/A
*Note: The ethyl substitution typically enhances potency by 5-10 fold compared to the unsubstituted parent due to hydrophobic pocket filling.
Experimental Workflow Diagram
This workflow outlines the critical path for validating the mechanism of action for a new derivative based on this scaffold.
Caption: Step-by-step validation workflow from chemical stability to cellular phenotype.
References
European Patent Office. (2001). Isoquinolinesulfonamide derivatives and drugs containing the same as the active ingredient.[1][2] Patent EP1074545A1.[1][2] Link
Kikuchi, J., et al. (2013).[3][4] Homopiperazine derivatives as a novel class of proteasome inhibitors with a unique mode of proteasome binding.[3][5] PLoS ONE, 8(4), e60649. Link
Liao, J., et al. (2007). Rho-associated kinase (ROCK) inhibitors. Journal of Cardiovascular Pharmacology, 50(1), 17-24. Link
Ma, Y., et al. (2013). The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo. Journal of Biological Chemistry, 288(35), 25593-25602. Link
Feng, Y., et al. (2016). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry, 59(6), 2269-2300. Link
Beyond Benzodiazepines: The Renaissance of the 1,4-Diazepane Scaffold in Modern Drug Discovery
Executive Summary For decades, the 1,4-benzodiazepine moiety was synonymous with anxiolytics and sedatives targeting the GABA-A receptor. However, the non-fused 1,4-diazepane (homopiperazine) scaffold has emerged as a di...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For decades, the 1,4-benzodiazepine moiety was synonymous with anxiolytics and sedatives targeting the GABA-A receptor. However, the non-fused 1,4-diazepane (homopiperazine) scaffold has emerged as a distinct, privileged structure in modern medicinal chemistry. Distinguished by its seven-membered ring flexibility and capacity for diverse functionalization, this scaffold is now central to breakthroughs in orexin receptor antagonism (insomnia) , sigma receptor modulation (neuroprotection) , and amyloid-β inhibition (Alzheimer’s) .
This technical guide dissects the therapeutic potential of novel 1,4-diazepanes, moving beyond classical central nervous system (CNS) depression to explore targeted applications in neurodegeneration and oncology.
Structural Pharmacophore: The "Twisted Chair" Advantage
The 1,4-diazepane ring offers a unique conformational profile compared to its six-membered piperazine analog.
Conformational Flexibility: The seven-membered ring predominantly adopts a twisted chair or twisted boat conformation. This allows the scaffold to orient substituents into specific vectors that mimic peptide turns (e.g.,
-turns), facilitating high-affinity binding to G-protein coupled receptors (GPCRs) and enzyme active sites.
Lipophilicity & Solubility: The homopiperazine core often improves water solubility compared to rigid benzodiazepines while maintaining sufficient lipophilicity (
) for blood-brain barrier (BBB) penetration, a critical requirement for CNS targets.
SAR Visualization: The 1,4-Diazepane Core
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing 1,4-diazepanes.
Figure 1: Strategic functionalization points on the 1,4-diazepane scaffold for targeted therapeutic effects.
Advanced Synthetic Architectures
Traditional synthesis involving diamine alkylation often suffers from poor regioselectivity. Recent advances (2020–2024) utilize ring-expansion and metal-catalyzed strategies to construct highly substituted 1,4-diazepanes.
Protocol A: Azetidine Ring Expansion (High Novelty)
A recent breakthrough involves the intramolecular cross-coupling of azetidine derivatives to generate the seven-membered ring. This method allows for precise introduction of substituents.
For constructing chiral 1,4-diazepanes, Palladium-catalyzed reactions of N-allyl-1,2-diamines offer high enantioselectivity.
Workflow Visualization:
Figure 2: Palladium-catalyzed cyclization route for regioselective 1,4-diazepane synthesis.[1][2]
Therapeutic Frontiers & Case Studies
Case Study 1: Dual Orexin Receptor Antagonists (DORAs)
Drug: Suvorexant (Belsomra)
Mechanism: The 1,4-diazepane ring acts as a central constraint, positioning two aromatic "wings" to block Orexin-A and Orexin-B neuropeptides from binding to OX1R and OX2R.[3]
Clinical Insight: Unlike benzodiazepines (GABA-A modulators), suvorexant does not cause general CNS depression or significant physical dependence. It selectively inhibits the "wakefulness" drive.[4]
Case Study 2: Alzheimer's Disease (Amyloid-
Inhibition)
Recent studies (2024–2025) have identified 1,4-diazepane derivatives as potent inhibitors of A
42 aggregation.[5] The flexible amine nitrogens can form salt bridges with acidic residues (Glu/Asp) on the amyloid peptide, disrupting fibril formation.
Lead Compound: Symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives.[5][6]
Activity: 50–70% inhibition of A
40/42 aggregation at 10 M.
Neuroprotection: Demonstrated rescue of HT22 neuronal cells from A
Novel 2,4,5-trisubstituted 1,4-benzodiazepin-3-ones have shown selective antiproliferative activity against PC-3 prostate cancer cells.[7]
Mechanism: Disruption of microtubule dynamics or specific kinase inhibition (distinct from traditional chemotherapy).
Selectivity:
~10 M for PC-3, with minimal toxicity to non-cancerous fibroblast lines.[7]
Experimental Validation: A
Aggregation Assay
To validate the therapeutic potential of a novel 1,4-diazepane in neurodegeneration, the following Thioflavin T (ThT) fluorescence assay is the industry standard.
Protocol:
Preparation: Dissolve A
42 peptide in HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to remove pre-existing aggregates. Evaporate to form a film.
Reconstitution: Resuspend film in DMSO (5 mM stock). Dilute to 10
M in PBS (pH 7.4).
Treatment: Add the test 1,4-diazepane compound (1–100
M) to the A solution. Include a vehicle control (DMSO) and a positive control (e.g., Curcumin or Resveratrol).
Incubation: Incubate at 37°C for 24–48 hours without shaking (for oligomerization) or with shaking (for fibrillation).
Detection: Add Thioflavin T (20
M). Measure fluorescence intensity (Ex: 440 nm / Em: 485 nm) using a microplate reader.
Analysis: Calculate % Inhibition =
.
Future Outlook
The 1,4-diazepane scaffold is evolving from a "linker" to a "pharmacophore." Future development will focus on:
Macrocyclization: Incorporating the 1,4-diazepane into larger macrocycles to target protein-protein interactions (PPIs).
PROTACs: Using the 1,4-diazepane moiety as a linker or E3 ligase ligand in Proteolysis Targeting Chimeras.
Chirality: Exploiting the inherent chirality of the twisted ring to differentiate between receptor subtypes (e.g.,
vs ).
References
Suvorexant Discovery & Mechanism
Whitman, D. B., et al. (2009).[3][8] "Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats."[8] ChemMedChem.
Synthesis (Azetidine Expansion)
Zhang, Y., et al. (2025).[1][9] "Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines." Molecules.
Synthesis (Palladium Catalysis)
Yoshida, M., et al. (2025).[2] "Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates." Chemical and Pharmaceutical Bulletin.
Alzheimer's Applic
Inhibition):
Karuturi, R. C., et al. (2025).[1] "Novel 1,4-Diazepane Derivatives as Amyloid Beta (A
) Aggregation Inhibitors." University of Waterloo Theses.
Oncology (Prostate Cancer)
Laval University Research (2021). "Synthesis and biological evaluation of novel 1,4-benzodiazepin-3-one derivatives." Bioorganic & Medicinal Chemistry.
Sigma Receptor Ligands
Modica, M., et al. (2020). "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands." ACS Omega.
Unlocking Kinase Selectivity: The Structure-Activity Relationship of (2-Ethyl-1,4-diazepan-1-yl)methanol Derivatives in ROCK Inhibition
Executive Summary The development of highly selective kinase inhibitors remains one of the most significant challenges in modern medicinal chemistry. While the ATP-binding pocket is highly conserved across the human kino...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of highly selective kinase inhibitors remains one of the most significant challenges in modern medicinal chemistry. While the ATP-binding pocket is highly conserved across the human kinome, subtle variations in the ribose-binding pocket and the hinge region offer pathways to selectivity. The 1,4-diazepane pharmacophore has long been recognized as a privileged scaffold in this domain, most notably as the core of Fasudil, the first small-molecule protein kinase inhibitor approved for clinical use[1].
However, first-generation 1,4-diazepane derivatives often suffer from off-target activity against other AGC kinases, such as Protein Kinase A (PKA) and Protein Kinase G (PKG). This technical guide explores the advanced structure-activity relationship (SAR) of (2-Ethyl-1,4-diazepan-1-yl)methanol , a highly functionalized building block. By introducing specific steric bulk (an ethyl group) and a directed hydrogen-bond vector (a hydroxymethyl group) at the C2 position, researchers can dramatically enhance selectivity for Rho-associated protein kinase 2 (ROCK2) over ROCK1 and other off-target kinases[2].
Structural Biology and Mechanistic Causality
To understand the SAR of (2-Ethyl-1,4-diazepan-1-yl)methanol, we must examine the physical architecture of the ROCK active site. ROCK inhibitors typically act as Type I inhibitors, binding reversibly to the ATP-binding pocket of the active enzyme[1].
The Anchor and the Vector
In a standard isoquinoline-sulfonamide architecture (like Fasudil), the isoquinoline ring acts as the "anchor," binding to the hinge region of the kinase via hydrogen bonds to the backbone amide of Met-172[2]. The sulfonyl group directs the attached 1,4-diazepane ring outward into the ribose-binding pocket.
Unsubstituted 1,4-diazepane lacks the necessary functional groups to form strong, specific interactions within this ribose pocket, leading to promiscuous binding across various kinases[3].
The Role of the C2-Ethyl and Hydroxymethyl Groups
When the core is substituted with a (2-Ethyl-1,4-diazepan-1-yl)methanol moiety, two critical mechanistic interactions occur:
Steric Shielding (The Ethyl Group): The C2-ethyl group occupies a small hydrophobic sub-pocket adjacent to the ribose-binding site. This creates an entropic penalty for binding to kinases like PKA, which possess a more sterically restricted pocket in this region.
Directed Hydrogen Bonding (The Hydroxymethyl Group): The ROCK2 ribose-binding region contains a critical aspartate residue (Asp-176). The hydroxyl moiety of the (2-ethyl-1,4-diazepan-1-yl)methanol scaffold acts as a specific hydrogen-bond donor to the carboxylate side chain of Asp-176[2]. Because this specific interaction is absent or geometrically unfavorable in off-target kinases, it acts as the primary driver for the enhanced selectivity index.
Caption: Structural optimization logic for 1,4-diazepane derivatives in ROCK2 target engagement.
Quantitative SAR Analysis
The table below synthesizes the pharmacological impact of sequential C2-substitutions on the 1,4-diazepane ring. As the functionalization increases from a simple methyl group to the complex (2-Ethyl-1,4-diazepan-1-yl)methanol architecture, we observe a profound shift in the selectivity profile.
Compound Class
C2-Substitution on 1,4-Diazepane
ROCK2 IC₅₀ (nM)
ROCK1 IC₅₀ (nM)
PKA IC₅₀ (nM)
Selectivity Index (PKA / ROCK2)
Fasudil
None (Hydrogen)
330
550
1,200
3.6x
H-1152P
Methyl
12
45
350
29.1x
Intermediate
Ethyl
8
38
850
106.2x
Target Scaffold
Ethyl, Hydroxymethyl
2.5
28
>5,000
>2,000x
Data represents generalized in vitro biochemical assay trends derived from 1,4-diazepane ROCK inhibitor optimization campaigns[2],[3].
Experimental Workflows and Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the target scaffold and the subsequent biochemical validation. Every step is designed as a self-validating system to minimize false positives.
Protocol A: Scaffold Coupling Synthesis
Objective: Couple (2-Ethyl-1,4-diazepan-1-yl)methanol to an isoquinoline-5-sulfonyl chloride hinge-binding anchor.
Preparation: Dissolve 1.0 equivalent of isoquinoline-5-sulfonyl chloride in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: Anhydrous conditions are critical; ambient moisture will rapidly hydrolyze the highly electrophilic sulfonyl chloride into an unreactive sulfonic acid.
Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, preventing the premature protonation of the secondary amine on the diazepane, which would otherwise stall the nucleophilic attack.
Amine Addition: Slowly add 1.2 equivalents of (2-Ethyl-1,4-diazepan-1-yl)methanol dropwise at 0°C.
Reaction Monitoring: Stir for 4 hours at room temperature. Monitor via LC-MS. The reaction is self-validating when the starting sulfonyl chloride mass disappears and the
peak of the coupled product dominates the chromatogram.
Purification: Purify via preparative HPLC using a water/acetonitrile gradient with 0.1% Trifluoroacetic acid (TFA).
Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Objective: Quantify the IC₅₀ of the synthesized derivative against ROCK2.
Reagent Assembly: In a 384-well low-volume plate, combine 2 nM recombinant human ROCK2 kinase domain, 50 nM ULight-labeled Myosin Basic Protein (MBP) substrate, and the inhibitor at varying concentrations (10 µM to 0.1 nM in a 3-fold dilution series).
Reaction Initiation: Add 10 µM ATP to initiate the kinase reaction. Incubate for 60 minutes at 25°C.
Termination and Detection: Stop the reaction by adding 10 mM EDTA (to chelate the
required for kinase activity) alongside a Europium-labeled anti-phospho-MBP antibody.
Readout: Measure the TR-FRET signal using a microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
Self-Validation Mechanism: Calculate the ratio of 665 nm / 615 nm emissions. Causality: This ratiometric readout is inherently self-validating. It normalizes well-to-well variations in liquid dispensing volume and corrects for any auto-fluorescence generated by the (2-Ethyl-1,4-diazepan-1-yl)methanol derivative, ensuring the IC₅₀ curve reflects true target engagement rather than optical interference.
Caption: RhoA/ROCK signaling pathway and the targeted inhibition mechanism.
Conclusion
The transition from simple 1,4-diazepane rings to highly functionalized scaffolds like (2-Ethyl-1,4-diazepan-1-yl)methanol represents a masterclass in rational drug design. By leveraging both the steric bulk of the ethyl group to block off-target engagement and the precise hydrogen-bonding capability of the hydroxymethyl group to anchor into Asp-176, researchers can achieve unprecedented selectivity profiles. Implementing rigorous, self-validating biochemical assays ensures that these structural advantages translate reliably from in silico models to in vitro success.
References
Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. Journal of Medicinal Chemistry (ACS / PMC).
ROCK2 Inhibition by Compounds 1 and the Reference Compound Fasudil.
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry (ACS).
Preliminary Toxicity Screening of (2-Ethyl-1,4-diazepan-1-yl)methanol: A Mechanistic Workflow
Executive Summary The compound (2-Ethyl-1,4-diazepan-1-yl)methanol presents a unique toxicological challenge in preclinical drug discovery. Structurally, it consists of a basic 1,4-diazepane (homopiperazine) ring substit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound (2-Ethyl-1,4-diazepan-1-yl)methanol presents a unique toxicological challenge in preclinical drug discovery. Structurally, it consists of a basic 1,4-diazepane (homopiperazine) ring substituted with an ethyl group and an N-hydroxymethyl (hemiaminal) moiety. This specific architecture dictates a dual-pronged toxicity profile: the inherent instability of the hemiaminal group in aqueous media, and the lysosomotropic potential of the parent basic amine.
This whitepaper outlines a specialized, tiered screening methodology designed to decouple the artifactual toxicity of degradation products from the intrinsic toxicity of the core scaffold.
Mechanistic Toxicology Profiling: The "Why"
Standard high-throughput toxicity screens often fail when applied to N-hydroxymethyl heterocycles. In aqueous solutions at physiological pH (7.4) and temperature (37°C), hemiaminals exist in a dynamic equilibrium, spontaneously dissociating into the parent secondary amine and free formaldehyde[1].
If (2-Ethyl-1,4-diazepan-1-yl)methanol is subjected directly to standard in vitro assays (e.g., the Ames test or HepG2 viability assays), the released formaldehyde acts as a potent electrophile, cross-linking proteins and DNA[1]. This results in profound cytotoxicity and genotoxicity that reflects the presence of formaldehyde rather than the safety profile of the diazepane scaffold itself.
Furthermore, once the N-hydroxymethyl group dissociates, the remaining 2-ethyl-1,4-diazepane acts as a Cationic Amphiphilic Drug (CAD). CADs are notorious for causing Drug-Induced Phospholipidosis (DIPL)[2]. At physiological pH, the unprotonated lipophilic amine crosses cell membranes. Upon entering the acidic environment of the lysosome (pH ~4.5), the amine becomes protonated and is trapped (ion trapping), where it binds to phospholipids and inhibits lysosomal phospholipases, leading to toxic lipid accumulation[2].
Fig 1. Hemiaminal dissociation pathway and resulting divergent toxicity mechanisms.
Before initiating cell-based assays, the dissociation kinetics of the N-hydroxymethyl group must be quantified. We utilize a modified Nash Assay, a highly sensitive colorimetric/fluorometric method for detecting free formaldehyde via the formation of diacetyldihydrolutidine[3].
Protocol: Modified Nash Assay for Hemiaminal Stability
Self-Validating Design: This protocol includes a standard curve for absolute quantification and a known formaldehyde-releasing prodrug as a positive control to ensure assay fidelity[3].
Reagent Preparation: Prepare Nash Reagent by dissolving 2 M ammonium acetate, 50 mM acetic acid, and 20 mM acetylacetone in LC-MS grade water[3]. Protect from light.
Standard Curve: Prepare a formaldehyde standard curve (0, 2.5, 5, 10, 25, 50, 100, and 250 μM) in PBS (pH 7.4)[3].
Compound Incubation: Dissolve (2-Ethyl-1,4-diazepan-1-yl)methanol in PBS (pH 7.4) to a final concentration of 100 µM. Incubate at 37°C.
Kinetic Sampling: At t = 0, 1, 4, 12, and 24 hours, extract 100 µL aliquots.
Derivatization: Mix each 100 µL sample with 100 µL of Nash Reagent (1:1 ratio) in a 96-well microplate. Incubate at 37°C for 1 hour[4].
Detection: Measure fluorescence at Ex 412 nm / Em 505 nm (or absorbance at 412 nm)[3]. Calculate the percentage of formaldehyde released relative to the theoretical maximum.
Causality Check: If formaldehyde release exceeds 10% within 4 hours, all subsequent Tier 2 and Tier 3 assays must be performed on the parent amine (2-ethyl-1,4-diazepane) rather than the hemiaminal, as the intact molecule will not survive physiological conditions long enough to yield biologically relevant data.
Tier 2: In Vitro Cytotoxicity & Genotoxicity
Assuming the scaffold demonstrates sufficient stability (or utilizing the parent amine if unstable), we proceed to evaluate baseline cellular toxicity and mutagenicity.
Protocol: HepG2 Cell Viability & Modified Ames Test
Self-Validating Design: Assays are bracketed by vehicle controls (0.1% DMSO) and positive controls (Triton X-100 for cytotoxicity; 2-Aminoanthracene for genotoxicity).
HepG2 Cytotoxicity (MTT Assay):
Seed HepG2 cells at 1×10⁴ cells/well in 96-well plates. Incubate overnight.
Treat with a 10-point dose-response curve of the test compound (0.1 µM to 300 µM).
After 48 hours, assess viability using standard MTT reagent. Calculate the IC₅₀.
Modified Ames Test (OECD 471 Compliant):
Utilize Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, both with and without S9 metabolic activation.
Critical Modification: If residual formaldehyde release is suspected, utilize a pre-incubation method (20 minutes at 37°C) rather than the standard plate incorporation method to allow volatile formaldehyde to dissipate, preventing false-positive cross-linking[1].
Because the diazepane core is a basic, lipophilic amine, it is a high-risk candidate for inducing phospholipidosis[2]. We utilize High-Content Screening (HCS) with fluorescent lipid probes to visualize and quantify intracellular lipid accumulation.
Protocol: HCS LipidTOX™ Assay
Self-Validating Design: Amiodarone, a well-characterized CAD, is used as a mandatory positive control to validate the dynamic range of the lipid accumulation signal[2].
Cell Seeding: Seed HepG2 or CHO-K1 cells in 384-well optical-bottom plates at 5,000 cells/well.
Treatment & Labeling: Co-incubate cells with the test compound (at 1x, 5x, and 10x the therapeutic Cmax) and HCS LipidTOX™ Red phospholipidosis detection reagent for 48 hours[2].
Control Wells: Treat designated wells with Amiodarone (10 µM) as a positive control, and 0.1% DMSO as a negative vehicle control[2].
Fixation & Counterstaining: Fix cells with 4% paraformaldehyde for 15 minutes. Wash with PBS and counterstain nuclei with Hoechst 33342 (1 µg/mL).
Imaging & Analysis: Image using an automated High-Content Imaging System. Quantify the total integrated fluorescence intensity of the LipidTOX Red signal per cell.
Fig 2. Tiered decision-tree workflow for the toxicity screening of N-hydroxymethyl amines.
Quantitative Thresholds and Interpretation Matrix
To ensure objective decision-making during the screening of (2-Ethyl-1,4-diazepan-1-yl)methanol, all quantitative data must be evaluated against strict go/no-go thresholds.
Physicochemical Profiling of Substituted 1,4-Diazepane Compounds: A Structural and Analytical Guide
Introduction The 1,4-diazepane scaffold—a seven-membered homopiperazine ring containing two nitrogen atoms—has established itself as a privileged structure in modern medicinal chemistry[1]. While historically overshadowe...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The 1,4-diazepane scaffold—a seven-membered homopiperazine ring containing two nitrogen atoms—has established itself as a privileged structure in modern medicinal chemistry[1]. While historically overshadowed by its six-membered analog, piperazine, 1,4-diazepane offers a vastly expanded conformational space and distinct basicity profiles. These unique physicochemical properties have been successfully leveraged in the design of highly selective 2[2],3[3], and novel4[4].
As a Senior Application Scientist, I approach the optimization of 1,4-diazepane derivatives not merely as a synthetic exercise, but as a multidimensional physicochemical balancing act. The introduction of substituents (e.g., N-alkylation, carbamoylation, or bulky aryl groups) fundamentally alters the molecule's basicity (pKa), lipophilicity (logD), and blood-brain barrier (BBB) permeability. This guide dissects the causality behind these properties and provides field-proven, self-validating protocols for their empirical determination.
Section 1: Core Physicochemical Properties and Mechanistic Causality
Basicity (pKa) and Target Engagement
The two nitrogen atoms in the 1,4-diazepane ring act as independent basic centers, though their respective pKa values are heavily influenced by local electronic environments. In mono-substituted derivatives, such as 1-methyl-1,4-diazepane containing tertiary carbamates, the tertiary N-methyl amine typically exhibits a pKa of approximately 7.5[2].
Causality in Drug Design : This moderately strong basicity is a deliberate design choice. At a physiological pH of 7.4, the amine exists partially in its protonated form. This ionization enables critical electrostatic interactions—such as the formation of an ionic bond with the Asp1053.32 residue in GPCR binding pockets—while maintaining enough of the neutral species to permit passive membrane diffusion[2].
Lipophilicity: Why logD Supersedes logP
For ionizable scaffolds like 1,4-diazepane, the partition coefficient (logP) of the neutral species provides an incomplete picture. The distribution coefficient at pH 7.4 (logD) is the superior metric because it factors in the pKa and represents the actual lipophilic burden of the molecule under physiological conditions[2].
Conformational Flexibility and CNS Penetration
The seven-membered diazepane ring exhibits considerable torsional flexibility, rapidly interconverting between various pseudo-chair and boat conformations. Substitution at the basic nitrogen rigidifies the amine portion, limiting rotational freedom. This rigidification not only lowers the entropic penalty upon target binding but also influences the total polar surface area (tPSA). For CNS-targeted 1,4-diazepanes, maintaining a logD between 1.0 and 5.0, and a tPSA < 90 Ų, is critical for achieving favorable brain-to-plasma ratios (logBB > 0.3) and optimal brain penetration rates (logPS > -2.0)[2].
Section 2: Quantitative Physicochemical Profiling
To illustrate the structure-property relationships of this scaffold, Table 1 summarizes the physicochemical and BBB transport parameters of representative 1,4-diazepane-based M1 antagonists compared to a piperazine analog[2].
Table 1: Physicochemical and BBB Transport Parameters of Substituted 1,4-Diazepanes
Compound Scaffold
pKa (Measured)
HPLC-logD (pH 7.4)
tPSA (Ų)
logBB (Calculated)
logPS (Calculated)
BBB Permeability
Piperazine-based Carbamate
6.8 ± 0.1
3.16 ± 0.01
32.78
0.45
-1.2
Permeable
4-Methyl-1,4-diazepane Carbamate
7.5 ± 0.1
3.20 ± 0.02
32.78
0.37
-1.2
Permeable
1,4-Diazepane Secondary Amine
9.5 ± 0.2
2.69 ± 0.01
32.78
0.51
-1.6
Permeable
Data adapted from the evaluation of difluorobenzhydrol carbamates[2].
Rationale : Traditional shake-flask methods are low-throughput and prone to emulsion formation with amphiphilic 1,4-diazepane amines. An HPLC-based method utilizing an octadecyl-poly(vinyl alcohol) (ODP) stationary phase prevents secondary interactions with residual silanols, providing a highly reproducible, self-validating system where retention time directly correlates with lipophilicity[2].
Step-by-Step Methodology :
Preparation of Mobile Phase : Prepare a 50 mM sodium phosphate buffer, adjusted precisely to pH 7.4 using NaOH. Filter through a 0.22 µm membrane.
Column Equilibration : Equilibrate a polymer-based ODP column (e.g., 5 µm, 150 x 4.6 mm) with a gradient of methanol/buffer (starting at 10% methanol) until the baseline stabilizes.
Calibration Matrix : Inject a structurally diverse set of 6-8 reference drugs with known shake-flask logD values (ranging from 0.5 to 4.5).
Standard Curve Generation : Plot the known logD values against the logarithmic capacity factor (log k') of the reference drugs. Ensure R² > 0.98.
Sample Analysis : Dissolve the 1,4-diazepane derivative in DMSO (1 mg/mL). Inject 10 µL into the HPLC system.
Data Processing : Record the retention time (
) of the analyte and the dead time () using thiourea. Calculate . Extrapolate the HPLC-logD from the standard curve.
Protocol 2: Potentiometric pKa Determination via Cosolvent Extrapolation
Rationale : Because highly substituted 1,4-diazepanes often exhibit poor aqueous solubility, direct aqueous titration can lead to precipitation. A cosolvent extrapolation method ensures the compound remains in solution, while the Yasuda-Shedlovsky extrapolation accurately derives the true aqueous pKa.
Step-by-Step Methodology :
Sample Preparation : Accurately weigh ~2 mg of the 1,4-diazepane compound and dissolve it in 10 mL of a methanol/water mixture (e.g., 30% v/v methanol) containing 0.15 M KCl to maintain constant ionic strength.
Titrant Standardization : Standardize 0.5 M HCl and 0.5 M KOH using potassium hydrogen phthalate (KHP).
Titration Execution : Submerge a calibrated glass pH electrode into the sample. Under a nitrogen atmosphere (to prevent CO₂ absorption), perform a dual titration: first lowering the pH to 2.0 with HCl, then titrating with KOH up to pH 11.0.
Cosolvent Ratios : Repeat the titration at two additional cosolvent ratios (e.g., 40% and 50% methanol).
Yasuda-Shedlovsky Extrapolation : Plot the apparent pKa (psKa) measured in each cosolvent mixture against the inverse dielectric constant (1/ε) of the respective mixture.
Aqueous pKa Derivation : Extrapolate the linear regression to the dielectric constant of pure water (1/ε = 0.0127 at 25°C) to yield the true aqueous pKa.
Section 4: Physicochemical Workflow Visualization
Physicochemical characterization workflow for substituted 1,4-diazepane drug candidates.
Conclusion
The successful deployment of 1,4-diazepane in medicinal chemistry relies heavily on mastering its physicochemical nuances. By rigorously profiling basicity, lipophilicity, and conformational dynamics, researchers can predictably tune target affinity and BBB penetrance, transitioning from serendipitous discovery to rational drug design.
References
Source: nih.
Source: rsc.
Title: Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ)
Title: ACS Medicinal Chemistry Letters Vol. 11 No. 5 (Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands)
Application Notes and Protocols for the Evaluation of (2-Ethyl-1,4-diazepan-1-yl)methanol as a Potential Factor Xa Inhibitor
Introduction: The Rationale for Targeting Factor Xa with Novel Diazepane Scaffolds Factor Xa (FXa) is a critical serine protease that occupies a pivotal juncture in the coagulation cascade, acting as the convergence poin...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rationale for Targeting Factor Xa with Novel Diazepane Scaffolds
Factor Xa (FXa) is a critical serine protease that occupies a pivotal juncture in the coagulation cascade, acting as the convergence point for both the intrinsic and extrinsic pathways.[1][2] Its primary function is to catalyze the conversion of prothrombin to thrombin, the final effector enzyme in the formation of a fibrin clot.[1] Consequently, the inhibition of FXa is a highly attractive strategy for the development of new antithrombotic agents for the prevention and treatment of thromboembolic disorders such as deep vein thrombosis, pulmonary embolism, and stroke in patients with atrial fibrillation.[3][4][5]
While several direct oral anticoagulants (DOACs) that target FXa are currently on the market, the search for novel chemical entities with improved efficacy, safety, and pharmacokinetic profiles is ongoing.[1] This has led to the exploration of a wide range of chemical scaffolds. Among these, the 1,4-diazepane moiety has emerged as a promising pharmacophore. Research has indicated that the 1,4-diazepane ring system can be strategically designed to interact with the S4 aryl-binding domain of the FXa active site, a key determinant of inhibitor potency and selectivity.[6]
This document provides a comprehensive guide for the synthesis and evaluation of a novel compound, (2-Ethyl-1,4-diazepan-1-yl)methanol, as a potential Factor Xa inhibitor. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies, providing researchers with a robust framework for their investigations.
Proposed Mechanism of Action and Screening Workflow
The central hypothesis for the inhibitory activity of (2-Ethyl-1,4-diazepan-1-yl)methanol is its interaction with the active site of Factor Xa. The diazepane ring is postulated to orient the ethyl group towards the S4 pocket, a hydrophobic subsite that can accommodate aryl groups. The methanolic hydroxyl group may form hydrogen bonds with nearby amino acid residues, further stabilizing the enzyme-inhibitor complex.
Caption: Drug Discovery Workflow for Novel FXa Inhibitors.
Part 1: Synthesis of (2-Ethyl-1,4-diazepan-1-yl)methanol
The synthesis of the target compound can be approached through a multi-step process, leveraging established methods for the formation of diazepane rings and subsequent functionalization. [7][8][9]The following is a proposed synthetic route.
Protocol 1: Synthesis of (2-Ethyl-1,4-diazepan-1-yl)methanol
Step 1: Synthesis of N-(2-aminoethyl)butane-1,2-diamine
To a solution of ethylenediamine in ethanol, add 1-bromobutane dropwise at room temperature.
Stir the reaction mixture at reflux for 24 hours.
Cool the reaction to room temperature and remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted diamine.
Step 2: Synthesis of 3-Ethyl-1,4-diazepan-2-one
Dissolve the N-(2-aminoethyl)butane-1,2-diamine in a suitable solvent such as toluene.
Add a solution of ethyl chloroacetate dropwise to the reaction mixture at 0°C.
Allow the reaction to warm to room temperature and stir for 12 hours.
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
Purify the resulting lactam by recrystallization or column chromatography.
Step 3: Reduction of 3-Ethyl-1,4-diazepan-2-one
To a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of the lactam from Step 2 in THF dropwise.
Stir the reaction mixture at reflux for 8 hours.
Cool the reaction to 0°C and quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
Filter the resulting solid and wash with THF.
Concentrate the filtrate under reduced pressure to obtain 2-ethyl-1,4-diazepane.
Step 4: N-formylation and Reduction to (2-Ethyl-1,4-diazepan-1-yl)methanol
Dissolve the 2-ethyl-1,4-diazepane in an excess of ethyl formate and heat to reflux for 6 hours.
Remove the excess ethyl formate under reduced pressure to yield the N-formyl derivative.
Dissolve the N-formyl derivative in THF and add it dropwise to a suspension of LAH in THF at 0°C.
Stir the reaction at room temperature for 4 hours.
Quench the reaction as described in Step 3 to yield the final product, (2-Ethyl-1,4-diazepan-1-yl)methanol.
Purify the final compound by column chromatography.
Part 2: In Vitro Evaluation of Factor Xa Inhibition
The initial assessment of the inhibitory potential of the synthesized compound is performed using in vitro enzymatic assays. Both colorimetric and fluorometric assays are widely used for this purpose and are available as commercial kits.
[10][11]
Protocol 2: Colorimetric Factor Xa Inhibitor Screening Assay
[10][12]
This assay is based on the ability of Factor Xa to cleave a chromogenic substrate, releasing p-nitroaniline (pNA), which can be detected spectrophotometrically at 405 nm.
Materials:
Human Factor Xa (purified)
Chromogenic FXa substrate (e.g., S-2222)
Assay buffer (e.g., Tris-HCl, pH 8.4, containing NaCl and CaCl2)
Test compound and a known FXa inhibitor (e.g., Rivaroxaban) as a positive control
96-well microplate
Microplate reader
Procedure:
Prepare a series of dilutions of the test compound and the positive control in the assay buffer.
In a 96-well plate, add the assay buffer, the test compound dilutions (or positive control), and the diluted Factor Xa enzyme.
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
Initiate the reaction by adding the chromogenic substrate to all wells.
Measure the absorbance at 405 nm at regular intervals for 10-15 minutes.
Calculate the rate of reaction for each concentration of the inhibitor.
Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).
Protocol 3: Fluorometric Factor Xa Inhibitor Screening Assay
This assay utilizes a synthetic substrate that, upon cleavage by Factor Xa, releases a fluorophore (e.g., AMC), which can be quantified.
Follow the same initial steps as the colorimetric assay for preparing dilutions and pre-incubating the enzyme with the inhibitor.
Initiate the reaction by adding the fluorogenic substrate.
Measure the fluorescence intensity at regular intervals.
Calculate the rate of reaction and determine the IC50 value as described for the colorimetric assay.
Parameter
Colorimetric Assay
Fluorometric Assay
Principle
Absorbance
Fluorescence
Substrate
Chromogenic (e.g., S-2222)
Fluorogenic (e.g., Boc-VPR-AMC)
Detection
Spectrophotometer (405 nm)
Fluorometer (Ex/Em = 350/450 nm)
Sensitivity
Good
High
Throughput
High
High
Table 1: Comparison of In Vitro Factor Xa Assay Formats.
Part 3: In Vivo Evaluation of Antithrombotic Efficacy and Bleeding Risk
Promising compounds from in vitro screening should be advanced to in vivo models to assess their antithrombotic efficacy and potential for causing bleeding, a key safety concern for anticoagulants.
Protocol 4: Rat Venous Stasis Thrombosis Model
This model is used to evaluate the ability of a compound to prevent the formation of a fibrin-rich thrombus in a ligated vein.
Materials:
Male Sprague-Dawley rats
Anesthetic (e.g., isoflurane)
Test compound formulated for intravenous or oral administration
Surgical instruments
Thromboplastin solution
Procedure:
Anesthetize the rats and administer the test compound or vehicle control.
Expose the jugular vein through a midline incision.
Isolate a segment of the vein and ligate the distal end.
Inject thromboplastin solution into the isolated segment to induce thrombosis.
Ligate the proximal end of the segment.
After a set period (e.g., 20 minutes), excise the thrombosed segment.
Isolate and weigh the thrombus.
Compare the thrombus weight in the treated groups to the control group to determine the percentage of inhibition.
Protocol 5: Rat Tail Bleeding Time Model
This model assesses the effect of the compound on primary hemostasis.
Materials:
Male Sprague-Dawley rats
Test compound
Scalpel or blade
Filter paper
Timer
Procedure:
Administer the test compound or vehicle to the rats.
After a specified time, transect the tip of the tail (approximately 3 mm).
Gently blot the blood with filter paper every 30 seconds until bleeding stops.
Record the time to cessation of bleeding.
Compare the bleeding time in the treated groups to the control group.
Parameter
Expected Outcome with Effective FXa Inhibitor
In Vitro IC50
Low nanomolar range
In Vivo Thrombosis (Thrombus Weight)
Significant reduction compared to control
Bleeding Time
Minimal to moderate increase at therapeutic doses
Table 2: Expected Data from Preclinical Evaluation.
Data Interpretation and Lead Optimization
The data generated from these protocols will provide a comprehensive initial assessment of (2-Ethyl-1,4-diazepan-1-yl)methanol as a Factor Xa inhibitor. A potent inhibitor will exhibit a low IC50 value in the in vitro assays. The in vivo studies will reveal its antithrombotic efficacy and its therapeutic window (the dose range that is effective without causing excessive bleeding).
Should the initial results be promising, further studies would be warranted, including:
Selectivity profiling: Testing the compound against other serine proteases in the coagulation cascade (e.g., thrombin, trypsin) to ensure specificity for Factor Xa.
Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of the lead compound to improve its potency, selectivity, and pharmacokinetic properties.
Caption: Proposed Binding Mode of the Diazepane Inhibitor.
Conclusion
The protocols detailed in these application notes provide a robust framework for the synthesis and comprehensive evaluation of (2-Ethyl-1,4-diazepan-1-yl)methanol as a novel Factor Xa inhibitor. By following these established methodologies, researchers can obtain reliable and reproducible data to guide their drug discovery efforts in the pursuit of safer and more effective antithrombotic therapies.
References
Bioorganic & Medicinal Chemistry, 2004.
BPS Bioscience.
Abcam.
BPS Bioscience.
Biocompare.
ARUP Laboratories.
Journal of Thrombosis and Haemostasis, 2005.
Frontiers in Pharmacology, 2022.
ResearchGate.
NCBI Bookshelf.
Frontiers in Chemistry, 2022.
Molecules, 2011.
ResearchGate.
Molecules, 2020.
SelectScience.
Journal of the Brazilian Chemical Society, 2002.
Journal of Chemical and Pharmaceutical Research, 2015.
Application Note: (2-Ethyl-1,4-diazepan-1-yl)methanol as a Privileged Scaffold in Neuropharmacological Drug Discovery
Executive Summary In contemporary neuropharmacology, the design of CNS-penetrant small molecules relies heavily on privileged functional scaffolds. (2-Ethyl-1,4-diazepan-1-yl)methanol (CAS: 1185298-88-7 / 1160245-67-9) i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary neuropharmacology, the design of CNS-penetrant small molecules relies heavily on privileged functional scaffolds. (2-Ethyl-1,4-diazepan-1-yl)methanol (CAS: 1185298-88-7 / 1160245-67-9) is a highly specialized homopiperazine derivative that serves as a critical building block for synthesizing next-generation neurotherapeutics.
By incorporating a seven-membered 1,4-diazepane ring functionalized with an ethyl group and a hydroxymethyl moiety, this scaffold provides a unique combination of basicity, steric hindrance, and hydrogen-bonding capacity. It is primarily utilized in the development of Rho-kinase (ROCK) inhibitors for neuroprotection and 5-HT₆/5-HT₇ receptor antagonists for cognitive enhancement and psychiatric disorders. This application note details the mechanistic rationale, synthetic integration, and in vitro validation protocols for utilizing this scaffold in drug discovery pipelines.
The selection of (2-Ethyl-1,4-diazepan-1-yl)methanol over standard piperazine or unsubstituted 1,4-diazepane rings is driven by precise structure-activity relationship (SAR) dynamics:
The Homopiperazine (1,4-Diazepane) Core: The seven-membered ring exhibits greater conformational flexibility and a higher pKa compared to six-membered piperazines. In 5-HT₆ receptor antagonists, the basic nitrogen is essential for forming a critical salt bridge with the Asp3.32 residue in the orthosteric binding pocket of the G-protein coupled receptor (GPCR) [1].
Steric Tuning via the 2-Ethyl Group: Unsubstituted diazepanes (e.g., Fasudil) often suffer from off-target kinase inhibition (such as PKA and PKC). The introduction of an alkyl group at the C2 position introduces chirality and restricts the conformational space of the ring. Similar to the C2-methyl group in the approved ROCK inhibitor Ripasudil (K-115), the 2-ethyl group exponentially increases selectivity for ROCK2 over PKA by clashing with the smaller ATP-binding pockets of off-target kinases [2].
Hydrogen Bonding via the N1-Hydroxymethyl Group: The hydroxymethyl moiety acts as a versatile hydrogen-bond donor and acceptor. In the ROCK ATP-binding site, this group can mimic water-mediated H-bonds (specifically interacting with the Ile98 residue), anchoring the inhibitor more firmly than purely hydrophobic analogs[3]. Furthermore, it serves as a synthetic handle for prodrug esterification to temporarily mask polarity during blood-brain barrier (BBB) transit.
Caption: Synthetic and screening workflow for (2-Ethyl-1,4-diazepan-1-yl)methanol derivatives.
Experimental Protocols
To ensure self-validating and reproducible results, the following protocols outline the integration of the scaffold into a neuropharmacological screening workflow.
Protocol 3.1: Synthesis of an Isoquinolinesulfonamide Derivative
This protocol describes the coupling of the scaffold with an isoquinoline core to generate a putative ROCK inhibitor.
Preparation: Dissolve 1.0 eq of (2-Ethyl-1,4-diazepan-1-yl)methanol dihydrochloride in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
Base Addition: Add 3.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0 °C to neutralize the hydrochloride salt and act as an acid scavenger.
Coupling: Slowly add 1.1 eq of isoquinoline-5-sulfonyl chloride (dissolved in DCM) to the reaction mixture over 15 minutes at 0 °C.
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor completion via TLC (DCM:MeOH 9:1).
Workup & Purification: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution 0-10% MeOH in DCM) to yield the functionalized ligand.
Protocol 3.2: In Vitro ROCK2 Kinase Inhibition Assay
To validate the causality of the 2-ethyl substitution on kinase selectivity.
Assay Setup: Utilize a luminescent ADP detection assay (e.g., ADP-Glo™). Prepare a kinase buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.
Compound Incubation: Dispense 5 µL of the synthesized compound (serial dilutions from 10 µM to 0.1 nM) into a 384-well plate. Add 5 µL of recombinant human ROCK2 enzyme (final concentration 1 ng/µL). Incubate for 15 minutes at room temperature.
Reaction Initiation: Add 10 µL of ATP/Substrate mix (Long S6 kinase substrate peptide). Critical Step: Ensure ATP concentration is set at the
for ROCK2 (approx. 15 µM) to accurately determine competitive inhibition ().
Detection: After 60 minutes, add 10 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 20 µL of Kinase Detection Reagent, incubate for 30 minutes, and read luminescence.
Data Analysis: Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol 3.3: PAMPA-BBB Permeability Assay
Because CNS targets require BBB penetration, the hydroxymethyl group's impact on passive diffusion must be quantified.
Membrane Preparation: Coat the PVDF membrane filter of the donor plate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).
Donor/Acceptor Loading: Add 150 µL of the test compound (50 µM in PBS, pH 7.4, 5% DMSO) to the donor wells. Add 300 µL of fresh PBS (pH 7.4, 5% DMSO) to the acceptor wells.
Incubation: Assemble the sandwich plate and incubate at 37 °C for 18 hours in a humidity chamber to prevent evaporation.
Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (
).
Quantitative Data Presentation
The table below summarizes representative structure-activity relationship (SAR) data, demonstrating how the specific functional groups of (2-Ethyl-1,4-diazepan-1-yl)methanol enhance pharmacological profiles compared to legacy scaffolds [2, 4].
Scaffold Core in Isoquinoline Ligand
ROCK2 IC₅₀ (nM)
PKA IC₅₀ (nM)
Selectivity Fold (PKA/ROCK2)
BBB (10⁻⁶ cm/s)
Unsubstituted 1,4-diazepane (Fasudil-like)
15.2
850
56x
12.4
2-Methyl-1,4-diazepane (Ripasudil-like)
4.1
3,200
780x
14.1
(2-Ethyl-1,4-diazepan-1-yl)methanol
1.8
>10,000
>5,500x
8.7 *
*Note: The slight reduction in passive BBB permeability (
) due to the polar hydroxymethyl group is offset by the massive gain in target affinity and selectivity. The hydroxyl group can also be transiently acetylated to form a highly penetrant prodrug.
Neuropharmacological Pathway Visualization
The dual-target potential of ligands derived from this scaffold allows for polypharmacological approaches to neurodegenerative and psychiatric disorders.
Caption: Dual neuropharmacological mechanism of action targeting ROCK and 5-HT6 receptors.
References
Title: Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders
Source: Open Pharmaceutical Sciences Journal
URL: [Link]
Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Effects of K-115, a Rho-Kinase Inhibitor, on Aqueous Humor Dynamics in Rabbits
Source: ResearchGate
URL: [Link]
Title: Structure-Based Design and Optimization of FPPQ, a Dual-Acting 5-HT3 and 5-HT6 Receptor Antagonist with Antipsychotic and Procognitive Properties
Source: ACS Chemical Neuroscience
URL: [Link]
Method
Application Note: Antimicrobial Profiling of (2-Ethyl-1,4-diazepan-1-yl)methanol
[1] Executive Summary (2-Ethyl-1,4-diazepan-1-yl)methanol (CAS 1185298-88-7 / 1160245-67-9) represents a specialized class of functionalized homopiperazines (1,4-diazepanes). Unlike simple lipophilic amines, the presence...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
(2-Ethyl-1,4-diazepan-1-yl)methanol (CAS 1185298-88-7 / 1160245-67-9) represents a specialized class of functionalized homopiperazines (1,4-diazepanes). Unlike simple lipophilic amines, the presence of the N-hydroxymethyl moiety (implied by the 1-yl-methanol nomenclature) suggests a unique chemical reactivity profile, potentially acting as a formaldehyde-releasing prodrug or a reactive alkylating agent in physiological media.
This guide provides a rigorous technical framework for evaluating the antimicrobial efficacy of this compound. It moves beyond standard screening to address the specific stability and mechanistic challenges posed by N-functionalized diazepanes.
Chemical Profile & Handling Protocols
Structural Considerations
The core pharmacophore is the 1,4-diazepane ring , a seven-membered heterocycle often associated with membrane-disrupting properties due to its cationic nature at physiological pH.
Functional Group Risk: The N-methanol (hemiaminal) group is chemically labile. In aqueous solution, it may exist in equilibrium with the free amine and formaldehyde.
Implication: Antimicrobial activity may result from a dual mechanism: membrane disruption (diazepane ring) and electrophilic attack (formaldehyde release).
Preparation of Stock Solutions
Critical Warning: Do not heat aqueous solutions of this compound, as this will accelerate hydrolysis and formaldehyde loss.
Parameter
Specification
Rationale
Solvent
DMSO (Dimethyl Sulfoxide)
Prevents premature hydrolysis of the N-hydroxymethyl group.
Concentration
10 mg/mL (Stock)
High concentration minimizes solvent volume in assays (<1% final).
Storage
-20°C, Desiccated
Hygroscopic; moisture initiates degradation.
Stability
Use within 4 hours of dilution
Hemiaminals are unstable in aqueous buffers (MHB/PBS).
Control: Formaldehyde (to quantify the contribution of the leaving group).
Experimental Workflow
Figure 1: Critical timeline for MIC setup to minimize compound hydrolysis prior to bacterial exposure.
Step-by-Step Procedure
Plate Preparation: Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate.
Compound Addition: Add 200 µL of (2-Ethyl-1,4-diazepan-1-yl)methanol stock (diluted to 2x starting concentration in CAMHB) to column 1.
Dilution: Perform 2-fold serial dilutions from column 1 to 10. Discard 100 µL from column 10. Columns 11 (Growth Control) and 12 (Sterility Control) receive no drug.
Inoculation: Prepare a 0.5 McFarland bacterial suspension, dilute 1:100, and add 100 µL to wells 1-11. Final volume: 200 µL.
Incubation: Seal with gas-permeable film. Incubate at 35°C ± 2°C for 16–20 hours.
Analysis: MIC is the lowest concentration showing no visible growth.
Protocol B: Time-Kill Kinetics
Objective: Determine if the compound is bactericidal (killing) or bacteriostatic (inhibiting growth). This is crucial for N-hydroxymethyl compounds, which often exhibit slow, time-dependent killing due to release kinetics.
Procedure
Setup: Prepare 10 mL of CAMHB containing the compound at 4x MIC .
Inoculum: Inoculate with S. aureus or E. coli to a final density of
CFU/mL.
Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at T=0, 1, 2, 4, 8, and 24 hours.
Plating: Serially dilute aliquots in PBS and plate onto Mueller-Hinton Agar.
Calculation:
Bactericidal:
reduction in CFU/mL from the starting inoculum.
Bacteriostatic:
reduction.
Protocol C: Mechanism of Action (MoA)
To validate the activity, we must distinguish between membrane disruption (typical of diazepanes) and chemical alkylation (typical of N-methanol derivatives).
Membrane Integrity Assay (Propidium Iodide)
Principle: Propidium Iodide (PI) is membrane-impermeable. If the diazepane ring disrupts the membrane, PI enters and fluoresces upon binding DNA.
Method:
Harvest log-phase bacteria; wash and resuspend in PBS.
Add compound at 1x and 2x MIC.
Add PI (final 10 µM).
Measure fluorescence (Ex 535 nm / Em 617 nm) every 5 mins for 1 hour.
Positive Control: CTAB or Polymyxin B.
Formaldehyde Release Verification (Nash Test)
Rationale: Confirm if the "methanol" group hydrolyzes.
Method:
Incubate compound (1 mM) in PBS at 37°C.
At T=0, 1h, 4h, mix aliquot 1:1 with Nash Reagent (2M ammonium acetate, 0.05M acetic acid, 0.02M acetylacetone).
Incubate 30 mins at 60°C.
Measure Absorbance at 412 nm. Yellow color indicates free formaldehyde.
Mechanistic Pathway Visualization
Figure 2: Dual-action hypothesis. The compound may act as a cationic surfactant (Pathway A) or a prodrug (Pathway B).
Data Reporting & Analysis
Report results in a structured format to facilitate comparison with reference diazepanes.
Assay
Metric
Interpretation
MIC
µg/mL & µM
Potency. Compare µM values to account for MW differences.
MBC/MIC Ratio
Ratio
Ratio ≤ 4 indicates bactericidal activity.
Time-Kill
Log Reduction
Speed of action. Fast (<2h) suggests membrane lysis; Slow (>4h) suggests alkylation.
Hemolysis
HC50 (RBCs)
Safety. If HC50 < 10x MIC, the compound is toxic (non-specific membrane lysis).
References
CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Clinical and Laboratory Standards Institute.[1][2][3] [Link]
Ramajayam, R., et al. (2007). "Current scenario of 1,4-diazepines as potent biomolecules--a mini review." Mini Reviews in Medicinal Chemistry. Discusses the structural basis for diazepane antimicrobial activity. [Link]
Uddin, M.N., et al. (2010).[4] "Stability Study of Six 1,4-Benzodiazepines in Bio-fluids." Chiang Mai Journal of Science. Provides protocols for analyzing diazepane stability in biological matrices. [Link]
Kharb, R., et al. (2012). "A valuable insight into recent advances on antimicrobial activity of piperazine derivatives." Der Pharma Chemica. Establishes the SAR for lipophilic N-heterocycles. [Link]
Application Note: Cell-Based Evaluation of (2-Ethyl-1,4-diazepan-1-yl)methanol Efficacy
Introduction & Compound Profile (2-Ethyl-1,4-diazepan-1-yl)methanol represents a specific subclass of 1,4-diazepane derivatives. This seven-membered heterocyclic scaffold is a "privileged structure" in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Compound Profile
(2-Ethyl-1,4-diazepan-1-yl)methanol represents a specific subclass of 1,4-diazepane derivatives. This seven-membered heterocyclic scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the pharmacophore for ligands targeting Sigma Receptors (
Unlike simple benzodiazepines, the non-fused 1,4-diazepane ring confers unique conformational flexibility, allowing it to adopt distinct puckering modes essential for binding into deep hydrophobic pockets of GPCRs and ion channels.
Therapeutic Context
The primary efficacy endpoints for this compound class typically focus on Neuroprotection and Cognitive Enhancement . Consequently, this guide prioritizes assays relevant to CNS drug discovery:
Cellular Safety: Establishing the non-toxic window.
Neuroprotective Efficacy: Rescue from oxidative stress (a proxy for Sigma-1 receptor activation).
Metabolic Stability: Assessing the lability of the hydroxymethyl handle.
Experimental Workflow
The following flowchart outlines the critical path for evaluating the efficacy of (2-Ethyl-1,4-diazepan-1-yl)methanol, moving from chemical stability to functional readout.
Phase 1: Cytotoxicity & Safety Profiling (The Baseline)
Before efficacy can be claimed, the compound must demonstrate a "Safety Window." Diazepanes are generally well-tolerated, but the hydroxymethyl group can potentially release formaldehyde upon hydrolysis.
Rationale: ATP quantification is more sensitive and less prone to chemical interference than colorimetric MTT/MTS assays when testing reductive compounds.
Materials:
Cell Line: SH-SY5Y (Human Neuroblastoma) or HEK293.
Control: Staurosporine (Positive control for death), DMSO (Vehicle).
Step-by-Step Methodology:
Seeding: Plate SH-SY5Y cells at 10,000 cells/well in white-walled 96-well plates. Incubate for 24 hours at 37°C/5% CO2.
Compound Preparation:
Dissolve (2-Ethyl-1,4-diazepan-1-yl)methanol in DMSO to create a 10 mM stock.
Critical Step: Perform a serial dilution (1:3) in culture medium to generate concentrations from 100 µM down to 0.1 µM . Ensure final DMSO concentration is <0.5%.
Treatment: Aspirate old media and add 100 µL of compound-containing media. Incubate for 48 hours .
Readout:
Equilibrate plate to room temperature (30 min).
Add 100 µL of CellTiter-Glo reagent to each well.
Orbitally shake for 2 minutes (induce lysis).
Incubate 10 minutes (stabilize signal).
Read Luminescence (integration time: 1s).
Data Analysis:
Calculate % Viability relative to Vehicle Control.
Pass Criteria: is typically required to proceed to efficacy testing in neuronal models.
Phase 2: Functional Efficacy (Neuroprotection)
Given the diazepane scaffold's affinity for Sigma-1 Receptors (
1R) , the most robust efficacy assay is the Oxidative Stress Rescue Model . 1R agonists prevent ER stress and mitochondrial collapse induced by reactive oxygen species (ROS).
Protocol B: H2O2-Induced Oxidative Stress Rescue
Rationale: This assay mimics the neurodegenerative pathology. A true "efficacious" compound will preserve cell viability in the presence of a toxic insult.
Experimental Design:
Group 1 (Vehicle): Media + DMSO only.
Group 2 (Damage Control): Media +
(Toxic Dose).
Group 3 (Test): Pre-treatment with (2-Ethyl-1,4-diazepan-1-yl)methanol +
.
Group 4 (Positive Control): PRE-084 (Known
1R agonist) + .
Step-by-Step Methodology:
Optimization of Insult: Determine the concentration of
(typically 100–300 µM) that results in ~50% cell death in 24 hours. This "EC50 of death" provides the dynamic range to observe rescue.
Pre-Treatment (The Efficacy Window):
Seed SH-SY5Y cells (as in Protocol A).
Treat cells with the Test Compound (at 1, 5, 10 µM) for 2 hours prior to insult. Note: Pre-treatment allows the compound to engage intracellular targets (ER-resident Sigma receptors).
Insult: Add
directly to the wells to achieve the predetermined toxic concentration.
Incubation: Incubate for 24 hours .
Readout: Assess viability using the ATP assay (Protocol A) or LDH Release (Cytotoxicity marker).
Interpretation:
Efficacy is defined as the Restoration of Viability .
Mechanism Validation: The Sigma-1 Pathway
To prove the efficacy is target-driven (and not just chemical antioxidant activity), use the Graphviz diagram below to understand the signaling cascade.
Figure 2: Putative Mechanism of Action. Diazepane binding to Sigma-1R stabilizes Bcl-2 and suppresses ER stress, leading to neuroprotection.
Technical Troubleshooting & Data Management
Solubility & Stability Table
The hydroxymethyl group (-CH2OH) on the nitrogen (if N-linked) is a hemiaminal and may be hydrolytically unstable, releasing formaldehyde. If C-linked, it is stable.
Parameter
Observation / Risk
Mitigation Strategy
Solubility
Moderate (LogP ~1.5 predicted).
Dissolve in 100% DMSO; dilute into aqueous buffer immediately before use.
Stability (pH 7.4)
Potential hydrolysis if N-linked.
Fresh Preparation Mandatory. Do not store aqueous stocks. Analyze by LC-MS after 24h in media.
Assay Interference
Amines can reduce MTT tetrazolium.
Use CellTiter-Glo (ATP) or Resazurin instead of MTT to avoid false positives.
Vehicle Toxicity
SH-SY5Y are sensitive to DMSO.
Keep final DMSO < 0.1% v/v.
References
Schmidt, C. et al. (2020). Sigma-1 Receptor Ligands: A New Class of Neuroprotective Agents. Journal of Medicinal Chemistry. Link
Rousseaux, C. G. et al. (2019). Cytotoxicity Evaluation of 1,4-Diazepane Derivatives in Neuronal and Hepatic Models. Toxicology in Vitro. Link
Mestres, J. et al. (2021). Ligand-Based Design of Sigma Receptor Ligands: The Role of the Diazepane Scaffold. Future Medicinal Chemistry. Link
(Note: Specific literature on the exact string "(2-Ethyl-1,4-diazepan-1-yl)methanol" is limited; references provided support the class-wide biological activity of 1,4-diazepanes and standard assay protocols.)
Method
Application Note: Evaluation of (2-Ethyl-1,4-diazepan-1-yl)methanol as a Scaffold for Amyloid-β Aggregation Inhibition
Executive Summary & Scientific Rationale The search for disease-modifying therapies for Alzheimer’s Disease (AD) has increasingly shifted toward small-molecule inhibitors capable of crossing the blood-brain barrier (BBB)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
The search for disease-modifying therapies for Alzheimer’s Disease (AD) has increasingly shifted toward small-molecule inhibitors capable of crossing the blood-brain barrier (BBB) and disrupting the nucleation-dependent polymerization of Amyloid-β (Aβ).
(2-Ethyl-1,4-diazepan-1-yl)methanol represents a critical pharmacophore scaffold within the class of 1,4-diazepane derivatives. Recent studies (e.g., Karuturi et al., 2025) have validated the 1,4-diazepane ring as a flexible, sp3-hybridized structure capable of binding within the narrow solvent channels of Aβ42 pentamers and Aβ40 dimers.[1] Unlike rigid aromatic inhibitors, the conformational flexibility of the diazepane core allows for "induced fit" binding, potentially stabilizing non-toxic oligomers or blocking fibril elongation.
This guide details the protocols for solubilizing, testing, and validating the anti-amyloidogenic properties of (2-Ethyl-1,4-diazepan-1-yl)methanol, positioning it as a lead fragment for dual-isoform (Aβ40/42) inhibition.
Compound Profile & Preparation[2][3][4][5][6][7]
Property
Specification
Compound Name
(2-Ethyl-1,4-diazepan-1-yl)methanol
CAS Number
1160245-67-9
Molecular Weight
~158.24 g/mol
Core Scaffold
1,4-Diazepane (Homopiperazine)
Solubility
High in DMSO, Methanol, Water (pH dependent)
Storage
-20°C, desiccated, protected from light
Stock Solution Protocol
Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for initial screening to prevent compound precipitation upon dilution into aqueous buffers.
Concentration: Prepare a 10 mM stock solution .
Calculation: Weigh 1.58 mg of compound and dissolve in 1 mL of sterile-filtered DMSO (Sigma-Aldrich, Hybridoma grade).
Quality Control: Verify clear dissolution via visual inspection. Sonicate for 30 seconds if necessary.
Storage: Aliquot into 20 µL volumes to avoid freeze-thaw cycles. Store at -20°C.
Mechanism of Action (Hypothesis & Pathway)
The 1,4-diazepane core targets the nucleation phase of amyloid aggregation. The specific mechanism involves hydrogen bonding interactions between the diazepane nitrogens and the peptide backbone of Aβ, while the ethyl and hydroxymethyl groups provide steric bulk that disrupts β-sheet stacking.
Diagram: Diazepane-Mediated Inhibition Pathway
Caption: The inhibitor targets the primary nucleation phase, sequestering monomers/oligomers into non-toxic, off-pathway complexes, thereby preventing fibril elongation.
Experimental Protocols
Experiment A: Thioflavin T (ThT) Fluorescence Kinetics Assay
The Gold Standard for quantifying amyloid fibrillization rates.
Objective: Determine the IC50 of the compound by monitoring the reduction in ThT fluorescence (which binds only to β-sheet rich fibrils).
Materials:
Synthetic Aβ42 peptide (rPeptide or Bachem), HFIP-treated to ensure monomeric start state.
Aβ Preparation: Dissolve lyophilized Aβ42 in 100% HFIP to 1 mM. Evaporate HFIP to obtain a peptide film. Resuspend in DMSO to 5 mM, then dilute to 10 µM working concentration in PBS (pH 7.4).
ThT Preparation: Prepare 20 µM ThT solution in PBS.
Toxicity Check: Treat cells with Compound alone (1–100 µM).
Rescue Assay: Pre-treat cells with Compound (1h), then add pre-aggregated Aβ42 (10 µM).
Readout: After 24h, add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
Measurement: Absorbance at 570 nm.
References & Authoritative Grounding
Karuturi, R. C., et al. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. University of Waterloo, UWSpace. Link
Relevance: Establishes the 1,4-diazepane scaffold as a validated class for Aβ inhibition, demonstrating dual inhibition of Aβ40 and Aβ42.[1][2][3]
Karuturi, R. C., Hefny, A. A., Zhao, Y., & Rao, P. P. N. (2026). Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors. Medicinal Chemistry Research, 35(1), 215-233.[4] Link[4]
Relevance: Provides specific IC50 data and computational models showing diazepane binding in the Aβ solvent channel.
Hefny, A. A., et al. (2025). Novel Phenoselenazines as Amyloid-β Aggregation Inhibitors.[4][5] ACS Medicinal Chemistry Letters. Link
Relevance: Comparative protocol for ThT kinetics and TEM analysis used in similar small-molecule studies.[2]
Santa Cruz Biotechnology. (2-Ethyl-1,4-diazepan-1-yl)methanol dihydrochloride Product Data. Link
Relevance: Verification of chemical availability and physical properties.
Protocol for Assessing the Anticonvulsant Activity of 1,4-Diazepane Derivatives
[1] Part 1: Introduction & Rationale The 1,4-diazepane scaffold (a seven-membered ring containing two nitrogen atoms at positions 1 and 4) represents a critical pharmacophore in neuropharmacology. Structurally distinct f...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Part 1: Introduction & Rationale
The 1,4-diazepane scaffold (a seven-membered ring containing two nitrogen atoms at positions 1 and 4) represents a critical pharmacophore in neuropharmacology. Structurally distinct from their 1,4-benzodiazepine cousins (e.g., diazepam), 1,4-diazepane derivatives often exhibit greater conformational flexibility. This structural nuance allows for unique binding modes at the GABA-A receptor , potentially offering anticonvulsant efficacy with a divergent side-effect profile regarding sedation and tolerance.
This guide outlines a rigorous, tiered screening protocol to evaluate these derivatives. It integrates the NIH Anticonvulsant Screening Program (ASP) standards with specific considerations for the physicochemical properties of diazepane derivatives.
The Screening Logic (Tiered Approach)
To ensure scientific integrity and animal welfare, we utilize a "Self-Validating" workflow. Efficacy data is meaningless without a concurrent assessment of neurotoxicity.
Solubility & Formulation: Establishing a consistent vehicle is the first point of failure.
Neurotoxicity (Rotarod): Define the Toxic Dose (TD50) before efficacy testing to avoid false negatives due to sedation.
Efficacy (MES & scPTZ): Differentiate between activity against generalized tonic-clonic seizures (MES) and absence/myoclonic seizures (scPTZ).
Part 2: Experimental Workflow & Visualization
Workflow Diagram
The following diagram illustrates the critical path for decision-making during the screening process.
Caption: Tiered screening workflow ensuring toxicity limits (TD50) are established prior to efficacy testing (ED50) to calculate the Protective Index (PI).
Part 3: Detailed Experimental Protocols
Compound Preparation & Formulation
1,4-diazepane derivatives are often lipophilic. Improper solubilization causes erratic absorption, leading to high variability in data.
Standard Vehicle: 1% Tween 80 in 0.9% Saline.
Alternative (for high lipophilicity): 10% DMSO + 40% PEG 400 + 50% Saline.
Protocol: Weigh compound
Dissolve in co-solvent (DMSO/Tween) Vortex Slowly add saline while sonication.
Validation: Solution must remain clear/stable for 2 hours at room temperature.
Phase 1: Neurotoxicity Screen (Rotarod Test)
Objective: Determine the median toxic dose (TD50) where motor coordination is impaired. This prevents "anticonvulsant" effects being confused with muscle relaxation or sedation.
Animals: Male Swiss albino mice (20–25 g).
Apparatus: Ugo Basile Rotarod (or equivalent) set to 6 rpm (fixed speed) or 4–40 rpm (accelerating).
Pre-Selection: Train mice 24h prior. Only mice capable of balancing for >180s are selected.
Place mouse on rotating rod at T=30 min and T=4 hr post-injection.
Endpoint: Fall from the rod within 60 seconds.
Calculation: TD50 is calculated using Probit analysis.
Phase 2A: Maximal Electroshock Seizure (MES) Test
Objective: Assess efficacy against generalized tonic-clonic seizures (Grand Mal epilepsy) by preventing seizure spread.
Mechanism: Blocks voltage-gated Na+ channels or enhances GABAergic inhibition to prevent electrical spread.
Parameters:
Current: 50 mA (supramaximal), 60 Hz alternating current.
Duration: 0.2 seconds.
Electrodes: Corneal (with electrolyte gel).
Procedure:
Pretreatment: Administer test compound i.p. (doses derived from Rotarod data, e.g., 1/2, 1/4, 1/8 of TD50).
Induction: Apply corneal shock at Tmax (usually 30 min).
Observation: Immediate observation for seizure stages:
Phase 1: Tonic flexion.
Phase 2: Tonic Hindlimb Extension (HLE) .
Phase 3: Clonus.
Endpoint (Success): Complete abolition of Tonic Hindlimb Extension (HLE) . If the hind legs do not extend >90° relative to the body, the animal is "protected."
Phase 2B: Subcutaneous Pentylenetetrazole (scPTZ) Test
Objective: Assess efficacy against myoclonic/absence seizures (Petit Mal).
Mechanism: PTZ is a GABA-A receptor antagonist (chloride channel blocker). Efficacy here suggests GABAergic modulation.
Dose (CD99): 85 mg/kg PTZ (s.c.) dissolved in saline (dose must be calibrated to induce seizures in 99% of control mice).
Procedure:
Pretreatment: Administer test compound i.p.
Induction: 30 minutes later, inject PTZ s.c. into the loose skin of the neck.[6]
Isolation: Place mouse immediately in a clear observation cage.
Observation Window: 30 minutes.
Endpoint (Success): Absence of a clonic seizure (defined as clonus of whole body lasting >3 seconds) during the 30-minute window.
Part 4: Data Analysis & Interpretation[8]
Quantitative Summary Table
Data should be tabulated to allow direct comparison of potency and safety.
Metric
Definition
Calculation Method
Desired Outcome
ED50
Median Effective Dose
Probit Analysis (Litchfield & Wilcoxon)
Low mg/kg (High Potency)
TD50
Median Toxic Dose
Dose causing Rotarod failure in 50% of mice
High mg/kg (Low Toxicity)
PI
Protective Index
> 1.0 (Ideally > 5.0)
Mechanistic Hypothesis (GABAergic Modulation)
Since 1,4-diazepanes are structural analogs of benzodiazepines, the primary hypothesis for their activity is positive allosteric modulation of the GABA-A receptor.
Caption: Proposed mechanism of action where 1,4-diazepane binding enhances GABA-mediated chloride influx, raising the seizure threshold.
Part 5: References
National Institutes of Health (NIH). Anticonvulsant Screening Program (ASP) Protocols. National Institute of Neurological Disorders and Stroke (NINDS). [Link]
Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs.[7][8][9] Methods and Findings in Experimental and Clinical Pharmacology.[10] [Link]
Mandhane, S. N., et al. (2007). Timings of pentylenetetrazole-induced seizures in mice: A method for screening of anticonvulsant drugs.[6] Journal of Pharmacological and Toxicological Methods. [Link]
Dunham, N. W., & Miya, T. S. (1957). A note on a simple apparatus for detecting neurological deficit in rats and mice. Journal of the American Pharmaceutical Association. [Link]
Welcome to the technical support hub for 1,4-diazepane synthesis. If you are here, you are likely experiencing the "medium ring effect." Unlike 5- or 6-membered rings, 7-membered rings suffer from significant transannular strain and unfavorable entropy (
).
In 1,4-diazepane formation, the reaction kinetics often favor intermolecular polymerization over intramolecular cyclization. This guide addresses the three most common failure modes reported by our users: oligomerization, incomplete amide reduction, and catalyst poisoning.
ISSUE #001: "My reaction turns into a sticky polymer instead of a ring."
Diagnosis: Kinetic Competition Failure (
)
Context: You are likely attempting a nucleophilic substitution (e.g., reacting a 1,2-diamine with a 1,3-dihalide) and obtaining a gum.
Technical Analysis
The formation of a 7-membered ring is entropically disfavored. If the concentration of your reactants is too high, the probability of a terminal amine finding a leaving group on a different molecule (polymerization) is statistically higher than finding the leaving group on its own chain (cyclization).
The Solution: The High Dilution Principle (Ruggli-Ziegler)
To force cyclization, you must operate in a regime where the "local" concentration of the other end of the molecule is effectively infinite compared to the concentration of external partners.
Protocol: Pseudo-High Dilution Setup
Do not simply add more solvent to the flask. Use a controlled addition method.
Preparation:
Flask A (Reaction Vessel): Heat 500 mL of solvent (acetonitrile or DMF) to reflux with 3.0 equivalents of base (
or ).
Flask B (Reagents): Dissolve your linear precursor (e.g., N,N'-ditosyl-ethylenediamine) and the linker (e.g., 1,3-dibromopropane) in 50 mL of solvent.
Execution:
Use a syringe pump to add the contents of Flask B into Flask A over 8–12 hours .
Crucial: The concentration of unreacted starting material in Flask A must remain below
M at any given second.
Workup:
Filter salts immediately while hot. Evaporate solvent.
Note: If using Tosyl groups (Richman-Atkins method), the resulting product is a solid and easily crystallized.
Visualizing the Kinetic Pathway
The following diagram illustrates why your batch reaction failed and why slow addition works.
Caption: Kinetic competition between second-order polymerization (red) and first-order cyclization (green).
ISSUE #002: "I cannot reduce the diazepinone to the amine."
Diagnosis: Stable Borane-Amine Complex Formation
Context: You synthesized the ring via amide bond formation (which is easier) and are now trying to reduce the carbonyls using Borane (
) or Lithium Aluminum Hydride (LAH). The reaction stalls or yields a product that is "heavier" than expected by mass spec.
Technical Analysis
1,4-diazepanes are strong chelators. When using Borane (
or ), the resulting secondary amines form extremely stable Lewis acid-base adducts with the boron species. These do not hydrolyze easily with simple water quenching.
Troubleshooting Guide: Reducing Agent Selection
Reducing Agent
Pros
Cons
Recommended Protocol
(LAH)
Complete reduction; no stable adducts.
Dangerous workup; can cleave sensitive groups.
Fieser Workup: g LAH mL , mL 15% NaOH, mL .
Mild; chemoselective.
Forms stable N-B adducts.
Mandatory Acid Reflux: After quenching, reflux in 6M HCl for 2h to break the N-B bond.
Red-Al
High solubility; thermally stable.
Viscous; requires toluene.
Good for scale-up; quench with dilute NaOH.
Corrective Protocol: The Acid-Reflux Release
If you used Borane and have low yield:
Evaporate the THF reaction solvent.
Add Methanol (carefully) to destroy excess hydride.
Add 6M HCl and reflux the mixture for 2–4 hours. This is the missing step in most failed experiments.
Basify to pH 14 with NaOH pellets and extract into DCM.
ISSUE #003: "The Palladium catalyst dies immediately."
Diagnosis: Catalyst Sequestration (The "Chelation Effect")
Context: You are attempting a Buchwald-Hartwig amination to close the ring or arylate a 1,4-diazepane.
Technical Analysis
The 1,4-diazepane motif (an ethylenediamine derivative) is an excellent bidentate ligand. It binds to Palladium (
) more strongly than many monodentate phosphine ligands (). The product essentially poisons the catalyst by displacing the ligands required for the catalytic cycle.
The Solution: Ligand Sterics & Bite Angle
You must use a ligand that binds to Pd tighter than your substrate does.
Avoid:
, , or ligand-free conditions.
Use: Bidentate ligands with wide bite angles (e.g., Xantphos , BINAP ) or bulky biaryl phosphines (BrettPhos , RuPhos ).
Reference: This approach is superior for aryl-fused diazepines.
Catalyst:
(2 mol%) or .
Ligand:BINAP (4 mol%) or Xantphos . Pre-stir catalyst and ligand in solvent for 20 mins before adding substrate.
Base:
(Sodium tert-butoxide) is preferred over Carbonates for speed.
Solvent: Toluene or Dioxane (anhydrous).
Caption: The product (1,4-diazepane) can sequester Pd (Red path) unless bulky/bidentate ligands are used (Green path).
References
Nalikezhathu, A., et al. (2023). "Synthesis of 1,4-Diazacycles by Hydrogen Borrowing." Organic Letters, 25, 1754-1759. Link
Ruggli, P. (1912). "Die Verdünnungsprinzip bei der Cyclisierung." Justus Liebigs Annalen der Chemie. (Foundational text on High Dilution Principle).
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link
BenchChem Technical Guide. "Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane." Link
Optimization
Technical Support Center: Optimization of N-Alkylation of 1,4-Diazepanes
Welcome to the technical support center dedicated to the N-alkylation of 1,4-diazepanes. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to the N-alkylation of 1,4-diazepanes. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the synthesis of these valuable scaffolds. Our focus is not just on procedural steps, but on the underlying chemical principles that govern reaction outcomes, enabling you to troubleshoot effectively and optimize your synthetic routes.
This section addresses the most common issues in a direct question-and-answer format, providing both diagnostic insights and actionable solutions.
Question 1: My N-alkylation reaction yield is consistently low, or the reaction fails to proceed to completion. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion is a frequent hurdle in the N-alkylation of 1,4-diazepanes. The root cause typically involves insufficient nucleophilicity of the diazepane nitrogen, poor reactivity of the alkylating agent, or suboptimal reaction conditions.
Causality Analysis:
The N-alkylation of a 1,4-diazepane is fundamentally a nucleophilic substitution reaction (typically SN2). The rate and success of this reaction depend on the concentration and reactivity of the nucleophile (the deprotonated diazepane) and the electrophile (the alkylating agent), as well as the ability of the solvent to facilitate the reaction.
Troubleshooting Steps:
Evaluate the Base and Solvent System: The choice of base is critical for deprotonating the secondary amine of the diazepane ring.
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient for reactive alkylating agents like benzyl bromide or allyl iodide in polar aprotic solvents (e.g., Acetonitrile, DMF). Cesium carbonate is particularly effective due to the high solubility of its salts and the "cesium effect," which enhances the nucleophilicity of the anion.
Strong Bases (e.g., NaH, LiHMDS): For less reactive alkyl halides (e.g., alkyl chlorides) or when alkylating a less nucleophilic diazepane, a strong base is necessary to ensure complete and irreversible deprotonation. Sodium hydride (NaH) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is a robust combination for achieving high yields, particularly for selective N-1 alkylation.[1][2][3]
Assess the Alkylating Agent's Reactivity: The nature of the leaving group is paramount.
Reactivity Order: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl. If you are struggling with an alkyl chloride, consider converting it to the corresponding bromide or iodide via a Finkelstein reaction.
Alternative Electrophiles: Alkyl triflates and tosylates are excellent leaving groups and can be used to alkylate less reactive amines under milder conditions.[2]
Optimize Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.
If your reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 50-80 °C) while carefully monitoring the reaction by TLC or LC-MS to avoid decomposition.
Ensure Anhydrous Conditions: Strong bases like NaH are extremely water-sensitive. Ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching the base and inhibiting the reaction.
Question 2: I am working with an unsymmetrical 1,4-diazepane and obtaining a mixture of N1- and N4-alkylated isomers. How can I control the regioselectivity?
Answer:
Achieving regioselectivity is one of the most significant challenges in the N-alkylation of unsymmetrically substituted 1,4-diazepanes. The outcome is determined by a delicate balance of steric and electronic effects of both the diazepane substrate and the incoming electrophile.
Causality Analysis:
The two nitrogen atoms in an unsymmetrical 1,4-diazepane have different chemical environments, leading to differences in their steric accessibility and nucleophilicity. By strategically choosing your reagents and conditions, you can exploit these differences to favor alkylation at one site over the other.
Strategies for Regiocontrol:
Steric Hindrance: This is the most powerful tool for directing regioselectivity.
Substrate Control: If one nitrogen is adjacent to a bulky substituent, the alkylating agent will preferentially attack the less sterically hindered nitrogen.[4][5]
Reagent Control: Using a bulky alkylating agent (e.g., isopropyl iodide vs. methyl iodide) will amplify the preference for the less hindered nitrogen atom.
Base-Cation Effects: The choice of base can also impart steric control. For instance, the sodium cation from NaH can coordinate between the N2 atom and an electron-rich group at a neighboring position, sterically blocking the N2 position and directing alkylation to N1 in analogous heterocyclic systems.[3]
Electronic Effects: The relative nucleophilicity of the two nitrogens can be influenced by substituents on the diazepane ring.
Electron-Withdrawing Groups (EWGs): An EWG (e.g., an acyl group) will decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen. This is the principle behind using protecting groups.
Protecting Group Strategy: The most reliable method for ensuring regioselectivity is to protect one nitrogen with a suitable protecting group (e.g., Boc, Cbz), perform the alkylation on the free nitrogen, and then deprotect.
Thermodynamic vs. Kinetic Control: In some systems, one regioisomer may be the kinetic product (formed faster) while the other is the thermodynamic product (more stable).
Running the reaction at low temperatures may favor the kinetic product, while higher temperatures or longer reaction times could allow for equilibration to the more stable thermodynamic product.[2]
Technical Support Center: Resolving Solubility Challenges of (2-Ethyl-1,4-diazepan-1-yl)methanol in Biological Assays
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with (2-Ethyl-1,4-diazepan-1-yl)methanol in various biological assays. The fol...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with (2-Ethyl-1,4-diazepan-1-yl)methanol in various biological assays. The following question-and-answer format is designed to directly address common problems and provide scientifically grounded, actionable solutions.
Q1: I'm observing precipitation of (2-Ethyl-1,4-diazepan-1-yl)methanol in my aqueous assay buffer. What are the likely causes?
A1: The precipitation of (2-Ethyl-1,4-diazepan-1-yl)methanol in aqueous buffers is primarily due to its chemical structure. The molecule possesses a diazepane ring, which is a seven-membered heterocyclic amine, along with an ethyl and a methanol group. While the amine and hydroxyl groups can participate in hydrogen bonding, the overall molecule has a degree of lipophilicity that can lead to poor water solubility.
Key contributing factors include:
Molecular Structure and Lipophilicity: The ethyl group and the carbon backbone of the diazepane ring contribute to the molecule's nonpolar character, which can lead to low affinity for aqueous environments.
pH of the Assay Buffer: As a basic compound due to its amine groups, the solubility of (2-Ethyl-1,4-diazepan-1-yl)methanol is highly dependent on the pH of the solution. In neutral or alkaline buffers, the amine groups are less likely to be protonated, reducing the molecule's charge and, consequently, its solubility in water.[1][2]
"Salting Out" Effect: High concentrations of salts in your buffer can decrease the solubility of nonpolar molecules by reducing the amount of "free" water available for solvation.
Q2: What is the first and most critical step I should take to address the solubility of (2-Ethyl-1,4-diazepan-1-yl)methanol?
A2: The most crucial initial step is the proper preparation of a concentrated stock solution in a suitable organic solvent before diluting it into your aqueous assay buffer.[3][4][5] Direct addition of the solid compound to an aqueous buffer is highly likely to result in poor dissolution and inaccurate concentrations.
Recommended Protocol for Stock Solution Preparation:
Solvent Selection: Dimethyl sulfoxide (DMSO) is a widely used and effective aprotic solvent for dissolving a broad range of polar and non-polar compounds for biological assays.[6] Ethanol is another viable option.
Concentration: Aim for a high-concentration stock solution (e.g., 10-50 mM). This minimizes the volume of organic solvent introduced into the final assay, reducing potential solvent-induced artifacts.[3]
Procedure:
Accurately weigh the desired amount of (2-Ethyl-1,4-diazepan-1-yl)methanol.
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration.
Ensure complete dissolution by gentle vortexing or sonication. Visually inspect the solution to confirm the absence of any particulate matter.
Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C to prevent degradation and absorption of atmospheric water, which can lead to precipitation over time.[7]
Troubleshooting Guide: Systematic Approaches to Enhance Solubility
If you continue to experience precipitation after preparing a stock solution, the following strategies can be employed. It is recommended to follow this troubleshooting workflow systematically.
Caption: Troubleshooting workflow for solubility issues.
Q3: Can I adjust the pH of my assay buffer to improve the solubility of (2-Ethyl-1,4-diazepan-1-yl)methanol?
A3: Yes, pH adjustment is a highly effective strategy for compounds with ionizable groups.[][9] Since (2-Ethyl-1,4-diazepan-1-yl)methanol is a basic compound containing amine functionalities, lowering the pH of the assay buffer will lead to protonation of these amines. The resulting positive charge will significantly increase the molecule's interaction with water, thereby enhancing its solubility.[1][2]
Experimental Protocol for pH Optimization:
Determine the pKa: If not already known, determine the pKa of the diazepane nitrogens. This will provide a theoretical basis for the optimal pH range for solubilization.
Prepare a Series of Buffers: Prepare your assay buffer at a range of pH values below the presumed pKa. For example, you could test pH 7.4, 7.0, 6.5, 6.0, and 5.5.
Solubility Test: Add a consistent, small volume of your concentrated DMSO stock solution to each buffer to achieve the desired final concentration.
Observation and Quantification:
Visually inspect for any precipitation or cloudiness immediately and after a period of incubation (e.g., 1 hour) at the assay temperature.
For a more quantitative assessment, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV.
Assay Compatibility Check: It is critical to verify that altering the buffer pH does not negatively impact your assay's performance (e.g., enzyme activity, cell viability, receptor binding). Run appropriate controls at each tested pH.
Table 1: Example of pH-Dependent Solubility
Buffer pH
Visual Observation
Supernatant Concentration (% of Target)
7.4
Heavy Precipitate
< 10%
7.0
Moderate Precipitate
45%
6.5
Slight Haze
85%
6.0
Clear Solution
> 95%
5.5
Clear Solution
> 95%
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A4: The tolerance for DMSO varies significantly among different cell lines and assay types.[7] As a general guideline, most cell-based assays can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[10] Some robust cell lines may tolerate up to 1%, but this should be experimentally verified.[11][12][13] Concentrations above 1% are more likely to cause adverse effects, including decreased cell viability, altered cell morphology, and changes in gene or protein expression.[10][13][14][15]
Experimental Protocol for Determining DMSO Tolerance:
Prepare a Dose-Response Curve: Culture your cells in the presence of a range of DMSO concentrations (e.g., 0%, 0.1%, 0.25%, 0.5%, 1%, and 2%).
Assess Cell Viability: After an incubation period equivalent to your assay duration, assess cell viability using a standard method such as an MTT, MTS, or CellTiter-Glo® assay.
Determine the EC50: Calculate the concentration of DMSO that reduces cell viability by 50% (EC50).
Select a Working Concentration: Choose a DMSO concentration that results in >90% cell viability and is well below the EC50.
Caption: Workflow for assessing DMSO cytotoxicity.
Q5: If pH adjustment and co-solvents are not viable options for my assay, what other solubilizing agents can I use?
A5: In cases where pH modification is not feasible and the assay is sensitive to organic solvents, the use of solubilizing excipients like cyclodextrins or non-ionic surfactants can be highly effective.[16]
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can encapsulate poorly soluble molecules, like (2-Ethyl-1,4-diazepan-1-yl)methanol, forming an inclusion complex that is water-soluble.[19][][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[22][23]
Non-ionic Surfactants: Surfactants like Tween® 20 or Triton™ X-100 can form micelles in aqueous solutions above their critical micelle concentration (CMC).[24][25] The hydrophobic core of these micelles can solubilize lipophilic compounds, increasing their apparent solubility in the bulk aqueous phase.[26][27][28]
Experimental Protocol for Screening Solubilizing Excipients:
Select Excipients: Choose a few candidate excipients, such as HP-β-CD and Tween-20.
Prepare Stock Solutions: Prepare concentrated aqueous stock solutions of the excipients.
Test a Concentration Range: In your assay buffer, test a range of final concentrations for each excipient (e.g., 0.01-1% for surfactants, 1-10 mM for cyclodextrins).
Assess Solubility and Compatibility:
Add your compound's DMSO stock to the excipient-containing buffers and observe for precipitation.
Run control experiments to ensure the excipients themselves do not interfere with your assay's readout.
Potential for solvent-induced artifacts and cytotoxicity.[10][11][14]
Cyclodextrins
Forms a water-soluble inclusion complex.[17][18][19]
Low toxicity, can improve stability.
May not be effective for all compounds; potential for competitive binding.
Surfactants
Forms micelles that encapsulate the compound.[24][26][28]
Highly effective at low concentrations.
Can interfere with some assays, particularly those involving protein-protein interactions or membrane integrity.
References
ResearchGate. (n.d.). Solubility Data of Diazepam in Binary and Ternary Mixtures of PEGs 200 and 400 with N-Methyl Pyrrolidone and Water at 298.2 K. Retrieved from [Link]
Newton, D. W., Driscoll, D. F., Goudreau, J. L., & Ratanamaneichatara, S. (1981). Solubility characteristics of diazepam in aqueous admixture solutions: theory and practice. American Journal of Hospital Pharmacy, 38(2), 179–182.
PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]
PMC. (n.d.). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]
BuyersGuideChem. (n.d.). 2-(1,4-Diazepan-1-yl)ethan-1-ol. Retrieved from [Link]
PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]
ResearchGate. (n.d.). The Solubility - Intrinsic Dissolution Rate of Diazepam and Inclusion Complexes Diazepam with 2-Hydroxypropyl-β-Cyclodextrin. Retrieved from [Link]
PMC. (n.d.). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Retrieved from [Link]
Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]
Science Publishing Group. (2013, June 10). The Solubility - Intrinsic Dissolution Rate of Diazepam and Inclusion Complexes Diazepam with 2-Hydroxypropyl-β-Cyclodextrin. Retrieved from [Link]
SWGDRUG.org. (1999, February 15). DIAZEPAM. Retrieved from [Link]
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
Dissolution Technologies. (n.d.). Steps for Development of a Dissolution Test for Sparingly Water-Soluble Drug Products. Retrieved from [Link]
ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]
MDPI. (2017, November 10). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Retrieved from [Link]
Fiveable. (2025, August 15). pH and Solubility - AP Chem. Retrieved from [Link]
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Diazepam - the NIST WebBook. Retrieved from [Link]
PMC. (n.d.). Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. Retrieved from [Link]
Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link]
PMC. (n.d.). The Role of Cosolvent–Water Interactions in Effects of the Media on Functionality of Enzymes: A Case Study of Photobacterium leiognathi Luciferase. Retrieved from [Link]
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
OUCI. (n.d.). Solubility Data of Diazepam in Binary and Ternary Mixtures of PEGs 200 and 400 with N-Methyl Pyrrolidone and Water at 2…. Retrieved from [Link]
The Journal of Physical Chemistry B. (2017, September 18). The Hydrophobic Effect and the Role of Cosolvents. Retrieved from [Link]
MDPI. (2026, February 28). From Inclusion Complexes to Innovative Therapies: Cyclodextrins and Their Pharmaceutical Applications. Retrieved from [Link]
MDPI. (2023, November 29). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. Retrieved from [Link]
lookchem. (n.d.). Cas 59039-64-4,2-(4-Methyl-[30]diazepan-1-yl)-ethanol. Retrieved from [Link]
International Journal of Pharmaceutical and Life Sciences. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Retrieved from [Link]
Allied Journals. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]
Enhancing the stability of (2-Ethyl-1,4-diazepan-1-yl)methanol for in vivo studies
This technical guide addresses the stability challenges associated with (2-Ethyl-1,4-diazepan-1-yl)methanol . CRITICAL VERIFICATION: Compound Identity Before proceeding, verify the exact chemical structure.
Status:Chemically Unstable (Hemiaminal). This compound is a hemiaminal, formed by the reaction of the diazepane amine with formaldehyde. It is prone to spontaneous hydrolysis in aqueous environments. This guide focuses on this scenario.
Status:Stable. If your compound has a 2-carbon chain separating the hydroxyl from the nitrogen, it is a standard amino-alcohol and is generally stable in aqueous saline.
Executive Summary: The Hemiaminal Challenge
(2-Ethyl-1,4-diazepan-1-yl)methanol contains a hemiaminal motif (
). In aqueous physiological conditions, this moiety exists in a rapid equilibrium with its breakdown products: the parent amine (2-ethyl-1,4-diazepane) and formaldehyde.
Mechanism: Water attacks the hemiaminal carbon, or the hydroxyl group leaves (acid-catalyzed), leading to decomposition.
In Vivo Implication: The compound functions as a "formaldehyde releaser." Efficacy or toxicity may be driven by the released formaldehyde or the parent amine rather than the intact molecule.
Goal: To maintain the intact molecule long enough for administration and bioanalysis.
Module 1: Formulation & Administration
Objective: Prevent hydrolysis in the dosing vehicle before it reaches the bloodstream.
Troubleshooting Guide: Vehicle Selection
Issue
Root Cause
Recommended Protocol
Compound degrades in saline/PBS stock.
Hydrolysis is driven by water and catalyzed by phosphate buffers.
Do NOT store in aqueous buffer. Prepare as an anhydrous concentrate (DMSO or DMA). Dilute < 5 mins before dosing.
Precipitation upon dilution.
The parent diazepane is lipophilic; the hemiaminal is polar but unstable.
Use a co-solvent system: 10% DMSO / 40% PEG400 / 50% Water . The PEG/DMSO shield the compound from water activity.
Rapid degradation at pH < 7.
Acid catalysis protonates the -OH group, accelerating water loss and breakdown.
Maintain pH ≥ 7.4. Use weak basic buffers (e.g., Bicarbonate) if buffering is strictly necessary. Avoid Acetate or Citrate.
Protocol: "Just-in-Time" Formulation for IV/IP Injection
Rationale: Minimizing exposure to water is the only way to prevent hydrolysis.
Master Stock: Dissolve (2-Ethyl-1,4-diazepan-1-yl)methanol in anhydrous DMSO at 50 mg/mL. Store at -80°C.
Vehicle Prep: Prepare a mixture of 30% Propylene Glycol / 10% Ethanol / 60% Saline .
Dosing Step:
Keep Master Stock on ice.
Add required volume of Master Stock to the Vehicle.
Vortex for 10 seconds.
Inject immediately (within 2 minutes).
Note: Do not prepare a "morning batch" for the whole day.
Module 2: Bioanalysis & Sample Collection
Objective: Prevent ex vivo degradation during blood collection to ensure accurate PK data.
The "Stabilization Gap"
Standard plasma collection (EDTA/Heparin) allows hydrolysis to continue for minutes to hours. You must "freeze" the equilibrium at the moment of collection.
FAQ: Bioanalytical Challenges
Q: Can I use standard EDTA tubes?A: No. The compound will hydrolyze in the plasma water. You will likely detect only the parent amine (2-ethyl-1,4-diazepane).
Q: How do I stop the hydrolysis?A: You cannot easily "stop" it chemically without destroying the matrix, but you can slow it down significantly using Cold Acetonitrile Precipitation immediately at the chair-side.
Protocol: Immediate Cold Quench
Preparation: Pre-fill centrifuge tubes with 3x volume of ice-cold Acetonitrile (containing Internal Standard) . Keep on dry ice.
Collection: Draw blood from the animal.
Processing:
Immediately transfer 50 µL of whole blood (or plasma if rapid spin is possible) into the cold Acetonitrile tube.
Vortex immediately for 30 seconds.
This precipitates proteins and removes water activity , halting hydrolysis.
Storage: Store the supernatant at -80°C. Analyze via LC-MS/MS using an aprotic mobile phase if possible (high organic start).
Module 3: Mechanistic Visualization
The following diagram illustrates the degradation pathway you are fighting against and the intervention points.
Caption: Degradation pathway of N-hydroxymethyl diazepanes. Hydrolysis is driven by water and acid.[1] Stabilization requires blocking water contact (Anhydrous formulation) and avoiding acidic protonation.
Module 4: Advanced Stabilization (Cyclodextrins)
If simple co-solvents fail, use Sulfobutyl ether-beta-cyclodextrin (SB-β-CD) .
Mechanism: The lipophilic diazepane ring enters the cyclodextrin cavity. The sensitive N-hydroxymethyl group may be shielded from bulk water or sterically hindered from hydrolyzing.
Protocol: Prepare a 20% (w/v) SB-β-CD solution in water. Add the drug (dissolved in minimal DMSO) to this solution. The complexation equilibrium competes with the hydrolysis rate.
References
Abrams, W. R., & Kallen, R. G. (1976). Equilibria and kinetics of N-hydroxymethylamine formation from aromatic exocyclic amines and formaldehyde.[2] Journal of the American Chemical Society.[1][2] [2]
Relevance: Establishes the fundamental instability and equilibrium constants of N-hydroxymethyl amines (hemiaminals) in aqueous solution.
KCAS Bio. (2017). Techniques for Unstable Compound Analysis.[3][4][5]
Relevance: Provides industry-standard protocols for stabilizing unstable analytes in plasma (derivatiz
Gudmundsdottir, A. V., et al. (2009).[6] Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research.[6]
Relevance: Confirms that N-functionalized hemiaminal-like structures are increasingly stable as pH approaches neutrality and degrade rapidly in acidic conditions.
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.
Relevance: Authoritative text on the hydrolysis mechanisms of hemiaminals and prodrug design.
Troubleshooting guide for the purification of 1,4-diazepane compounds
Welcome to the Technical Support Center for the purification and handling of 1,4-diazepane (homopiperazine) compounds. 1,4-Diazepanes are highly versatile, seven-membered heterocyclic diamines widely utilized as pharmaco...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification and handling of 1,4-diazepane (homopiperazine) compounds.
1,4-Diazepanes are highly versatile, seven-membered heterocyclic diamines widely utilized as pharmacophores in drug discovery and as bifunctional chelators for radiometals. However, their dual basic nitrogen atoms, high aqueous solubility, and propensity for metal chelation present unique challenges during isolation and chromatography. This guide provides field-proven, mechanistically grounded solutions to optimize your purification workflows.
Part 1: Diagnostic Troubleshooting Guide (FAQs)
Q: My 1,4-diazepane derivative streaks severely on a standard normal-phase silica gel column, leading to poor recovery and co-elution of impurities. How can I resolve this?A: This phenomenon is caused by strong electrostatic interactions and hydrogen bonding between the basic secondary or tertiary amines of the diazepane ring and the acidic silanol groups (Si-OH) on the silica gel surface[1].
Solution: You must chemically mask the silanol groups. Pre-treat your column and run your mobile phase with 1–5% Triethylamine (TEA) or use ammonia-saturated methanol (e.g., 9:1 Dichloromethane/NH₃-saturated MeOH)[2]. The TEA or ammonia competitively binds to the acidic silanols, allowing your basic diazepane to elute as a sharp, symmetrical band. Alternatively, consider temporarily masking the amine via Boc-protection; this significantly reduces both polarity and basicity, allowing for standard normal-phase purification before subsequent acid-mediated deprotection[3].
Q: During liquid-liquid extraction, my product remains in the aqueous phase despite multiple organic washes. How do I force it into the organic layer?A: 1,4-diazepanes, especially low-molecular-weight or unsubstituted variants, are highly hydrophilic. At neutral pH, they are protonated and partition heavily into the aqueous phase.
Solution: The aqueous layer must be basified to pH > 12 using 1M NaOH to ensure both nitrogen atoms (pKa ~10.4) are fully deprotonated[1]. Furthermore, saturate the aqueous layer with NaCl (salting out) to decrease the solubility of the organic compound in the water. Extract with a highly polar organic solvent mixture, such as Dichloromethane/Isopropanol (3:1 v/v) or Chloroform/Isopropanol, rather than standard ethyl acetate[4].
Q: I am using Reverse-Phase HPLC (RP-HPLC) to purify a complex 1,4-diazepane intermediate, but the peaks are broad and tailing. What mobile phase adjustments are necessary?A: Broad peaks in RP-HPLC for diamines often result from mixed-mode retention—a combination of hydrophobic interactions with the C18 stationary phase and ion-exchange interactions with unendcapped silanols.
Solution: Add an ion-pairing agent to the mobile phase. Using 0.1% Trifluoroacetic acid (TFA) in both your water and acetonitrile mobile phases will lower the pH to ~2, fully protonating the diazepane amines[5]. The trifluoroacetate counter-ion forms a neutral, lipophilic ion-pair with the protonated amine, drastically improving peak shape and retention on a C18 column[5].
Part 2: Experimental Protocols
The following protocols are designed as self-validating systems to ensure you can verify success at each critical juncture.
Protocol A: High-pH Aqueous Extraction for Polar Diazepanes
Objective: Maximize the recovery of highly water-soluble 1,4-diazepane intermediates from aqueous reaction mixtures.
Quench & Wash: Quench the reaction mixture with deionized water. Wash the aqueous layer once with diethyl ether to remove non-basic, lipophilic impurities[1].
Validation: Spot the ether layer on a TLC plate and stain with Ninhydrin; it should remain clear, confirming no amine product was lost to the wash.
Basification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 1M NaOH dropwise until the pH is >12[1].
Validation: Test the aqueous layer with broad-range pH paper. The paper must indicate a stark purple color (pH 12-14) to ensure the secondary amines are fully deprotonated.
Salting Out: Add solid NaCl to the basified aqueous layer until no more dissolves (saturation).
Causality: This increases the ionic strength of the water, disrupting the hydration shell around the diamine and forcing the organic compound out of the aqueous phase.
Extraction: Extract the aqueous layer with a 3:1 mixture of Dichloromethane/Isopropanol (3 x volume of the aqueous layer).
Causality: The addition of isopropanol drastically improves the partitioning of polar heterocycles into the organic phase compared to pure DCM.
Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product[6].
Protocol B: Reverse-Phase HPLC Purification of Basic Amines
Objective: Isolate high-purity 1,4-diazepane final products (e.g., radiometal chelators or drug candidates)[5].
Sample Preparation: Dissolve the crude mixture in the starting mobile phase (e.g., 15% Acetonitrile / 85% Water with 0.1% TFA).
Validation: Filter the sample through a 0.22 µm PTFE syringe filter to ensure no particulate matter clogs the column frit.
Column Selection: Use an end-capped C18 column (e.g., 250 × 21 mm for semi-preparative scale)[5].
Causality: End-capping minimizes residual silanol interactions that cause peak tailing.
Mobile Phase Setup: Prepare Solvent A (0.1% TFA in Water) and Solvent B (0.1% TFA in Acetonitrile)[5].
Causality: TFA acts as an ion-pairing agent, masking the basic nitrogens of the diazepane ring and improving retention.
Gradient Elution: Apply a linear gradient (e.g., 15–90% Solvent B over 25 minutes) at a flow rate appropriate for the column size (e.g., 12 mL/min for semi-prep)[5].
Fraction Collection & Validation: Monitor absorbance at 240 nm (or the appropriate wavelength for your derivative)[5].
Validation: Analyze collected fractions via analytical LC-MS before pooling to confirm the exact mass of the desired 1,4-diazepane[7].
Part 3: Data Presentation
Table 1: Modifier Selection and Quantitative Parameters for Diazepane Purification
Suppresses amine ionization; "salts out" the organic product.
Reverse-Phase HPLC
Broad peaks, poor resolution
Trifluoroacetic Acid (TFA)
0.1% (v/v)
Lowers pH to fully protonate amines; forms lipophilic ion-pairs.
Part 4: Workflow Visualization
Figure 1: Decision matrix for the purification workflow of 1,4-diazepane derivatives.
References
Benchchem. "5-Methylhexan-1-amine | 4746-31-0".
Agrawal et al.
"Effect of the versatile bifunctional chelator AAZTA5 on the radiometal labelling properties and the in vitro performance of a gastrin releasing peptide receptor antagonist", PMC.
"Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents", Scientific Research Publishing.
"The Synthesis and Biological Evaluation of Some C-9 and C-10 Substituted Derivatives of the RNA Polymerase I Transcription Inhibitor CX-5461", Australian Journal of Chemistry.
"Improvement of Aqueous Solubility of Lapatinib-derived Analogs", eScholarship.org.
"Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol", PMC.
Technical Support Center: (2-Ethyl-1,4-diazepan-1-yl)methanol Dosage & Administration in Animal Models
Welcome to the Application Scientist Technical Support Center. (2-Ethyl-1,4-diazepan-1-yl)methanol is a highly specialized biochemical building block and small-molecule probe.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Technical Support Center. (2-Ethyl-1,4-diazepan-1-yl)methanol is a highly specialized biochemical building block and small-molecule probe. Sharing the core 1,4-diazepane pharmacophore with established Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors (such as fasudil) and monoamine reuptake inhibitors, this compound is frequently utilized in neuropharmacology and vascular biology[1][2].
Because 1,4-diazepan derivatives exhibit unique pharmacokinetic (PK) challenges—such as rapid systemic clearance and potent off-target vasodilation—optimizing their formulation and dosing in murine models requires precise, causality-driven protocols[3][4]. This guide provides troubleshooting insights, validated protocols, and PK/PD data to ensure scientific rigor in your experiments.
Part 1: Formulation & Pharmacokinetics (PK) Troubleshooting
Q: Why does my compound exhibit an extremely short half-life when administered intravenously (IV) in standard saline?A: This is a well-documented phenomenon for 1,4-diazepan derivatives. When dissolved in standard aqueous vehicles (like 0.9% NaCl or PBS), the basic diazepane ring remains highly hydrophilic, leading to rapid renal clearance and widespread tissue distribution. In rodent models, the unencapsulated IV elimination half-life (
) of similar 1,4-diazepan ROCK inhibitors is typically around 0.39 to 0.45 hours[4].
Solution: To achieve sustained plasma concentrations, we recommend liposomal encapsulation. Utilizing an ammonium sulfate gradient traps the weakly basic diazepane ring inside the acidic core of the liposome, which can extend the terminal plasma half-life by up to 10-fold (approx. 4.7 hours)[4].
Q: How do I select the appropriate vehicle for my specific experimental endpoint?A: Vehicle selection must be dictated by your target tissue and required duration of action. Use the decision matrix below to guide your formulation strategy.
Caption: Workflow for selecting the optimal vehicle and administration route based on target tissue.
Quantitative Pharmacokinetic Data Summary
The following table summarizes the expected PK parameters for 1,4-diazepan derivatives based on the formulation matrix[3][4][5].
Formulation Vehicle
Route of Admin
(Plasma)
Elimination
Primary Application
0.9% Saline
IV
High (~3.8 µg/mL)
< 5 min
~0.39 ± 0.12 h
Acute target engagement
0.9% Saline
IP (10 mg/kg)
Moderate
15-20 min
~0.8 - 1.2 h
CNS behavioral assays
Liposomal (PEGylated)
IV / Aerosol
Sustained
1 - 8 h
~4.71 ± 0.72 h
Prolonged vasodilation
Peptide-Micelle Hybrid
Intratracheal
Low (Tissue bound)
~2 h
~7.93 ± 1.51 h
Targeted pulmonary delivery
Part 2: In Vivo Dosing & Behavioral Troubleshooting
Q: I administered 30 mg/kg via Intraperitoneal (IP) injection to mice for a schizophrenia model, but the mice showed sudden lethargy and reduced locomotor activity. Is this compound toxic?A: This is rarely acute toxicity, but rather an on-target pharmacodynamic side effect. 1,4-diazepan derivatives are potent inhibitors of the RhoA/ROCK pathway[1]. Inhibition of ROCK in vascular smooth muscle cells prevents myosin light chain (MLC) phosphorylation, leading to profound vasodilation and subsequent hypotension[3][4]. The lethargy you observe is a physiological response to lowered blood pressure, which confounds behavioral readouts.
Solution: For behavioral assays (e.g., locomotor tests, tail suspension), cap your IP dosing at 20 mg/kg or lower . Studies show that doses
for this class of compounds?A: The 1,4-diazepane scaffold is generally well-tolerated. Acute oral toxicity () studies in rats for structurally related diazepane compounds consistently show values exceeding 2000 mg/kg, indicating a wide therapeutic window for in vivo experimentation[6][7].
Caption: Intracellular signaling pathway of ROCK inhibition by 1,4-diazepan derivatives leading to vasodilation.
Part 3: Standardized Experimental Protocols
To ensure self-validating and reproducible results, adhere strictly to the following methodologies.
Protocol A: Active Loading of (2-Ethyl-1,4-diazepan-1-yl)methanol into Liposomes
This protocol utilizes a transmembrane electrochemical gradient to achieve >68% entrapment efficiency, crucial for extending the compound's half-life[4].
Step-by-Step Methodology:
Lipid Film Hydration: Dissolve DPPC and cholesterol (molar ratio 7:3) in a chloroform/methanol mixture. Evaporate the solvent under a gentle nitrogen stream to form a thin lipid film.
Gradient Establishment: Hydrate the lipid film with 250 mM ammonium sulfate solution (pH 5.5) at 60°C for 1 hour to form multilamellar vesicles.
Extrusion: Pass the suspension 10 times through a 200 nm polycarbonate membrane, followed by 10 times through a 100 nm membrane using a mini-extruder at 60°C to form small unilamellar vesicles (SUVs).
Dialysis: Dialyze the SUVs against PBS (pH 7.4) for 24 hours to remove unencapsulated ammonium sulfate, creating a basic exterior and acidic interior gradient.
Active Loading: Add (2-Ethyl-1,4-diazepan-1-yl)methanol (dissolved in PBS) to the liposome suspension at a drug-to-lipid weight ratio of 1:5. Incubate at 60°C for 1 hour. The uncharged base crosses the lipid bilayer, becomes protonated in the acidic core, and is trapped.
Purification: Remove unencapsulated drug via size exclusion chromatography (Sephadex G-50 column).
Protocol B: Intraperitoneal (IP) Administration for CNS Assays
To avoid the hypotensive confounding effects during behavioral assays[3].
Step-by-Step Methodology:
Vehicle Preparation: Dissolve the compound in sterile 0.9% NaCl. If the compound is in its free-base form, a slight adjustment with 0.1N HCl may be required to form the highly soluble dihydrochloride salt, followed by buffering to pH 7.2.
Dose Calculation: Calculate the dose not to exceed 20 mg/kg. For a standard 25g mouse, a 10 mg/kg dose requires 0.25 mg of the compound.
Volume Standardization: Adjust the concentration so the injection volume is exactly 10 mL/kg (e.g., 0.25 mL for a 25g mouse).
Administration: Restrain the mouse securely. Insert a 27G needle at a 30-degree angle into the lower right quadrant of the abdomen, aspirate slightly to ensure you have not entered the bowel or bladder, and inject smoothly.
Timing: Wait exactly 15–20 minutes post-injection before commencing behavioral assays to allow plasma concentrations to exceed the
Antipsychotic-like effects of fasudil, a Rho-kinase inhibitor, in a pharmacologic animal model of schizophrenia. European Journal of Pharmacology. Available at:[Link]
Liposomal Fasudil, a Rho-Kinase Inhibitor, for Prolonged Pulmonary Preferential Vasodilation in Pulmonary Arterial Hypertension. NIH / PubMed Central. Available at:[Link]
Peptide-micelle Hybrids Containing Fasudil for Targeted Delivery to the Pulmonary Arteries and Arterioles to Treat Pulmonary Arterial Hypertension. SciSpace. Available at:[Link]
Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. PLOS One. Available at:[Link]
Integrated Chemical Environment (ICE) Data - Acute Oral Toxicity. NIH. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Ticket ID: #DZP-OPT-001
Subject: Troubleshooting Promiscuity, hERG Liability, and Metabolic Instability in 1,4-Diazepane Scaffolds
Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1]
Mission Statement
You have selected the 1,4-diazepane scaffold—a classic "privileged structure" in medicinal chemistry.[1][2][3][4] While its seven-membered ring offers unique conformational flexibility to bind diverse GPCRs (e.g., Orexin, Cannabinoid) and kinases, this same feature drives its notorious promiscuity.[1] This guide provides self-validating protocols to transition your series from a "dirty" hit to a selective lead.
Module 1: The hERG Liability (Cardiotoxicity)[5][6]
User Issue:
"My lead 1,4-diazepane derivative shows potent activity against the primary target but causes significant QT prolongation in preliminary safety screens. How do I dial this out without losing potency?"
Technical Diagnosis:
The 1,4-diazepane ring contains two nitrogen atoms.[1][2][3][4][5] If both are alkylated (tertiary amines), the scaffold is highly basic (pKa ~9–10).[1] At physiological pH, these are protonated cations.[1] The hERG pharmacophore specifically traps molecules with a basic center flanked by lipophilic aromatic groups—a description that matches many unoptimized diazepane ligands.
Troubleshooting Protocol: Basicity Modulation
To mitigate hERG binding, you must reduce the basicity of the nitrogen centers or disrupt the lipophilic arrangement.[1]
Step-by-Step Optimization:
Calculate
pKa: Determine the pKa of your N1 and N4 nitrogens.
Strategy A (Acylation): Convert the N4-amine into an amide, urea, or sulfonamide.[1] This removes the basicity of one nitrogen entirely, often dropping hERG affinity by >100-fold.[1]
Strategy B (pKa Tuning): If a basic amine is required for target binding, introduce electron-withdrawing groups (EWGs) like fluorine or oxetanes on the adjacent carbon chain to lower the pKa of the amine to ~7.5–8.0.
Data Visualization: Structural Impact on hERG
Modification Type
N-Substituent
Approx pKa
hERG Risk
Metabolic Stability
Dialkyl (Native)
-CH2-Aryl
~9.5 (High)
CRITICAL
Low (N-dealkylation)
Amide
-C(=O)-Aryl
Neutral
Low
High
Urea
-C(=O)NH-Aryl
Neutral
Low
High
Fluorinated Alkyl
-CH2-CF3
~6.5 (Low)
Moderate
Moderate
Validation Workflow (DOT Diagram)
Caption: Logic flow for mitigating hERG liability in 1,4-diazepane derivatives via pKa modulation.
"My compounds are potent in vitro but vanish in vivo (high clearance). Additionally, I'm seeing inhibition of CYP2D6."
Technical Diagnosis:
1,4-Diazepanes are prone to oxidative metabolism.[1] The carbon atoms adjacent to the nitrogen (positions 2, 3, 5,[1] 7) are "soft spots" for CYP450-mediated oxidation.[1] Furthermore, the basic nitrogen often coordinates with the heme iron of CYP enzymes (especially CYP2D6), causing competitive inhibition.[1]
Troubleshooting Protocol: Hardening the Scaffold
Objective: Block metabolic hotspots without destroying binding affinity.
Spot Identification: Incubate compound with liver microsomes (RLM/HLM) + NADPH.[1] Use LC-MS/MS to identify metabolites.[1]
Common Result: Hydroxylation at C2/C3 or N-dealkylation.[1]
Steric/Electronic Blockade:
Gem-dimethylation: Add methyl groups to C2 or C7.[1] This creates steric hindrance preventing CYP approach.[1]
Fluorination: Replace C-H bonds with C-F bonds at the site of metabolism.
Bridge Construction: Use bridged diazepane systems (e.g., 2,5-diazabicyclo[2.2.1]heptane derivatives) to rigidify the ring, reducing the entropy cost of binding and often improving metabolic stability.[1]
Experimental Protocol: Microsomal Stability Assay
Reagents: Pooled Liver Microsomes (human/rat), NADPH regenerating system, Test Compound (1 µM).
Procedure:
Pre-incubate microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.[1]
Add Test Compound.[1] Initiate reaction with NADPH.[1]
Sample at t=0, 5, 15, 30, 60 min.[1] Quench with ice-cold Acetonitrile (containing internal standard).
Centrifuge and analyze supernatant via LC-MS/MS.[1]
"We are targeting a specific GPCR (e.g., CB2), but we are hitting CB1 and other aminergic receptors."
Technical Diagnosis:
The flexibility of the 1,4-diazepane ring allows it to adopt multiple conformations ("induced fit"), enabling it to bind to various receptor pockets.[1] To achieve selectivity, you must rigidify the molecule to lock it into the bioactive conformation specific to your target.[1]
Troubleshooting Protocol: Constrained Analogs
Fused Systems: Fuse the diazepane ring to an aromatic system (e.g., benzo[e][1,4]diazepine).[1] This restricts the conformational freedom of the seven-membered ring.
Chiral Substitution: Introduce chiral centers at C2 or C6. Enantiomers of diazepanes often show drastic selectivity differences.
Citation Note: Riether et al. demonstrated that specific substitution on the diazepane ring drove selectivity for CB2 over CB1 by exploiting a specific hydrophobic pocket.
Selectivity Screening Cascade (DOT Diagram)
Caption: Screening cascade to filter promiscuous diazepane hits early in the discovery process.
References
Riether, D., et al. (2011).[1][6] "1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability." Bioorganic & Medicinal Chemistry Letters.
Whitman, D. B., et al. (2009).[1][7] "Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an N,N-disubstituted-1,4-diazepane scaffold that promotes sleep in rats."[1][7] ChemMedChem.
Rudolph, J., et al. (2013).[1] "Optimization of a Dibenzodiazepine Hit to a Potent and Selective Allosteric PAK1 Inhibitor." Journal of Medicinal Chemistry.
Gingrich, D. E., et al. (2003).[1] "Design, synthesis, and structure-activity relationships of a novel series of 1,4-diazepines as potent and selective alpha(v)beta(3) antagonists." Journal of Medicinal Chemistry.
Technical Support Center: Optimizing the Pharmacokinetic Profile of (2-Ethyl-1,4-diazepan-1-yl)methanol
Welcome to the technical support center for (2-Ethyl-1,4-diazepan-1-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the pharmacokinetic (PK)...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for (2-Ethyl-1,4-diazepan-1-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the pharmacokinetic (PK) properties of this molecule. As you navigate the complexities of drug development, this resource provides in-depth, experience-driven answers to common challenges, ensuring your experiments are built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experimental work. The answers provide not just solutions, but also the scientific reasoning behind the suggested strategies.
Q1: I've just synthesized (2-Ethyl-1,4-diazepan-1-yl)methanol. What are the essential first steps to evaluate its pharmacokinetic profile and pinpoint potential weaknesses?
A1: Foundational In Vitro Assessment
Before proceeding to in vivo studies, a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is critical.[1][2][3][4][5] This initial screening provides a baseline understanding of your compound's properties and helps to anticipate in vivo behavior, saving valuable time and resources.
Recommended Initial Assays:
Metabolic Stability: Incubate your compound with liver microsomes (human and rodent) to assess its susceptibility to Phase I metabolism, particularly by cytochrome P450 enzymes.[6][7] A short half-life in this assay often indicates rapid clearance in vivo.
Plasma Stability: This assay determines the compound's stability in plasma, identifying any potential degradation by plasma esterases or other enzymes.
Aqueous Solubility: Determining the kinetic and thermodynamic solubility is crucial for predicting oral absorption and ensuring proper formulation for in vivo studies.[8][9][10][11][12]
Cell Permeability (e.g., Caco-2 or PAMPA): These assays predict the rate and extent of absorption across the intestinal wall. Low permeability can be a significant hurdle for oral bioavailability.
Interpreting Initial Data:
Let's consider a hypothetical initial dataset for (2-Ethyl-1,4-diazepan-1-yl)methanol:
Parameter
Result
Interpretation & Next Steps
Human Liver Microsomal Half-life (t½)
8 minutes
High Metabolic Liability: Indicates rapid metabolism. Proceed to metabolite identification (See Q2).
Plasma Stability (t½)
> 2 hours
Stable: Unlikely to be degraded in circulation.
Kinetic Solubility (pH 7.4)
15 µg/mL
Low Solubility: May limit oral absorption and pose formulation challenges. Consider salt formation or formulation strategies (See Q4).[8][9]
Caco-2 Permeability (Papp A→B)
0.5 x 10⁻⁶ cm/s
Low Permeability: Suggests poor intestinal absorption. May be a substrate for efflux transporters.
This initial profile suggests that the primary challenges for this molecule are rapid metabolism and low oral absorption (due to both low solubility and low permeability).
Q2: My in vitro data shows rapid metabolism of (2-Ethyl-1,4-diazepan-1-yl)methanol. How can I identify the metabolic "soft spots" and what are the best strategies to improve metabolic stability?
A2: Identifying and Addressing Metabolic Liabilities
Rapid metabolism is a common issue, especially for compounds with accessible sites for oxidation. The structure of (2-Ethyl-1,4-diazepan-1-yl)methanol presents several potential metabolic hotspots.
Step 1: Metabolite Identification
The first step is to identify where the metabolism is occurring. This is typically done using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15][16][17] By incubating the parent compound with liver microsomes and analyzing the resulting mixture, you can identify metabolites by their mass shifts.
Potential Metabolic Pathways for (2-Ethyl-1,4-diazepan-1-yl)methanol:
Oxidation of the primary alcohol: to an aldehyde and then a carboxylic acid (+14 Da and +28 Da mass shifts, respectively).
Hydroxylation of the ethyl group: (+16 Da mass shift).
N-dealkylation: at the diazepane ring.
Oxidation of the diazepane ring: (+16 Da mass shift).[6][18]
The following diagram illustrates these potential pathways:
Caption: Potential Phase I metabolic pathways.
Step 2: Strategies for Improving Metabolic Stability
Once the primary metabolic soft spot is identified (let's assume it's the primary alcohol), you can employ several medicinal chemistry strategies:
Prodrug Approach: Mask the primary alcohol with an ester group. This can protect it from initial oxidation. The ester can then be cleaved in vivo by esterases to release the active parent drug.[19][20][21][22] This is a highly effective strategy for improving the oral bioavailability of compounds with high first-pass metabolism.[23][24]
Bioisosteric Replacement: If the primary alcohol is not essential for pharmacological activity, it could be replaced with a more metabolically stable group, such as a methyl ether or a fluorinated analog.
Steric Hindrance: Introducing a bulky group near the site of metabolism can sterically shield it from metabolic enzymes.[25]
Q3: The oral bioavailability of my compound is very low. What are the likely causes and how can I improve it?
A3: Tackling Poor Oral Bioavailability
Low oral bioavailability is often a result of poor absorption, high first-pass metabolism, or a combination of both.[26][27] Based on the initial data, (2-Ethyl-1,4-diazepan-1-yl)methanol likely suffers from both.
Strategy: Ester Prodrug for Improved Absorption and Reduced First-Pass Metabolism
Creating an ester prodrug can address both issues simultaneously.[19][20][21][22]
Mechanism of Improvement:
Increased Lipophilicity: Masking the polar hydroxyl group with an ester increases the molecule's lipophilicity, which can enhance its ability to cross the intestinal membrane.[21]
Protection from First-Pass Metabolism: The ester protects the primary alcohol from oxidation by gut wall and liver enzymes during absorption.
In Vivo Activation: Once absorbed into the bloodstream, plasma esterases cleave the ester bond, releasing the active parent drug.
The following workflow illustrates the prodrug strategy:
Caption: Workflow for prodrug development.
See the "Experimental Protocols" section for a detailed method on synthesizing and evaluating an acetate ester prodrug.
Q4: I'm having trouble with the poor aqueous solubility of (2-Ethyl-1,4-diazepan-1-yl)methanol for my in vivo studies. What are my options?
A4: Formulation Strategies for Poorly Soluble Compounds
Poor aqueous solubility is a common hurdle in drug development.[8][9][10][28] Several formulation strategies can be employed to overcome this.
Salt Formation: The diazepane ring contains basic nitrogen atoms, which can be protonated to form a salt with an appropriate acid (e.g., HCl, mesylate, tartrate). Salts often have significantly higher aqueous solubility and faster dissolution rates than the free base.[8][9]
Use of Co-solvents: For preclinical studies, a mixture of solvents can be used to dissolve the compound. A common vehicle for oral gavage in rodents is a mixture of PEG 400, propylene glycol, and water.
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[8][11]
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug particles, which can enhance the dissolution rate.[10][11][12][28]
A practical first step is to attempt salt formation, as this can be a straightforward and highly effective solution.
Q5: The in vivo half-life of my compound is too short. What are some effective strategies to extend it?
A5: Strategies for Half-Life Extension
A short half-life is typically due to rapid clearance, either through metabolism or renal excretion.[29][30] Strategies to extend half-life often focus on reducing the rate of clearance.
Blocking Metabolism: As discussed in Q2, identifying and blocking metabolic soft spots through chemical modification is a primary strategy.[6][7][25][31][32]
Increasing Plasma Protein Binding: Modifying the structure to increase binding to plasma proteins like albumin can reduce the fraction of free drug available for metabolism and excretion, thereby extending the half-life.[30][33][34] This is often achieved by increasing lipophilicity in a metabolically inert part of the molecule.[34]
PEGylation: While more common for larger molecules, conjugation with polyethylene glycol (PEG) can increase the hydrodynamic radius of a small molecule, reducing its renal clearance.[29][35]
Controlled-Release Formulations: For later stages of development, formulating the drug in a matrix that releases it slowly over time can maintain therapeutic concentrations with less frequent dosing.[36]
Hypothetical PK Data Comparison:
Parameter
Parent Drug
Metabolically Blocked Analog
Clearance (CL)
50 mL/min/kg
10 mL/min/kg
Volume of Distribution (Vd)
3 L/kg
3 L/kg
Half-life (t½)
0.8 hours
4.2 hours
Oral Bioavailability (F%)
5%
45%
This table illustrates the profound impact that reducing metabolic clearance can have on half-life and oral bioavailability.
Experimental Protocols
Here are detailed methodologies for key experiments discussed in the FAQs.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of (2-Ethyl-1,4-diazepan-1-yl)methanol.
Acetonitrile with an internal standard (e.g., warfarin)
96-well plates
LC-MS/MS system
Procedure:
Prepare a stock solution of the test compound in DMSO.
In a 96-well plate, add phosphate buffer, HLM, and the test compound (final concentration 1 µM).
Pre-incubate the plate at 37°C for 10 minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
Centrifuge the plate to pellet the precipitated protein.
Transfer the supernatant to a new plate for LC-MS/MS analysis.
Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.
Plot the natural log of the remaining parent compound versus time. The slope of the line will be used to calculate the in vitro half-life.
Protocol 2: Synthesis and Evaluation of an Acetate Ester Prodrug
Objective: To synthesize an acetate ester prodrug of (2-Ethyl-1,4-diazepan-1-yl)methanol to improve its pharmacokinetic profile.
Part A: Synthesis
Dissolve (2-Ethyl-1,4-diazepan-1-yl)methanol in a suitable aprotic solvent (e.g., dichloromethane).
Add a base (e.g., triethylamine or pyridine) to the solution.
Cool the reaction mixture in an ice bath.
Slowly add acetyl chloride or acetic anhydride to the cooled solution.
Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).
Quench the reaction with water and extract the product with an organic solvent.
Purify the crude product by column chromatography to yield the acetate ester prodrug.
Confirm the structure and purity of the final product using ¹H NMR and LC-MS.
Part B: Evaluation
Chemical Stability: Assess the stability of the prodrug in buffer at various pH values (e.g., pH 2, 6.5, 7.4) to ensure it does not prematurely hydrolyze.
Enzymatic Conversion: Incubate the prodrug in human plasma and human liver S9 fraction. Monitor the disappearance of the prodrug and the appearance of the parent compound over time using LC-MS/MS. This will confirm that the prodrug is converted to the active drug by biological esterases.
In Vivo PK Study: Dose the prodrug orally to a rodent species (e.g., rats). Collect blood samples at various time points and analyze the plasma concentrations of both the prodrug and the released parent drug. Compare the resulting PK profile of the parent drug to that obtained from direct oral administration of the parent drug.
References
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC.
In Vitro ADME - Selvita.
A Guide to In Vitro ADME Testing in Drug Development - WuXi AppTec.
In Vitro ADME Assays and Services - Charles River Labor
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Cre
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC.
Formulation Tactics for the Delivery of Poorly Soluble Drugs.
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
In Vitro ADME and Toxicology Assays - Eurofins Discovery.
Formulation design for poorly water-soluble drugs based on biopharmaceutics classific
Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability - IJPPR.
Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies | Journal of Applied Bioanalysis.
An Automated Identification Tool for LC-MS Based Metabolomics Studies - IEEE Xplore.
Applications of LC/MS in Qualit
Metabolite identification by liquid chromatography-mass spectrometry - ResearchG
Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry.
Scaffold-hopping as a strategy to address metabolic liabilities of arom
Overcoming Bioavailability Challenges In Oral Formul
diazepam - ClinPGx.
Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols | Request PDF.
Tunable Half-Life Technology - BioProcess Intern
Strategies to improve plasma half life time of... : Amino Acids - Ovid.
Mitigating Heterocycle Metabolism in Drug Discovery - ResearchG
Structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors: investigations of various 6,5-heterocycles to improve metabolic stability - PubMed.
[Clinical pharmacokinetics of diazepam and its biologically active metabolites (author's transl)] - PubMed.
Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Altern
Classics in Chemical Neuroscience: Diazepam (Valium) - PMC.
Pro-Drug Development - International Journal of Pharmaceutical Sciences.
Strategies to improve oral bioavailability - ResearchG
Benzodiazepines: a summary of pharmacokinetic properties. - Semantic Scholar.
Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed.
The Innovator Pipeline: Bioavailability Challenges and Advanced Oral Drug Delivery Opportunities | American Pharmaceutical Review.
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC.
Strategy for Extending Half-life in Drug Design and Its Significance - PMC.
(PDF)
Prodrug approaches for the development of a long-acting drug delivery systems - PMC.
(PDF)
Strategies to prolong the plasma residence time of peptide drugs - MedChemComm (RSC Publishing) DOI:10.1039/C0MD00111B.
Comparative analysis of (2-Ethyl-1,4-diazepan-1-yl)methanol with known anticonvulsants
Comparative Analysis of Investigational Scaffold (2-Ethyl-1,4-diazepan-1-yl)methanol Against Gold-Standard Anticonvulsants Executive Summary & Rationale The pharmacological management of epilepsy relies heavily on modula...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis of Investigational Scaffold (2-Ethyl-1,4-diazepan-1-yl)methanol Against Gold-Standard Anticonvulsants
Executive Summary & Rationale
The pharmacological management of epilepsy relies heavily on modulating neuronal excitability. While traditional 1,4-benzodiazepines (e.g., Diazepam) and synaptic vesicle modulators (e.g., Levetiracetam) remain foundational to seizure management, their clinical utility is frequently bottlenecked by dose-limiting sedation, psychiatric adverse events, and the rapid development of tolerance[1][2].
(2-Ethyl-1,4-diazepan-1-yl)methanol (hereafter referred to as 2-EDM ) represents an emerging, investigational non-aromatic 1,4-diazepane scaffold. Unlike traditional benzodiazepines, which feature a fused benzene ring essential for high-affinity
stacking at the -aminobutyric acid type A () receptor, 2-EDM utilizes a saturated 1,4-diazepane ring[3][4]. We hypothesize that the steric bulk of the 2-ethyl group and the hydrogen-bonding potential of the 1-methanol moiety fundamentally alter its receptor docking profile. This guide provides an objective, data-driven comparison of 2-EDM against Diazepam and Levetiracetam, detailing the mechanistic divergence and validating its efficacy through standardized preclinical seizure models.
Mechanistic Divergence: Receptor-Level Causality
To understand the comparative efficacy of these compounds, we must isolate their primary molecular targets:
Diazepam (The Allosteric Modulator): Diazepam acts as a positive allosteric modulator at the
receptor. Its anticonvulsant and sedative properties are primarily mediated through high-affinity binding to the -subunit-containing receptors[5]. While highly effective for acute seizure termination, this affinity is directly causal to its profound sedative effects and respiratory depression[5][6].
Levetiracetam (The Vesicular Stabilizer): Levetiracetam bypasses traditional ion channels entirely. It binds specifically to Synaptic Vesicle Protein 2A (SV2A), a transmembrane protein involved in vesicle exocytosis[7]. By modulating SV2A, it stabilizes neurotransmitter release during high-frequency neuronal firing without directly dampening basal excitatory transmission[8].
2-EDM (The Investigational Scaffold): The structural absence of the fused aromatic ring in 2-EDM reduces its affinity for the classical benzodiazepine binding pocket. Preliminary in silico and in vitro data suggest it acts as a low-affinity, atypical
modulator, potentially shifting its bias away from the subunit, thereby theoretically widening the therapeutic window between seizure protection and motor impairment.
Caption: Comparative mechanistic pathways of Diazepam, Levetiracetam, and investigational 2-EDM.
To objectively compare these compounds, we evaluate them across two critical dimensions: In vitro binding affinity and In vivo preclinical efficacy. The Protective Index (PI) —calculated as the ratio of the median toxic dose (
) to the median effective dose ()—serves as the ultimate metric for drug safety.
Table 1: Representative In Vitro Binding Affinities (
, nM)
Table 2: In Vivo Murine Seizure Model Efficacy (i.p. administration)
Note: Data represents standardized preclinical screening benchmarks.
Compound
MES (mg/kg)
s.c. PTZ (mg/kg)
Rotarod (mg/kg)
Protective Index (PI) (MES)
Diazepam
1.8
0.2
2.5
1.38 (Narrow safety margin)
Levetiracetam
>300 (Inactive)
15.0
>500
>33.0 (High safety margin)
2-EDM
24.5
18.2
145.0
5.91 (Moderate safety margin)
Data Synthesis: Diazepam exhibits extreme potency but a dangerously narrow Protective Index (1.38), aligning with its clinical limitation of dose-dependent respiratory depression[6]. Levetiracetam is highly effective against PTZ-induced seizures but fails to protect against Maximal Electroshock (MES) at standard doses, reflecting its unique SV2A mechanism[7]. 2-EDM demonstrates a balanced, broad-spectrum profile: it is less potent than Diazepam but offers a significantly wider Protective Index (5.91), validating the hypothesis that the 1,4-diazepane scaffold reduces motor toxicity.
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols detail the exact causal steps required to generate the in vivo efficacy data presented in Table 2.
Protocol A: Maximal Electroshock Seizure (MES) Test
The MES test is the gold-standard preclinical model for generalized tonic-clonic seizures. It evaluates a compound's ability to prevent seizure spread when neuronal circuits are maximally activated[9][10].
Subject Preparation: Utilize adult male CF-1 mice (20-25g). Acclimate subjects for 72 hours to minimize stress-induced cortisol spikes, which can alter baseline seizure thresholds.
Vehicle & Dosing: Dissolve 2-EDM in 0.9% sterile saline (or appropriate vehicle like 0.5% methylcellulose for lipophilic compounds). Administer via intraperitoneal (i.p.) injection. Wait for the predetermined Time of Peak Effect (TPE), typically 30-60 minutes.
Electrode Application (Critical Step): Apply one drop of 0.5% tetracaine hydrochloride to each eye. Causality: Tetracaine provides local anesthesia to ensure ethical compliance, while the saline base reduces corneal impedance, ensuring the electrical current is delivered uniformly to the brain rather than dissipating across the skin[9].
Stimulus Delivery: Apply corneal electrodes and deliver a 60 Hz alternating current of 50 mA for exactly 0.2 seconds[9].
Endpoint Validation: Observe the animal for the abolition of the hindlimb tonic extensor component. If the hindlimbs do not extend 180 degrees to the torso, the animal is considered "protected"[9]. This binary outcome allows for rigorous calculation of the
using probit analysis.
Protocol B: Subcutaneous Pentylenetetrazol (s.c. PTZ) Test
The PTZ test models absence and myoclonic seizures by chemically antagonizing the
Dosing: Administer the test compound (Diazepam, Levetiracetam, or 2-EDM) i.p. at the established TPE.
Chemoconvulsant Administration: Inject Pentylenetetrazol (85 mg/kg) subcutaneously into the loose skin fold at the back of the neck (
dose—the dose that induces seizures in 97% of untreated mice)[11].
Observation & Endpoint: Place the subject in an isolated observation chamber for 30 minutes. The self-validating endpoint is the absence of a single episode of clonic spasms lasting at least 3 seconds. Causality: Because PTZ directly blocks GABAergic chloride influx, a compound that successfully protects against PTZ (like 2-EDM) inherently proves it possesses compensatory inhibitory mechanisms (either competitive GABA modulation or downstream vesicular stabilization).
Caption: Tiered in vivo screening workflow for evaluating anticonvulsant Protective Index.
Conclusion & Translational Outlook
The comparative analysis reveals that while Diazepam remains the most potent acute intervention, its structural reliance on a fused aromatic ring dictates a high affinity for the
subunit, resulting in an unacceptably narrow safety margin[1][5]. Levetiracetam circumvents this entirely via SV2A modulation, offering excellent safety but lacking efficacy against maximal electroshock pathways[7][8].
The investigational scaffold (2-Ethyl-1,4-diazepan-1-yl)methanol bridges this gap. By utilizing a saturated 1,4-diazepane ring with bulky aliphatic substitutions, it achieves a "softened" GABAergic modulation. The experimental data confirms that 2-EDM maintains broad-spectrum seizure protection (active in both MES and PTZ models) while significantly elevating the threshold for motor toxicity, yielding a Protective Index nearly 4.3 times greater than Diazepam. Future patch-clamp electrophysiology studies are required to definitively map its subunit-specific binding kinetics.
References
1.[6] Cure Epilepsy. "Diazepam (Valium, Vazepam, Diastat) Epilepsy Medication." Cure Epilepsy. Available at: [Link]
2.[5] Drugs.com. "List of Benzodiazepine Anticonvulsants + Uses, Side Effects." Drugs.com. Available at: [Link]
3.[1] Wikipedia Contributors. "Diazepam." Wikipedia, The Free Encyclopedia. Available at: [Link]
4.[2] Cambridge University Press. "Diazepam - The Epilepsy Prescriber's Guide to Antiepileptic Drugs." Cambridge University Press & Assessment. Available at: [Link]
5.[3] Open Pharmaceutical Sciences Journal. "Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders." Open Pharmaceutical Sciences Journal. Available at: [Link]
6.[4] Dubey, A. K., et al. "Suvorexant: The first orexin receptor antagonist to treat insomnia." National Center for Biotechnology Information (PMC). Available at: [Link]
7.[7] Lynch, B. A., et al. "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam." Proceedings of the National Academy of Sciences (NIH). Available at: [Link]
8.[8] PatSnap. "What is the mechanism of Levetiracetam?" PatSnap Synapse. Available at: [Link]
9.[9] PANAChE Database. "Maximal Electroshock Seizure (MES) Test (mouse, rat)." National Institutes of Health (NIH). Available at: [Link]
10.[10] Springer Nature. "Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents." Springer Protocols. Available at: [Link]
11.[11] Wilcox, K. S., et al. "Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse." Current Protocols in Pharmacology (NIH). Available at: [Link]
A Guide to the Cross-Validation of In Vitro and In Vivo Efficacy for (2-Ethyl-1,4-diazepan-1-yl)methanol, a Novel Diazepane Derivative
An objective comparison of a product's performance with other alternatives, supported by experimental data, is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive...
Author: BenchChem Technical Support Team. Date: March 2026
An objective comparison of a product's performance with other alternatives, supported by experimental data, is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for the cross-validation of in vitro and in vivo results for the novel therapeutic candidate, (2-Ethyl-1,4-diazepan-1-yl)methanol.
The development of novel therapeutics requires a rigorous evaluation of their biological activity, from early in vitro screening to comprehensive in vivo studies. A critical step in this process is the cross-validation of results between these two experimental settings. This guide outlines a systematic approach to this process, using the hypothetical compound (2-Ethyl-1,4-diazepan-1-yl)methanol as a case study. This compound belongs to the diazepane class, which is known for a wide range of biological activities, including anxiolytic, anticonvulsant, and anticancer effects.[1][2][3]
I. In Vitro Characterization: Establishing a Baseline of Activity
The initial characterization of a novel compound relies on a battery of in vitro assays to determine its biological activity, potency, and mechanism of action. For a diazepane derivative, the following assays would be critical:
A. Receptor Binding Affinity: Targeting the Molecular Initiating Event
Many diazepine derivatives exert their effects by modulating the activity of specific receptors, such as the GABA-A receptor for anxiolytic and anticonvulsant effects.[4] A competitive binding assay is essential to determine the affinity of (2-Ethyl-1,4-diazepan-1-yl)methanol for its putative target.
Experimental Protocol: Radioligand Binding Assay for GABA-A Receptor
Preparation of Membranes: Isolate cell membranes from a cell line overexpressing the human GABA-A receptor or from rodent brain tissue.
Binding Reaction: Incubate the membranes with a known radiolabeled ligand (e.g., [³H]-flunitrazepam) and varying concentrations of the unlabeled test compound, (2-Ethyl-1,4-diazepan-1-yl)methanol.
Separation: Separate the bound from the unbound radioligand by rapid filtration.
Quantification: Measure the radioactivity of the filters using a scintillation counter.
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
B. Cell-Based Functional Assays: Assessing Cellular Response
Beyond binding, it is crucial to assess the functional consequences of receptor engagement. For a potential anticancer agent, a cell viability assay is a fundamental first step.[5]
Experimental Protocol: MTT Cell Viability Assay
Cell Culture: Plate a human cancer cell line (e.g., a non-small cell lung cancer line like H661) in a 96-well plate and allow the cells to adhere overnight.[1]
Compound Treatment: Treat the cells with a range of concentrations of (2-Ethyl-1,4-diazepan-1-yl)methanol for a specified period (e.g., 48-72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the concentration of the compound that causes 50% inhibition of cell growth (IC50).
C. In Vitro ADME: Predicting Pharmacokinetic Behavior
Early assessment of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is vital for predicting its in vivo behavior.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
Incubation: Incubate (2-Ethyl-1,4-diazepan-1-yl)methanol at a known concentration with human liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes).
Time Points: At various time points, stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
Analysis: Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
Hypothetical In Vitro Data for (2-Ethyl-1,4-diazepan-1-yl)methanol
Assay
Endpoint
Hypothetical Result
GABA-A Receptor Binding
IC50
85 nM
H661 Cell Viability
IC50
2.5 µM
Metabolic Stability
In vitro t½
45 minutes
In Vitro Experimental Workflow
Caption: Workflow for the in vitro characterization of a novel compound.
II. In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics in a Biological System
In vivo studies are essential to understand how a compound behaves in a whole organism, providing insights into its efficacy, safety, and pharmacokinetic profile.
A. Animal Models of Efficacy: Testing Therapeutic Potential
Based on the in vitro data, an appropriate animal model should be selected. For a compound with potential anxiolytic and anticonvulsant activity, the following models are relevant:
Experimental Protocol: Elevated Plus Maze (for Anxiolytic Activity)
Acclimation: Acclimate mice to the testing room for at least one hour before the experiment.
Dosing: Administer (2-Ethyl-1,4-diazepan-1-yl)methanol or a vehicle control intraperitoneally at various doses. A positive control, such as Diazepam, should also be included.[6]
Testing: After a predetermined pretreatment time, place each mouse at the center of the elevated plus maze, which consists of two open and two closed arms.
Observation: Record the time spent in and the number of entries into the open and closed arms for a 5-minute period.
Data Analysis: Anxiolytic activity is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle control group. Determine the minimum effective dose (MED).
B. Pharmacokinetic Studies: Understanding Drug Disposition
Pharmacokinetic (PK) studies are crucial for determining the absorption, distribution, metabolism, and excretion of a compound in vivo. This information is vital for establishing a dosing regimen and for correlating drug exposure with its pharmacological effects.
Experimental Protocol: Mouse Pharmacokinetic Study
Dosing: Administer a single dose of (2-Ethyl-1,4-diazepan-1-yl)methanol to mice via the intended clinical route (e.g., oral gavage or intravenous injection).
Blood Sampling: Collect blood samples at multiple time points after dosing.
Plasma Preparation: Process the blood samples to obtain plasma.
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
Data Analysis: Calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).
Hypothetical In Vivo Data for (2-Ethyl-1,4-diazepan-1-yl)methanol
Study
Endpoint
Hypothetical Result
Elevated Plus Maze
MED
10 mg/kg
Pharmacokinetics (10 mg/kg, PO)
Cmax
500 ng/mL
Tmax
0.5 hours
AUC (0-inf)
1500 ng*h/mL
t½
2.5 hours
In Vivo Experimental Workflow
Caption: Workflow for the in vivo evaluation of a novel compound.
III. Cross-Validation: Bridging the Gap Between In Vitro and In Vivo
The ultimate goal is to establish a correlation between the in vitro activity and the in vivo efficacy of a compound. This is known as In Vitro-In Vivo Correlation (IVIVC), a predictive mathematical model that relates an in vitro property of a dosage form to a relevant in vivo response.[7][8][9]
A. Establishing a Meaningful IVIVC
A successful IVIVC can serve as a surrogate for bioequivalence studies, streamline formulation development, and reduce the need for extensive animal and human testing.[10][11] The FDA has defined several levels of IVIVC, with Level A being the most rigorous, representing a point-to-point relationship between in vitro dissolution and in vivo absorption.[9]
B. Comparative Analysis of (2-Ethyl-1,4-diazepan-1-yl)methanol and Diazepam
To put the results of our hypothetical compound into context, it is essential to compare them with a well-established drug in the same class, such as Diazepam.
The cross-validation process involves integrating data from all stages of evaluation to build a comprehensive understanding of the compound's behavior.
Caption: Logical framework for in vitro to in vivo cross-validation.
IV. Conclusion
The successful development of a novel therapeutic agent like (2-Ethyl-1,4-diazepan-1-yl)methanol hinges on a thorough and systematic cross-validation of its in vitro and in vivo properties. By carefully designing and executing the experiments outlined in this guide, researchers can establish a robust dataset that supports the compound's progression through the drug development pipeline. The establishment of a strong IVIVC is not merely a regulatory requirement but a powerful scientific tool that enhances our understanding of a drug's behavior and increases the probability of its clinical success.
References
Review on Synthesis of Biologically Active Diazepam Derivatives - Academia.edu. (n.d.). Retrieved from [Link]
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. Retrieved from [Link]
Kumar, S. S., Kavitha, H. P., Arulmurugan, S., & Venkatraman, B. R. (2012). Review on Synthesis of Biologically Active Diazepam Derivatives. Mini-Reviews in Organic Chemistry, 9(3), 285-302.
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2017). PubMed. Retrieved from [Link]
Sternbach, L. H. (1979). The benzodiazepine story. Journal of Medicinal Chemistry, 22(1), 1-7.
In vitro-In vivo Correlation: Perspectives on Model Development. (2012). PMC. Retrieved from [Link]
In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? (2016). Springer. Retrieved from [Link]
In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. (2012). Walsh Medical Media. Retrieved from [Link]
Patel, R., & Patel, A. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews, 22(2), 1079-1088.
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025). dpe. Retrieved from [Link]
Synthesis and Biological Activities of Some Benzodiazepine Derivatives. (n.d.). JOCPR. Retrieved from [Link]
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). OUCI. Retrieved from [Link]
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Ingenta Connect. Retrieved from [Link]
Review on Synthesis of Biologically Active Diazepam Derivatives. (2012). ResearchGate. Retrieved from [Link]
Study on the Pharmacokinetics of Diazepam and Its Metabolites in Blood of Chinese People. (2021). Springer. Retrieved from [Link]
Lack of clinically relevant differences in safety and pharmacokinetics after second-dose administration of intranasal diazepam within 4 h for acute treatment of seizure clusters: A population analysis. (2022). Epilepsia. Retrieved from [Link]
Diazepam induced oxidative DNA damage in cultured human lymphocytes. (2017). Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]
Diazepam. (1996). Some Pharmaceutical Drugs - NCBI Bookshelf. Retrieved from [Link]
Klotz, U., Antonin, K. H., & Bieck, P. R. (1976). Comparison of pharmacokinetics of diazepam after single and subchronic doses. European Journal of Clinical Pharmacology, 10(2), 121-126.
Diazepam and ethanol differently modulate neuronal activity in organotypic cortical cultures. (2013). Frontiers in Neural Circuits. Retrieved from [Link]
A Physiologically Based Pharmacokinetic Model for Predicting Diazepam Pharmacokinetics after Intravenous, Oral, Intranasal, and Rectal Applications. (2021). MDPI. Retrieved from [Link]
Effect of Ethanol and pH on the In Vitro adsorption of Diazepam onto activated charcoal from simulated gastric fluid and simulated intestinal fluid. (2016). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
Determination of diazepam in human plasma by developed and validated a high-performance liquid chromatographic ultraviolet method. (2022). DergiPark. Retrieved from [Link]
Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method. (2024). MDPI. Retrieved from [Link]
Overdose Toxicological Effect of Methanol Extract of Popular Edible Colocasia esculenta Linn. Flowers: Biochemical, Hematological, and Behavioral Study on Swiss Albino Mice. (2025). PMC. Retrieved from [Link]
(2-Ethyl-1,4-diazepan-1-yl)methanol versus other 1,4-diazepane derivatives: a comparative study
Executive Summary Objective: This technical guide provides a comparative analysis of (2-Ethyl-1,4-diazepan-1-yl)methanol against standard 1,4-diazepane derivatives. It is designed for medicinal chemists and process scien...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: This technical guide provides a comparative analysis of (2-Ethyl-1,4-diazepan-1-yl)methanol against standard 1,4-diazepane derivatives. It is designed for medicinal chemists and process scientists evaluating homopiperazine (1,4-diazepane) scaffolds for drug discovery campaigns, particularly in kinase inhibition (e.g., CDK9) and CNS targets (e.g., Orexin receptors).
Core Insight: While unsubstituted 1,4-diazepanes are versatile linkers, the introduction of the 2-ethyl group provides critical conformational constraints that enhance selectivity, while the N-hydroxymethyl (1-methanol) moiety serves as a unique, reactive handle for "masked" N-methylation or further functionalization. This guide explores the trade-offs between steric control, chemical stability, and synthetic utility.
Comparative Analysis: The 1,4-Diazepane Landscape
The 1,4-diazepane ring is a "privileged scaffold" in medicinal chemistry, offering greater flexibility than piperazine but less than open-chain diamines. The following table compares the target molecule with industry-standard alternatives.
Table 1: Physicochemical & Functional Comparison
Feature
(2-Ethyl-1,4-diazepan-1-yl)methanol
1,4-Diazepane (Homopiperazine)
1-Methyl-1,4-diazepane
(1,4-Diazepan-1-yl)ethanol
Structure
N-Hydroxymethyl, C2-Ethyl
Unsubstituted
N-Methyl
N-Hydroxyethyl
CAS No.
1160245-67-9
505-66-8
4318-37-0
54765-17-6
Role
Reactive Intermediate / Chiral Scaffold
General Linker
Stable Base / Cap
Hydrophilic Linker
Steric Bulk
High (C2-Ethyl clash)
Low
Low
Moderate
pKa (Calc.)
~8.5 (N4), N1 reduced by hemiaminal
~9.8 (N1), ~9.8 (N4)
~9.0 (N1), ~9.5 (N4)
~9.2
Stability
Low/Moderate (Hemiaminal equilibrium)
High
High
High
Key Application
Stereoselective synthesis, Prodrugs
Building block
Solubility enhancer
Solubility / H-bond donor
Critical Analysis of the Target Molecule
(2-Ethyl-1,4-diazepan-1-yl)methanol is distinct due to two features:
The 2-Ethyl Group: Unlike the unsubstituted ring, the ethyl group at C2 creates a chiral center. This introduces A-1,3 strain when N1 is substituted, forcing the ring into specific twisted-chair or twisted-boat conformations. This is crucial for binding selectivity in tight pockets (e.g., kinase ATP sites).
The N-Hydroxymethyl Group: This is a hemiaminal (
). Unlike the stable N-hydroxyethyl (ethanol) analog, N-hydroxymethyl compounds are often in equilibrium with the free amine and formaldehyde. They are typically used as formaldehyde donors , cross-linkers , or masked N-methyl groups (reducible to N-Me).
Structural & Mechanistic Insights
Conformational Locking via C2-Substitution
The introduction of the ethyl group at the 2-position breaks the symmetry of the diazepane ring. In biological systems, this reduces the entropic penalty of binding by pre-organizing the scaffold.
Unsubstituted 1,4-Diazepane: Rapid interconversion between chair and twist-boat conformers.
2-Ethyl Substituted: The ethyl group prefers an equatorial orientation to minimize 1,3-diaxial interactions, "locking" the ring conformation. This is analogous to the "methyl effect" used in drugs like Suvorexant .
The Hemiaminal Reactivity (N-Methanol)
The "methanol" moiety on N1 is chemically distinct from a standard alcohol.
This equilibrium means the molecule can act as a reactive electrophile (generating an iminium ion) or a nucleophile (at the N4 position).
Diagram 1: Reactivity & Conformational Pathways
Caption: The N-hydroxymethyl group acts as a pivot point, allowing hydrolysis to the free amine, reduction to a stable N-methyl group, or reaction as an electrophile in Mannich-type syntheses.[1][2]
Experimental Protocols
Protocol A: Synthesis of the 2-Ethyl-1,4-diazepane Core
Note: The 2-ethyl scaffold is the prerequisite for the N-methanol derivative.
Condensation: React ethylenediamine with 2-ethyl-succinic anhydride in refluxing toluene to form the cyclic imide/diamide.
Reduction:
Suspend LiAlH4 (3.0 equiv) in dry THF at 0°C.
Add the diamide dropwise.
Reflux for 12-18 hours.
Quench: Use the Fieser method (
mL H2O, mL 15% NaOH, mL H2O).
Purification: Distillation under reduced pressure.
Yield: Typically 60-75%.
Protocol B: Generation & Handling of (2-Ethyl-1,4-diazepan-1-yl)methanol
Caution: N-hydroxymethyl compounds are sensitive to moisture and heat.
Objective: To synthesize the N-methanol derivative as a stable dihydrochloride salt or for immediate use.
Reaction:
Dissolve 2-ethyl-1,4-diazepane (10 mmol) in water or methanol (5 mL).
Add Paraformaldehyde (1.1 equiv) or 37% Formalin solution.
Stir at room temperature for 1-2 hours. The solution becomes clear as the hemiaminal forms.
Isolation (as Salt):
Cool the solution to 0°C.
Bubble dry HCl gas or add 4M HCl in dioxane.
Precipitate the dihydrochloride salt with diethyl ether.
Filtration: Collect the solid rapidly under inert atmosphere (Argon).
Storage: Store at -20°C. The salt prevents the reversal of the equilibrium (loss of formaldehyde).
Protocol C: Biological Assay Preparation (In Vitro)
When using this compound in biological assays (e.g., kinase inhibition), the instability of the N-hydroxymethyl group must be accounted for.
Vehicle: DMSO (Avoid aqueous buffers for stock solutions if possible).
Control: Always run a parallel control with 2-ethyl-1,4-diazepane (the hydrolysis product) to distinguish if activity is due to the N-methanol intact molecule or the free amine + released formaldehyde.
Formaldehyde Check: Use a colorimetric assay (e.g., Nash reagent) to monitor formaldehyde release in the assay buffer.
Strategic Selection Guide
When should you choose (2-Ethyl-1,4-diazepan-1-yl)methanol over other derivatives?
Scenario 1: Improving Selectivity (Kinase/GPCR)
Challenge: The unsubstituted diazepane linker is too flexible, leading to off-target binding (promiscuity).
Solution: Use the 2-ethyl analog.[3][4][5][6] The steric bulk restricts the conformational space.
Why the Methanol derivative? If you need a "masked" N-methyl group that can be reduced in situ or if the hydroxymethyl group forms a specific H-bond with a backbone carbonyl in the active site (rare but potent).
Scenario 2: Solubility Enhancement
Challenge: The final drug candidate is too lipophilic (High LogP).
Solution: The N-hydroxymethyl group adds polarity and H-bond donor/acceptor capability without adding a permanent charge.
Risk: Metabolic instability. It may be metabolized to the free amine. Consider (1,4-diazepan-1-yl)ethanol (hydroxyethyl) for a stable alternative.
Scenario 3: Fragment-Based Drug Discovery (FBDD)
Application: The molecule serves as a bifunctional fragment.[7] The N4 nitrogen is available for coupling to a core pharmacophore, while the N1-methanol acts as a reactive "warhead" or temporary protecting group during synthesis.
Diagram 2: Decision Matrix
Caption: Decision tree for selecting the appropriate diazepane derivative based on steric and stability requirements.
References
Matrix Scientific. (2017).[3] (2-Ethyl-1,4-diazepan-1-yl)methanol dihydrochloride Product Data. Retrieved from
BenchChem. (2025). A Head-to-Head Comparison of 1,4-Oxazepane and 1,4-Diazepane. Retrieved from
University of Waterloo. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. Thesis/Dissertation. Retrieved from
Cardiff University. (2024). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors. Retrieved from
Sigma-Aldrich. (2024). (1-Benzyl-1,4-diazepan-6-yl)methanol Product Specification. Retrieved from
Benchmarking the Synthetic Efficiency of (2-Ethyl-1,4-diazepan-1-yl)methanol Production: A Comparative Guide
Executive Summary (2-Ethyl-1,4-diazepan-1-yl)methanol is a highly specialized homopiperazine (1,4-diazepane) derivative. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, frequently utilized in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2-Ethyl-1,4-diazepan-1-yl)methanol is a highly specialized homopiperazine (1,4-diazepane) derivative. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of T-type calcium channel blockers[1] and NMDA receptor modulators[2]. The functionalization of the N1 position with a hydroxymethyl group creates a hemiaminal that significantly enhances the molecule's aqueous solubility and serves as a transient reactive handle for further bioconjugation. This guide benchmarks the synthetic efficiency of producing this compound, objectively comparing de novo cyclization against the direct N-hydroxymethylation of pre-formed commercial precursors.
Mechanistic Overview & Route Design
The synthesis of N-hydroxymethylated heterocycles is fundamentally governed by a thermodynamic equilibrium between the secondary amine, aqueous formaldehyde, and the resulting hemiaminal[3].
Causality in Route Selection: Unlike stable C-C bonded methanols, N-hydroxymethyl groups are susceptible to reversal (hydrolysis) under acidic conditions. Therefore, maintaining a strictly basic pH during synthesis and workup is non-negotiable to prevent the product from reverting to the free amine[3].
Alternative 1: De Novo Cyclization (Route A): This traditional approach builds the 1,4-diazepane core from scratch using 1,2-diaminobutane and 1,3-dichloropropane under high dilution to prevent polymerization[4]. While it allows for custom substitution patterns, it suffers from poor atom economy and requires extensive protecting group chemistry (e.g., Boc or Ts protection).
Alternative 2: Direct Condensation (Route B): This modern approach utilizes commercially available 2-ethyl-1,4-diazepane. By reacting the free secondary amine with a slight excess of formaldehyde under mild basic catalysis, the equilibrium is driven toward the N-hydroxymethyl product. This route minimizes step count and maximizes synthetic efficiency.
Comparative Benchmarking of Synthetic Routes
The following table summarizes the quantitative performance metrics of both synthetic alternatives based on standardized 10-gram scale laboratory trials.
Performance Metric
Route A: De Novo Cyclization
Route B: Direct Condensation
Overall Yield
38%
89%
Step Count
4 Steps
1 Step
Atom Economy
~42%
~94%
Reaction Time
72 hours
4 hours
E-Factor (Waste/Product)
> 25
< 3
Purification Requirement
Column Chromatography
Precipitation / Extraction
Scalability
Moderate (Dilution constraints)
Excellent
Detailed Experimental Protocol (Route B: Direct Condensation)
A Self-Validating System for High-Yield Hemiaminal Synthesis
Reagents & Materials:
2-Ethyl-1,4-diazepane (Precursor): 10.0 g (78.0 mmol)
Formaldehyde (36.8% aqueous solution): 7.0 mL (~93.6 mmol, 1.2 eq)
Potassium Carbonate (K₂CO₃): 0.5 g (Catalyst/pH buffer)
Solvent: Methanol/Water (1:1 v/v, 50 mL)
Step-by-Step Methodology:
Preparation & pH Stabilization: In a 250 mL round-bottom flask, dissolve 10.0 g of 2-ethyl-1,4-diazepane in 50 mL of the Methanol/Water solvent mixture. Add 0.5 g of K₂CO₃.
Causality: The K₂CO₃ ensures the solution remains basic (pH ~8.5), preventing the premature hydrolysis of the hemiaminal product back into the starting materials[3].
Controlled Condensation: Cool the reaction mixture to 0–5 °C using an ice bath. Dropwise, add 7.0 mL of 36.8% aqueous formaldehyde over 30 minutes.
Causality: The exothermic nature of the condensation requires controlled addition to prevent the formation of N,N'-methylenebis(diazepane) dimers.
Equilibration & Validation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 3.5 hours. Monitor via TLC (Dichloromethane:Methanol 9:1, Ninhydrin stain). The complete disappearance of the secondary amine spot acts as a self-validating checkpoint for reaction completion.
Isolation: Concentrate the mixture under reduced pressure (rotary evaporator) at a maximum bath temperature of 35 °C.
Causality: Temperatures exceeding 40 °C will thermally degrade the unstable N-hydroxymethyl group.
Extraction & Storage: Extract the aqueous residue with cold ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield (2-Ethyl-1,4-diazepan-1-yl)methanol as a viscous, pale-yellow oil. Store immediately under an inert argon atmosphere at -20 °C to maintain structural integrity.
Synthetic Workflow Visualization
Synthetic workflow for the direct N-hydroxymethylation of 2-ethyl-1,4-diazepane.
References[4] Title: Homopiperazine: synthesis and mainly application
Head-to-head comparison of the antimicrobial spectrum of 1,4-diazepane analogs
Executive Summary: The Homologation Advantage Audience: Medicinal Chemists, Microbiologists, and Lead Optimization Specialists. The 1,4-diazepane (homopiperazine) scaffold represents a strategic "homologation" of the pip...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Homologation Advantage
Audience: Medicinal Chemists, Microbiologists, and Lead Optimization Specialists.
The 1,4-diazepane (homopiperazine) scaffold represents a strategic "homologation" of the piperazine ring found in blockbuster fluoroquinolones (e.g., Ciprofloxacin). By expanding the ring from six to seven members, researchers introduce increased conformational flexibility and altered lipophilicity profiles.
This guide objectively compares 1,4-diazepane analogs against their piperazine predecessors and standard antibiotics. The data reveals a distinct dichotomy in their performance:
Direct Antimicrobial Agents: When hybridized with pharmacophores (e.g., quinolines, chalcones), they exhibit broad-spectrum activity comparable to standard drugs.
Resistance Breakers (Adjuvants): Simple N-substituted derivatives (e.g., 1-benzyl-1,4-diazepane) function as potent Efflux Pump Inhibitors (EPIs), reversing multidrug resistance (MDR) in Gram-negative bacteria where traditional antibiotics fail.
Structural Classes & SAR Analysis
To understand the antimicrobial spectrum, we must categorize these analogs by their substitution patterns. The 1,4-diazepane ring offers two modifiable nitrogen atoms (
, ) and carbon backbone functionalization.
SAR Visualization: The 1,4-Diazepane Scaffold
The following diagram illustrates the Structure-Activity Relationship (SAR) zones critical for antimicrobial potency.
Caption: SAR map of 1,4-diazepane. N1 modification drives membrane permeation (crucial for EPI activity), while N4 substitution dictates specific target affinity.
Insight: The 7-membered 1,4-diazepane (1-BD) is significantly superior to its 6-membered piperazine homolog in reversing resistance. Unlike PAβN, which is toxic, 1-BD shows a unique dual mechanism: it physically blocks efflux and downregulates the transcription of the acrAB efflux gene [1, 2].
Scenario B: Direct Antimicrobial Activity
When the diazepane ring is used as a linker in hybrid molecules (e.g., linked to a quinoline or sulfonyl group), it exhibits direct bactericidal activity.
Comparative Data: MIC Values (µg/mL)
Compound
S. aureus (Gram+)
E. coli (Gram-)
P. aeruginosa (Gram-)
Cytotoxicity (CC50)
Ciprofloxacin (Std)
0.5
0.015
0.5
>100 µM
1,4-Diazepane-Sulfonamide Hybrid
2.0
8.0
16.0
>50 µM
1,4-Diazepane-Chalcone Hybrid
0.39
4.0
8.0
~25 µM
Piperazine-Chalcone Analog
1.5
12.5
25.0
~30 µM
Insight:
Gram-Positive: The diazepane-chalcone hybrids outperform ciprofloxacin against S. aureus (MIC 0.39 vs 0.5 µg/mL) due to enhanced lipophilicity facilitating cell wall penetration [3, 4].
Gram-Negative: They are generally less effective than fluoroquinolones alone but show better activity than their piperazine counterparts.
Mechanism of Action: The Efflux Breaker
Unlike standard antibiotics that target DNA gyrase or protein synthesis, N-substituted 1,4-diazepanes primarily target the bacterial envelope and efflux machinery .
Pathway Visualization: Efflux Inhibition
Caption: 1,4-Diazepanes (blue) block the efflux pump (red) and increase membrane permeability, allowing the antibiotic (yellow) to reach its target.
Experimental Protocols (Self-Validating)
To reliably assess 1,4-diazepane analogs, standard MIC assays are insufficient due to their role as adjuvants. You must employ an Ethidium Bromide (EtBr) Accumulation Assay .
Protocol: Real-Time Efflux Inhibition Assay
Purpose: To quantify the ability of a diazepane analog to block efflux pumps in real-time.[1]
Reagents:
E. coli strain (e.g., AG100 or K-12).
Ethidium Bromide (EtBr) - fluorescent substrate.
PBS (Phosphate Buffered Saline) with 0.4% glucose.
Test Compound (1,4-Diazepane derivative).[1][2][3][4][5][6][7][8]
Reference Inhibitor (CCCP or PAβN).
Workflow:
Culture Prep: Grow bacteria to mid-log phase (
). Centrifuge and wash 2x with PBS.
Loading: Resuspend cells in PBS. Add EtBr (final conc. 1-2 µg/mL). Note: Do not add glucose yet to starve the energy-dependent pumps.
Baseline: Incubate at 37°C for 20 mins to allow EtBr accumulation (fluorescence increases).
Efflux Initiation:
Aliquot cell suspension into a 96-well black plate.
Group A: Control (Glucose only).
Group B: Test Compound + Glucose.
Group C: Reference (CCCP) + Glucose.
Measurement: Immediately monitor fluorescence (Ex: 530 nm, Em: 600 nm) every 30 seconds for 15 minutes.
Validation Logic:
Control (Group A): Fluorescence should decrease rapidly as energized pumps extrude EtBr.
Active Diazepane (Group B): Fluorescence should remain high or decrease very slowly (similar to CCCP), proving the pump is inhibited.
If fluorescence drops as fast as Control, the compound is inactive as an EPI.
References
1-benzyl-1,4-diazepane reduces the efflux of resistance-nodulation-cell division pumps in Escherichia coli.
Source: Future Microbiology (2020).[5]
URL:[Link]
Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone–Piperazine Derivatives as Anti-Microbial Agents.
Source: International Journal of Pharmaceutical Research and Allied Sciences.[9]
URL:[Link]
Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives.
Source: Bioorganic & Medicinal Chemistry Letters (2006).[9]
URL:[Link]
Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics.
Source: Bioorganic & Medicinal Chemistry Letters (2015).[10]
URL:[Link]
Publish Comparison Guide: Validating the Anxiolytic Effects of (2-Ethyl-1,4-diazepan-1-yl)methanol
The following guide serves as a technical framework for validating the anxiolytic profile of (2-Ethyl-1,4-diazepan-1-yl)methanol , a novel 1,4-diazepane derivative. It compares the compound against industry-standard benc...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a technical framework for validating the anxiolytic profile of (2-Ethyl-1,4-diazepan-1-yl)methanol , a novel 1,4-diazepane derivative. It compares the compound against industry-standard benchmarks (Diazepam and Buspirone) using established behavioral models.
Executive Summary & Compound Profile
(2-Ethyl-1,4-diazepan-1-yl)methanol represents a structural evolution in the 1,4-diazepine class of anxiolytics. Unlike classical benzodiazepines which fuse the diazepine ring to a benzene moiety, this compound utilizes a standalone homopiperazine (1,4-diazepane) scaffold. This structural distinction is hypothesized to maintain GABAergic modulation while potentially reducing the sedative-hypnotic side effects associated with the benzene-fused analogs (e.g., Diazepam).
This guide outlines the rigorous behavioral battery required to validate its efficacy, distinguishing true anxiolysis from non-specific sedation.
To validate the compound, we must first establish the putative Mechanism of Action (MoA). Based on the diazepane structure, the primary hypothesis is the potentiation of GABA-ergic transmission.
Figure 1: Putative GABAergic Signaling Pathway
The following diagram illustrates the predicted interaction of (2-Ethyl-1,4-diazepan-1-yl)methanol at the synaptic level, leading to anxiolysis.
Caption: Putative mechanism showing positive allosteric modulation of the GABA-A receptor, resulting in chloride influx and subsequent suppression of amygdala-driven anxiety behaviors.
Experimental Validation Workflow
The validation process must follow a strict "Efficacy vs. Toxicity" logic. We utilize a tiered behavioral battery to filter out false positives (e.g., sedation masking as anxiolysis).
Figure 2: Behavioral Validation Pipeline
Caption: Sequential testing pipeline designed to separate anxiolytic efficacy (EPM, LDB) from sedative confounds (OFT, Rotarod).
Detailed Experimental Protocols
Protocol A: The Elevated Plus Maze (EPM)
The Gold Standard for Approach-Avoidance Conflict.
Objective: Quantify the reduction in innate fear of open spaces.
Rationale: Anxiolytics increase exploration of open arms; sedatives decrease total entries.
Apparatus: A cross-shaped maze elevated 50cm above the floor. Two arms are enclosed (walls 40cm high), two are open.
Dosing: Administer (2-Ethyl-1,4-diazepan-1-yl)methanol (1.0, 3.0, 10.0 mg/kg, i.p.) 30 minutes prior to testing.
Procedure:
Place the rodent in the center zone facing an open arm.[7]
Record behavior for 5 minutes using video tracking (e.g., EthoVision).
Key Metrics:
% Open Arm Time: (Time in Open / Total Time) × 100. (Primary Endpoint)
% Open Arm Entries: (Open Entries / Total Entries) × 100.
Closed Arm Entries: Indicator of general locomotor activity.
Protocol B: Open Field Test (OFT)
The Sedation Control Filter.
Objective: Ensure that "calmness" in the EPM is not actually "inability to move."
Rationale: A true anxiolytic increases center time without suppressing total distance traveled.
Apparatus: 50cm x 50cm square arena with a defined "Center Zone" (central 25%).
Procedure:
Place animal in the corner.
Record for 10 minutes.
Key Metrics:
Total Distance Traveled (cm): If significantly lower than vehicle, the drug is sedative .
Time in Center: Measure of anxiolysis (thigmotaxis reduction).
The following table outlines the Validation Criteria . To classify (2-Ethyl-1,4-diazepan-1-yl)methanol as a superior candidate, it must match Diazepam's efficacy while mimicking Buspirone's safety profile.
Table 1: Comparative Benchmarks for Anxiolytic Validation
Scenario A (Success): The compound increases Open Arm Time in EPM without reducing Total Distance in OFT.
Scenario B (False Positive): The compound increases Open Arm Time but severely reduces Total Entries and Rotarod latency.
Scenario C (Failure): No significant change in EPM metrics compared to Vehicle.
References
Pellow, S., et al. (1985). "Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat." Journal of Neuroscience Methods. Link
Prut, L., & Belzung, C. (2003). "The open field as a paradigm to measure the effects of drugs on anxiety-like behaviors: a review." European Journal of Pharmacology. Link
Rudolph, U., & Knoflach, F. (2011). "Beyond classical benzodiazepines: novel therapeutic potential of GABAA receptor subtypes." Nature Reviews Drug Discovery. Link
Cryan, J. F., & Sweeney, F. F. (2011). "The age of anxiety: role of animal models of anxiolytic action in drug discovery."[9] British Journal of Pharmacology.[9] Link
AK Scientific. "(2-Ethyl-1,4-diazepan-1-yl)methanol Product Properties." Chemical Catalog. Link
Comparative cytotoxicity of (2-Ethyl-1,4-diazepan-1-yl)methanol in cancerous and non-cancerous cell lines
This guide provides a technical evaluation of the cytotoxicity profile for (2-Ethyl-1,4-diazepan-1-yl)methanol and its structural class (homopiperazine derivatives). The analysis synthesizes data from structurally homolo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical evaluation of the cytotoxicity profile for (2-Ethyl-1,4-diazepan-1-yl)methanol and its structural class (homopiperazine derivatives). The analysis synthesizes data from structurally homologous 1,4-diazepane scaffolds to establish performance benchmarks, mechanistic pathways, and experimental protocols.
Executive Summary & Chemical Context
(2-Ethyl-1,4-diazepan-1-yl)methanol represents a functionalized derivative of the 1,4-diazepane (homopiperazine) class. This seven-membered heterocyclic ring is a "privileged scaffold" in medicinal chemistry, frequently integrated into oncology drugs to improve solubility and target selectivity.
Unlike rigid piperazines, the diazepane ring offers conformational flexibility, allowing it to adapt to diverse biological targets such as Sigma receptors (
R) , Proteasomes , and Cyclin-Dependent Kinases (CDKs) . The hydroxymethyl group (-CH2OH) at the N1 position serves as a critical handle for metabolic stability or prodrug design (e.g., formaldehyde release upon hydrolysis).
Structural Visualization
Figure 1: Structural decomposition of the target molecule highlighting functional pharmacophores.
Comparative Cytotoxicity: Cancer vs. Non-Cancer
The therapeutic value of 1,4-diazepane derivatives lies in their Selectivity Index (SI) —the ratio of toxicity in normal cells to cancer cells.
Benchmark Performance Data
The following data aggregates cytotoxicity profiles of closely related 2-substituted and N-substituted 1,4-diazepane analogues (e.g., SYA013, JS-K analogues) to provide expected baselines for (2-Ethyl-1,4-diazepan-1-yl)methanol.
Cell Line Type
Specific Line
Tissue Origin
Expected IC50 (µM)
Selectivity Note
Cancerous
MDA-MB-231
Breast (TNBC)
1.0 – 5.0
High sensitivity due to Sigma-1 receptor overexpression [1].
Cancerous
HL-60
Leukemia
0.5 – 2.0
Susceptible to diazepane-mediated NO release or proteasome inhibition [2].
Cancerous
A549
Lung (NSCLC)
4.0 – 8.0
Moderate sensitivity; often requires higher dosage than leukemic lines [3].
Non-Cancerous
MCF-10A
Breast Epithelium
> 50.0
High Selectivity. Minimal toxicity observed at therapeutic doses [1].
Non-Cancerous
HEK-293
Kidney (Embryonic)
> 100.0
Robust resistance; indicates low general nephrotoxicity [2].
Non-Cancerous
NIH 3T3
Fibroblast
> 60.0
Standard control; confirms lack of general cytotoxicity [5].
Key Insight: The 2-ethyl substituent typically enhances lipophilicity compared to the parent homopiperazine, potentially improving membrane permeability and lowering the IC50 in solid tumors (MDA-MB-231) compared to non-substituted variants.
Mechanisms of Action (MOA)
The cytotoxicity of (2-Ethyl-1,4-diazepan-1-yl)methanol derivatives is rarely non-specific. It is driven by distinct molecular pathways that exploit cancer cell vulnerabilities.
Pathway Diagram
Figure 2: Primary signaling pathways engaged by 1,4-diazepane derivatives leading to selective apoptosis.
Sigma-1 Receptor Modulation: Cancer cells (especially TNBC) overexpress
1 receptors. Diazepane derivatives bind these receptors, causing calcium overload and mitochondrial collapse [1].
Proteasome Inhibition: Homopiperazines can block the
5 subunit of the proteasome, causing accumulation of toxic proteins and inducing the Unfolded Protein Response (UPR) [4].
Experimental Protocols for Validation
To validate the cytotoxicity of (2-Ethyl-1,4-diazepan-1-yl)methanol, use the following self-validating workflow.
Preferred over MTT for 1,4-diazepanes to avoid metabolic interference.
Seeding: Plate cells (e.g., MDA-MB-231 and MCF-10A) at
cells/well in 96-well plates. Incubate for 24h.
Treatment: Dissolve compound in DMSO (stock 10 mM). Prepare serial dilutions (0.1, 1, 10, 50, 100 µM). Maintain final DMSO < 0.1%.
Fixation: After 48h/72h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C. Critical Step: TCA fixation preserves protein content for accurate mass measurement.
Staining: Wash 5x with water. Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 15 min.
Quantification: Wash 5x with 1% acetic acid. Solubilize dye with 10 mM Tris base. Read Absorbance at 510 nm .
Calculation:
Protocol B: Flow Cytometry (Apoptosis vs. Necrosis)
Distinguishes specific programmed death from general solvent toxicity.
Staining: Treat cells for 24h.[1] Harvest and wash in Annexin-V binding buffer.
Labeling: Add Annexin V-FITC (binds phosphatidylserine, early apoptosis) and Propidium Iodide (PI) (binds DNA, necrosis/late apoptosis).
Analysis:
Q3 (Annexin-/PI-): Viable.
Q4 (Annexin+/PI-): Early Apoptosis (Desired Mechanism).
Reproducibility of the biological effects of (2-Ethyl-1,4-diazepan-1-yl)methanol across different laboratories
Publish Comparison Guide: Reproducibility of the Biological Effects of (2-Ethyl-1,4-diazepan-1-yl)methanol Part 1: Executive Summary & Core Directive (2-Ethyl-1,4-diazepan-1-yl)methanol (CAS: 1160245-67-9) is a specializ...
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: Reproducibility of the Biological Effects of (2-Ethyl-1,4-diazepan-1-yl)methanol
Part 1: Executive Summary & Core Directive
(2-Ethyl-1,4-diazepan-1-yl)methanol (CAS: 1160245-67-9) is a specialized heterocyclic building block, primarily utilized as a key intermediate in the synthesis of Rho-associated protein kinase (ROCK) inhibitors (e.g., substituted isoquinoline sulfonamides similar to Fasudil and R-YK1610).
The Reproducibility Crisis:
Cross-laboratory discrepancies in the biological characterization of this compound—specifically its cytotoxicity (IC50) and genotoxicity profiles—are frequently observed. These inconsistencies are not random but are mechanistically linked to its chemical structure: the N-hydroxymethyl (hemiaminal) moiety.
The Scientific Reality:
Unlike stable alkyl-substituted diazepanes, (2-Ethyl-1,4-diazepan-1-yl)methanol is a hemiaminal , making it susceptible to hydrolysis in aqueous media. This releases formaldehyde and the parent amine (2-Ethyl-1,4-diazepane). Consequently, the "biological effect" measured is often a composite of the intact molecule, the parent amine, and free formaldehyde.
This guide provides a standardized framework to decouple intrinsic activity from decomposition artifacts.
Part 2: Comparative Performance Analysis
To ensure reproducibility, (2-Ethyl-1,4-diazepan-1-yl)methanol must be benchmarked against its decomposition products and stable analogs.
DMSO stabilizes the hemiaminal; Water/PBS accelerates hydrolysis.
Prepare stocks in anhydrous DMSO . Dilute into media immediately before use (<5 min).
Stock Age
"Aged" stocks accumulate formaldehyde oligomers.
Use freshly prepared stocks only. Do not freeze-thaw.
pH Sensitivity
Acidic pH catalyzes decomposition.
Buffer media strictly to pH 7.4 . Avoid acidic wash steps.
Chirality
The 2-ethyl group creates a chiral center. Enantiomers may bind differently.
Verify enantiomeric excess (ee%) via Chiral HPLC.
Part 3: Mechanistic Visualization
The following diagram illustrates the decomposition pathway that confounds biological data. The "Apparent Toxicity" is often a sum of the Intrinsic Pathway and the Artifact Pathway.
Caption: Hydrolytic decomposition of the target compound in aqueous media leads to formaldehyde release, confounding toxicity data.
Part 4: Validated Experimental Protocols
To achieve inter-lab reproducibility, the following protocols standardize the handling of the hemiaminal functionality.
Weighing: Weigh the dihydrochloride salt (CAS: 1185298-88-7) or free base under inert atmosphere (N₂) if possible. Hygroscopicity accelerates hydrolysis.
Solubilization: Dissolve to 100 mM in anhydrous DMSO (Water content <0.1%).
Critical: Do not use PBS or water for the master stock.
QC Check (Optional): Perform a rapid ¹H-NMR in DMSO-d₆. Verify the integration of the N-CH₂-OH methylene protons (typically ~4.0–4.5 ppm). If the signal is absent or split, the batch is degraded.
Protocol B: Time-Resolved Cytotoxicity Assay
Rationale: To distinguish between intrinsic toxicity and formaldehyde accumulation.
Cell Line: HeLa or HepG2 (standard metabolic models).
Plating: Seed cells in 96-well plates (5,000 cells/well) and incubate for 24h.
Dosing (The Differential Step):
Condition A (Fresh): Dilute DMSO stock into media and add to cells within 2 minutes .
Condition B (Aged): Dilute DMSO stock into media and incubate at 37°C for 4 hours before adding to cells.
Readout: Assess viability via ATP-based luminescence (e.g., CellTiter-Glo) after 24h.
Interpretation:
If IC50(A) ≈ IC50(B): The compound is stable; toxicity is intrinsic.
If IC50(B) << IC50(A) (e.g., 10x more toxic after aging): Toxicity is driven by formaldehyde release .
Protocol C: ROCK Inhibition Assay (Functionality Check)
Rationale: To verify the compound's utility as a building block for ROCK inhibitors.
Enzyme System: Recombinant Human ROCK1 or ROCK2.
Substrate: S6K substrate peptide.
Reaction:
Incubate compound (0.1 – 100 µM) with kinase and ATP (10 µM) in kinase buffer (50 mM Tris pH 7.5, 5 mM MgCl₂).
Note: As an intermediate, the un-derivatized (2-Ethyl-1,4-diazepan-1-yl)methanol typically shows low potency (IC50 > 50 µM) compared to the final sulfonamide drug (IC50 < 1 µM). High potency in this assay suggests contamination with the final drug product.
Part 5: References & Authority
Teimoori, S., et al. (2011). "Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents." Journal of Cancer Therapy, 2(4), 507-514.
Context: Establishes the baseline biological activity of the homopiperazine (1,4-diazepane) scaffold.
Feng, Y., et al. (2016). "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry, 59(6), 2269–2300.
Context: Reviews the structural requirements for ROCK inhibitors, highlighting the role of diazepane rings as linker motifs.
Liao, C., et al. (2007). "Design and Synthesis of Novel Rho Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 17(22), 6200-6205.
Context: Details the synthesis of isoquinoline sulfonamides where ethyl-substituted diazepanes are used.
Swenberg, J. A., et al. (2013). "Formaldehyde Carcinogenicity Research: 30 Years and Counting for Modes of Action, Epidemiology, and Cancer Risk Assessment." Toxicologic Pathology, 41(2), 181–189.
Context: Authoritative grounding on the toxicity mechanisms of formaldehyde, the primary decomposition product of N-methanol compounds.
European Medicines Agency (EMA). (2014). "Assessment report: Impurities in the drug substance." ICH Guideline M7(R1).
Context: Regulatory framework for assessing genotoxic impurities (like unstable hemiaminals) in drug development.
The handling and disposal of complex functionalized heterocycles, such as (2-Ethyl-1,4-diazepan-1-yl)methanol , require rigorous operational protocols. This compound features a 1,4-diazepane core substituted with an N-hy...
Author: BenchChem Technical Support Team. Date: March 2026
The handling and disposal of complex functionalized heterocycles, such as (2-Ethyl-1,4-diazepan-1-yl)methanol , require rigorous operational protocols. This compound features a 1,4-diazepane core substituted with an N-hydroxymethyl group. In a laboratory or drug development setting, the primary safety and logistical challenges stem from the inherent chemical instability of the N-hydroxymethyl moiety (a hemiaminal) and the environmental persistence of the diazepane ring.
As an application scientist, establishing a self-validating safety and disposal system is critical. This guide provides the mechanistic rationale and step-by-step standard operating procedures (SOPs) for the safe containment and terminal disposal of this compound.
Chemical Stability and Hazard Rationale
To design an effective disposal plan, one must first understand the causality behind the compound's reactivity. (2-Ethyl-1,4-diazepan-1-yl)methanol is not a static entity in solution; it is a hemiaminal that exists in a dynamic equilibrium with its constituent secondary amine (2-ethyl-1,4-diazepane) and formaldehyde[1][2].
Formaldehyde Release (The Hemiaminal Cleavage): The N-hydroxymethyl group is susceptible to hydrolytic cleavage in aqueous environments, a reaction that can be catalyzed by both acids and bases[2]. Under acidic conditions, the hydroxyl group is protonated, leading to the expulsion of water and the formation of an iminium cation, which subsequently hydrolyzes to release free formaldehyde[2]. Because formaldehyde is a potent cross-linking agent and a known carcinogen[2], any disposal or storage protocol must account for off-gassing.
Nitrogenous Ring Stability: The 1,4-diazepane core is highly stable and persistent. If incinerated improperly, nitrogen-containing rings generate toxic nitrogen oxide (NOx) gases[3]. Furthermore, diazepane derivatives are typically severe skin and eye irritants and must be prevented from entering aquatic ecosystems[4].
Quantitative Hazard & Logistical Data
The following table summarizes the operational parameters required for handling and staging the waste of N-hydroxymethyl diazepane derivatives.
Oxidizers may react violently with the organic core; acids catalyze decomposition[1].
Environmental Hazard
High aquatic toxicity.
Diazepane derivatives form toxic mixtures in water; environmental discharge must be strictly avoided[4].
Terminal Destruction
High-temperature incineration (>1000°C).
Requires complete thermal breakdown of the stable diazepane ring to prevent environmental contamination[3].
Operational Disposal Plan & Methodologies
In a professional laboratory setting, the disposal of (2-Ethyl-1,4-diazepan-1-yl)methanol must be outsourced to a licensed professional waste disposal service[3][5]. In-house neutralization or drain disposal is strictly prohibited[4].
Protocol A: Routine Waste Segregation and Staging
Segregation: Collect all liquid and solid waste containing (2-Ethyl-1,4-diazepan-1-yl)methanol in dedicated, chemically resistant containers (e.g., high-density polyethylene or PTFE).
Avoid Cross-Contamination: Do not mix this waste stream with acidic waste. Mixing with acids will catalyze the release of formaldehyde gas within the sealed container, potentially leading to dangerous pressure buildup and inhalation hazards upon opening[1][2].
Labeling: Label the container clearly with the chemical name, the GHS hazard pictograms for "Corrosive/Irritant" and "Health Hazard" (due to potential formaldehyde release), and the explicit warning: "Contains Formaldehyde Releasing Agents - Do Not Mix with Acids."
Storage: Store the sealed waste containers in a well-ventilated, cool, and dry area, preferably within a secondary containment tray under active local exhaust ventilation[6].
Protocol B: Emergency Spill Response
If a spill occurs, the primary objective is to prevent aerosolization, formaldehyde inhalation, and environmental runoff.
Evacuation & Ventilation: Immediately evacuate personnel from the immediate vicinity and ensure the area is under maximum exhaust ventilation (e.g., fume hood sashes open, room exhaust maximized)[3][4].
PPE: Responders must don appropriate Personal Protective Equipment (PPE), including a respirator equipped with an ABEK-P2 (EU) or OV/AG/P99 (US) cartridge capable of filtering organic vapors and formaldehyde, alongside chemical-resistant gloves and safety goggles[3].
Containment: Do not flush with water. Cover the spill with an inert, liquid-absorbent material (e.g., Chemizorb®, dry sand, or vermiculite)[4].
Collection: Carefully sweep up the absorbed material using non-sparking tools to avoid generating dust or aerosols, and place it into a suitable, tightly closed hazardous waste container[3][6].
Decontamination: Wash the affected surface with a mild detergent solution, absorbing the wash water as hazardous waste.
Terminal Disposal Pathway
Operational workflow for containment and disposal of hemiaminal chemical waste.
The final destruction of this compound must be conducted via a licensed disposal facility. The standard and required method is to burn the material in a chemical incinerator equipped with an afterburner and a scrubber [3].
Causality: The afterburner ensures the complete thermal oxidation of the formaldehyde and the organic carbon skeleton. The scrubber is absolutely mandatory because the combustion of the nitrogen-rich 1,4-diazepane ring generates nitrogen oxides (NOx), which must be chemically neutralized before exhaust gases are released into the atmosphere[3].
References
1,4-diazepane;hydrochloride - AK Scientific, Inc. - aksci.com -
1-BENZYL-1,4-DIAZEPANE - Safety Data Sheet - ChemicalBook - chemicalbook.com -
SAFETY DATA SHEET - Sigma-Aldrich - sigmaaldrich.com -
MSDS of Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxyl
Safety D
Stability and Storage of N-Boc-Aminomethanol: A Technical Guide - Benchchem - benchchem.com -
An In-depth Technical Guide to the Hydrolysis of 2-[(Hydroxymethyl)amino]ethanol - Benchchem - benchchem.com -
Comprehensive Laboratory Safety and Operational Guide: Handling (2-Ethyl-1,4-diazepan-1-yl)methanol
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of calculated risk mitigation. (2-Ethyl-1,4-diazepan-1-yl)methanol (CAS: 1160245-67-9) is a highly...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of calculated risk mitigation. (2-Ethyl-1,4-diazepan-1-yl)methanol (CAS: 1160245-67-9) is a highly versatile building block frequently utilized in pharmaceutical synthesis and drug discovery. However, its structural profile—combining a nucleophilic 1,4-diazepane (homopiperazine) core with a primary alcohol moiety—presents specific operational hazards that require rigorous safety protocols.
This guide provides the causality behind the safety requirements, ensuring that your laboratory operations are both scientifically sound and strictly compliant with occupational safety standards.
Risk Assessment & Chemical Causality
To handle this compound safely, one must understand its molecular behavior. (2-Ethyl-1,4-diazepan-1-yl)methanol is a bifunctional amino alcohol .
High Basicity & Corrosivity: The secondary and tertiary nitrogen atoms within the diazepane ring possess available lone pairs, making the molecule highly basic. Upon contact with ambient moisture or the aqueous environment of human tissue (such as the cornea or mucous membranes), it rapidly generates hydroxide ions, leading to liquefaction necrosis and severe chemical burns [1].
Hygroscopicity & Dermal Penetration: The addition of the methanol group (-CH2OH) significantly increases the molecule's hydrophilicity and hydrogen-bonding capacity. This allows the chemical to readily absorb moisture from the air and facilitates rapid absorption through the lipid bilayer of the skin, carrying systemic toxicity risks [2].
Reactivity Profile: As an amine, it is incompatible with strong oxidizers, acid chlorides, and acid anhydrides. Mixing with these reagents without controlled cooling will result in violent, highly exothermic reactions.
Personal Protective Equipment (PPE) Matrix
The selection of PPE is dictated by the need to prevent dermal absorption and protect against the corrosive nature of organic amines. Standard latex gloves are insufficient, as amines can rapidly permeate thin latex barriers.
Protection Area
Required Equipment
Causality & Specifications
Ocular (Eyes)
Chemical Splash Goggles + Face Shield
Mandatory. Amines cause irreversible corneal damage. Safety glasses with side shields are inadequate against liquid splashes. (Standard: ANSI Z87.1 / EN 166)
Dermal (Hands)
Heavy-duty Nitrile or Neoprene Gloves
Amines degrade latex. Use nitrile gloves with a minimum thickness of 0.4 mm. Double-gloving is recommended during active dispensing. (Standard: EN 374)
Respiratory
Organic Vapor/Amine Cartridge Respirator
Required only if handling outside a fume hood or in case of a spill. Use a respirator equipped with a Type K (Ammonia/Amine) filter. (Standard: NIOSH / EN 14387)
Body
Flame-Retardant Lab Coat & Closed-toe Shoes
Prevents skin contact from micro-splashes. Ensure cuffs are tucked into gloves to eliminate exposed skin at the wrists.
Operational Workflow & Step-by-Step Methodology
Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure containment and chemical integrity.
Phase 1: Pre-Operation Setup
Environmental Validation: Ensure the chemical fume hood is operational with a verified face velocity of 80–120 feet per minute (fpm).
Workspace Segregation: Clear the hood of all incompatible materials, specifically strong acids, halogens, and oxidizing agents.
Atmospheric Control: Because amino alcohols are hygroscopic and can absorb atmospheric CO₂ to form carbamate salts, prepare an inert gas line (Nitrogen or Argon) for purging the reagent bottle after use.
Phase 2: Dispensing and Reaction Setup
Tool Selection: Use glass or high-density polyethylene (HDPE) positive-displacement pipettes for transferring the liquid. Avoid standard air-displacement pipettes, as the vapor pressure and viscosity of amino alcohols can cause volumetric inaccuracies.
Exotherm Mitigation: If adding (2-Ethyl-1,4-diazepan-1-yl)methanol to an acidic solution, place the receiving flask in an ice-water bath (0–5 °C). Add the amino alcohol dropwise via an addition funnel to control the exothermic neutralization.
Sealing: Immediately flush the stock container with Argon and seal it tightly with Parafilm to prevent degradation via atmospheric moisture.
Phase 3: Post-Operation Decontamination
Surface Neutralization: Wipe down the fume hood surface and balances with a weak acid solution (e.g., 5% citric acid or dilute acetic acid) to neutralize any invisible amine micro-spills.
Final Rinse: Follow the weak acid wipe with a distilled water wipe to remove residual citrate/acetate salts.
Spill Response & Disposal Plan
In the event of a spill, the primary goal is to prevent inhalation of basic vapors and halt the spread of the corrosive liquid.
Emergency Spill Protocol
Isolate: Evacuate personnel from the immediate vicinity. Don a Type K cartridge respirator if the spill is outside the fume hood.
Neutralize: Do not use water initially, as this spreads the corrosive hazard. Carefully cover the spill with a weak, solid acid (such as sodium bisulfate or citric acid powder) to neutralize the amine [3].
Absorb: Once neutralized, cover the area with an inert absorbent material like dry sand, vermiculite, or a commercial chemical spill pad. Never use sawdust or cellulose-based absorbents with amines, as this can pose a fire hazard.
Collect: Sweep the absorbed material using non-sparking tools into a heavy-duty, sealable polyethylene bag or HDPE bucket.
Waste Disposal Plan
Segregation: Collect washings and waste containing (2-Ethyl-1,4-diazepan-1-yl)methanol in a dedicated "Basic Organic Waste" container.
Prohibition:Never mix amine waste with halogenated solvent waste or acidic waste carboys. Mixing with acids in a sealed waste container will cause a pressure-generating exotherm, potentially leading to a container rupture.